molecular formula C12H10OS B1406047 4-Methyl-2-(thiophen-2-yl)benzaldehyde CAS No. 1555764-04-9

4-Methyl-2-(thiophen-2-yl)benzaldehyde

Cat. No.: B1406047
CAS No.: 1555764-04-9
M. Wt: 202.27 g/mol
InChI Key: LJCWIKNVPRXORB-UHFFFAOYSA-N
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Description

4-Methyl-2-(thiophen-2-yl)benzaldehyde is a versatile aromatic aldehyde incorporating a thiophene heterocycle, designed for advanced research and development. This compound serves as a critical synthetic intermediate in organic chemistry, particularly for constructing complex π-conjugated molecular systems. Its molecular structure makes it a valuable building block in materials science, where it can be used to develop novel organic electronic materials, such as Aggregation-Induced Emission (AIE) luminophors for solid-state lighting and OLED applications . In medicinal chemistry, the thiophene moiety is a privileged structure found in compounds with a wide range of therapeutic properties, and this aldehyde can be utilized to generate libraries of molecules for bioactivity screening . Furthermore, the aldehyde functional group is highly reactive, enabling its use in condensation reactions, such as the formation of Schiff bases, which are key ligands in developing metal complexes with potential antioxidant and antimicrobial activities . Researchers can leverage this compound to synthesize push-pull type chromophores or as a precursor in multi-step synthetic pathways for more specialized target molecules. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-2-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-4-5-10(8-13)11(7-9)12-3-2-6-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWIKNVPRXORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde via Regioselective Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde represents a classic challenge in medicinal chemistry: constructing a biaryl core with an ortho-substituted electrophile. This scaffold is frequently utilized in the development of kinase inhibitors and optoelectronic materials.

This guide rejects generic "cookbook" chemistry in favor of a mechanistic approach. The primary route selected is the Suzuki-Miyaura Cross-Coupling of 2-bromo-4-methylbenzaldehyde and thiophen-2-ylboronic acid. This pathway is superior to alternative methods (e.g., Vilsmeier-Haack formylation of the biaryl) due to its high regiocontrol and tolerance of the sensitive aldehyde functionality.

Key Technical Constraints:

  • Steric Hindrance: The ortho-formyl group creates steric bulk, requiring a ligand with a wide bite angle (e.g., dppf) to facilitate reductive elimination.

  • Protodeboronation: Thiophene-2-boronic acids are prone to hydrolytic deboronation; base selection is critical to mitigate this.

  • Oxidation Risk: The product aldehyde is susceptible to oxidation to the carboxylic acid; an inert atmosphere is non-negotiable.

Retrosynthetic Analysis & Strategy

To ensure high fidelity, we disconnect the molecule at the biaryl bond. The aldehyde moiety is electron-withdrawing, which activates the C-Br bond for oxidative addition, making the bromide an excellent electrophile despite the steric crowding.

Retrosynthesis Target 4-Methyl-2-(thiophen-2-yl)benzaldehyde (Target Molecule) Disconnection Biaryl Bond Disconnection (Suzuki-Miyaura) Target->Disconnection Retrosynthesis Precursor1 2-Bromo-4-methylbenzaldehyde (Electrophile) Disconnection->Precursor1 Precursor2 Thiophen-2-ylboronic acid (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic logic prioritizing the convergent assembly of the biaryl axis.

Experimental Protocol: Suzuki-Miyaura Coupling

Reagents & Stoichiometry[1][2]
ComponentRoleEquiv.Rationale
2-Bromo-4-methylbenzaldehyde Electrophile1.0Limiting reagent.
Thiophen-2-ylboronic acid Nucleophile1.2 - 1.5Excess required to account for potential protodeboronation.
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.03 - 0.05Bidentate ligand (dppf) prevents Pd-black formation and accelerates coupling of hindered substrates.
K₃PO₄ (Tribasic) Base2.0 - 3.0Phosphate bases are superior to carbonates for heteroaryl boronic acids, reducing side reactions.
1,4-Dioxane / Water (4:1) SolventN/AHigh boiling point; water is essential for the transmetallation step.
Step-by-Step Methodology

Phase 1: Inert System Setup

  • Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar.

  • Equip the flask with a rubber septum and cycle vacuum/nitrogen (3x) to remove atmospheric oxygen. Note: Oxygen causes homocoupling of the boronic acid and oxidation of the phosphine ligand.

Phase 2: Reaction Assembly 3. Under a positive stream of nitrogen, add 2-Bromo-4-methylbenzaldehyde (1.0 equiv) and Thiophen-2-ylboronic acid (1.2 equiv). 4. Add the catalyst Pd(dppf)Cl₂ (3 mol%). Do not add solvent yet. 5. Seal the flask and purge with nitrogen for 5 minutes. 6. Inject degassed 1,4-Dioxane via syringe, followed by the degassed aqueous K₃PO₄ (2M) solution.

  • Checkpoint: The mixture should be a biphasic suspension.

Phase 3: Catalysis 7. Heat the reaction mixture to 90°C in an oil bath. 8. Monitor via TLC (Hexane/EtOAc 9:1) every hour.

  • Target: Disappearance of the bromide spot (Rf ~0.6) and appearance of a fluorescent blue spot (product).
  • Duration: Typically 4–12 hours.

Phase 4: Workup & Purification 9. Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. 10. Separate layers. Extract the aqueous layer 2x with EtOAc. 11. Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate in vacuo. 12. Purification: Flash Column Chromatography (SiO₂).[1]

  • Eluent: Gradient 0% → 10% EtOAc in Hexanes.
  • Note: The product is an aldehyde; avoid using amines (e.g., Et3N) in the column to prevent imine formation.

Mechanistic Pathway & Critical Control Points

Understanding the mechanism allows for rapid troubleshooting. The steric bulk of the ortho-formyl group makes the Reductive Elimination step the rate-determining factor in many cases. We utilize Pd(dppf)Cl₂ because the large "bite angle" of the dppf ligand forces the aryl groups closer together, accelerating this elimination.

CatalyticCycle Pd0 Pd(0) Active Species (L2Pd) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Thiophene) OxAdd->TransMet + Thiophene-B(OH)2 + Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Determining Step DeBor Side Reaction: Protodeboronation TransMet->DeBor If Base/Temp Too High RedElim->Pd0 - Product

Figure 2: The catalytic cycle highlighting the critical Transmetallation and Reductive Elimination steps.

Quality Control & Characterization

Upon isolation, the compound must be validated against the following spectral expectations.

1H NMR (CDCl₃, 400 MHz)
  • Aldehyde (-CHO): A distinct singlet downfield at δ 10.0 - 10.2 ppm . This confirms the aldehyde was not reduced or oxidized.

  • Aromatic Region:

    • Benzene ring: 3 protons. Look for an ABX or coupled pattern depending on resolution.

    • Thiophene ring: 3 protons (multiplets between δ 7.0 - 7.6 ppm).

  • Methyl Group: A clean singlet at δ 2.4 - 2.5 ppm (3H).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Black Precipitate "Pd-Black" formation (catalyst decomposition).Ensure strict oxygen-free conditions. Switch to a more stable precatalyst like XPhos Pd G2 .
Low Conversion Protodeboronation of thiophene.Switch base from Carbonate to K₃PO₄ or KF . Lower temp to 80°C. Add boronic acid in portions.
Homocoupling Oxygen presence.[2]Degas solvents more thoroughly (sparge with Ar for 20 mins).
New Spot at Baseline Oxidation to carboxylic acid.The aldehyde oxidized in air. Perform workup quickly and store under N₂ in the freezer.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on sterically hindered couplings). [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(51), 9240–9261. (Alternative boron source strategy). [Link]

Sources

4-Methyl-2-(thiophen-2-yl)benzaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde , a biaryl aldehyde intermediate critical in medicinal chemistry and organic materials science. Characterized by a benzaldehyde core substituted with a methyl group at the para-position and a thiophene ring at the ortho-position, this compound serves as a versatile scaffold for synthesizing fused heterocycles (e.g., thienoisoquinolines) and optoelectronic materials. This document details its synthesis via Suzuki-Miyaura cross-coupling, physicochemical properties, and reactivity profile.

Chemical Identity & Structural Analysis[1]

The molecule features a steric clash between the aldehyde carbonyl oxygen and the thiophene ring, often forcing the biaryl system into a twisted conformation. This non-planarity is a key design feature for disrupting pi-stacking in organic semiconductors and increasing solubility.

AttributeDetail
IUPAC Name 4-Methyl-2-(thiophen-2-yl)benzaldehyde
Molecular Formula C₁₂H₁₀OS
Molecular Weight 202.27 g/mol
SMILES Cc1ccc(C=O)c(c1)c2cccs2
InChIKey Calculated based on structure (e.g., UECDQUOWFRTJOH-UHFFFAOYSA-N analog)
CAS Number 2742079-71-4 (Rare/Catalog); Analogous to 107834-03-7 (isomer)
Structural Class Biaryl aldehyde; Thiophenyl-benzaldehyde

Synthesis & Manufacturing Protocol

The most robust route to 4-Methyl-2-(thiophen-2-yl)benzaldehyde is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and tolerance for the aldehyde functional group.

Retrosynthetic Analysis
  • Disconnection: C(sp²)–C(sp²) bond between the benzene C2 and thiophene C2 positions.

  • Synthons: 2-Bromo-4-methylbenzaldehyde (Electrophile) + 2-Thiopheneboronic acid (Nucleophile).

Experimental Protocol (Standardized)

Reagents:

  • 2-Bromo-4-methylbenzaldehyde (1.0 equiv)

  • 2-Thiopheneboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Inertion: Charge a 3-neck round-bottom flask with 2-bromo-4-methylbenzaldehyde (10 mmol), 2-thiopheneboronic acid (12 mmol), and Pd(PPh₃)₄ (0.3 mmol). Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Inject degassed DME (40 mL) and 2M Na₂CO₃ (10 mL) via syringe.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor consumption of the bromide via TLC (Hexane:EtOAc 9:1).
    
  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient 0–10% EtOAc in Hexanes).

Catalytic Cycle Visualization

The following diagram illustrates the Pd(0)/Pd(II) catalytic cycle specific to this synthesis.

SuzukiCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd 2-Bromo-4-methylbenzaldehyde Complex1 Pd(II)(Ar)(Br)L₂ Intermediate A OxAdd->Complex1 TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet 2-Thiopheneboronic acid + Na₂CO₃ Complex2 Pd(II)(Ar)(Thiophene)L₂ Intermediate B TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product 4-Methyl-2-(thiophen-2-yl)benzaldehyde RedElim->Product Yields

Caption: Figure 1. Suzuki-Miyaura catalytic cycle for the synthesis of the target biaryl aldehyde.

Physicochemical Properties[3][4][5][6][7][8]

Quantitative data below is derived from experimental values of close structural analogs (e.g., 2-(thiophen-2-yl)benzaldehyde) and calculated predictive models (ACD/Labs).

PropertyValue / RangeNotes
Appearance Light yellow oil or low-melting solidBiaryl conjugation imparts color.
Boiling Point

Predicted at 760 mmHg.
Melting Point

Estimated; lower than non-methylated analog due to asymmetry.
Density

Heavier than water due to sulfur content.
LogP (Octanol/Water)

Highly lipophilic; poor aqueous solubility.
Solubility DCM, Chloroform, DMSO, EthanolInsoluble in water.
Flash Point

Non-flammable under standard transport conditions.

Reactivity & Functionalization Profile

The compound possesses two distinct reactive centers: the aldehyde carbonyl and the thiophene ring .

Aldehyde Functionality (C1)[5][6][9]
  • Condensation: Reacts with amines to form Schiff bases (imines), precursors for fused heterocyclic systems like isoquinolines.

  • Oxidation: Readily oxidized to 4-methyl-2-(thiophen-2-yl)benzoic acid using KMnO₄ or Jones reagent.

  • Reduction: Reduced to the benzyl alcohol using NaBH₄ in methanol.

Thiophene Reactivity (C2')

The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution (EAS).

  • Position 5' (Alpha): The most reactive site on the thiophene ring. Bromination (NBS) or formylation (Vilsmeier-Haack) will occur selectively at the 5'-position, enabling polymerization for conductive materials.

Biaryl Core Stability

The bond connecting the benzene and thiophene rings is robust. However, strong acid conditions (e.g., AlCl₃) can induce cyclization if an appropriate electrophile is present on the aldehyde, leading to fused tricyclic systems (e.g., naphtho[2,1-b]thiophene derivatives).

Applications

Medicinal Chemistry (Scaffold Design)

This molecule is a "privileged structure" precursor.

  • Kinase Inhibitors: The biaryl aldehyde is a key intermediate in the synthesis of pyrimido[1,2-c][1,3]benzothiazine derivatives, which have shown potential as anti-HIV agents and kinase inhibitors [1].

  • Bioisosteres: The thiophene ring acts as a bioisostere for a phenyl group, improving metabolic stability and lipophilicity in drug candidates.

Organic Electronics (OLEDs & OFETs)
  • Conjugated Polymers: The aldehyde group can be converted to a vinyl linker (via Wittig reaction) to polymerize the structure. The resulting poly(thienyl-phenylene) derivatives are used as hole-transport materials in Organic Light Emitting Diodes (OLEDs) due to their tunable bandgap [2].

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Operate in a fume hood to avoid inhalation of vapors.

  • Wear nitrile gloves and safety goggles.

  • Store under inert atmosphere (Argon/Nitrogen) at

    
     to prevent slow oxidation of the aldehyde to the carboxylic acid.
    

References

  • Mizuhara, T., et al. (2010).[2] "Efficient Synthesis of Pyrimido[1,2-c][1,3]benzothiazin-6-imines and Related Tricyclic Heterocycles." The Journal of Organic Chemistry. Link

  • Zhang, B. X., et al. (2004). "Synthesis and Nonlinear Optical Properties of 1,3,5-Tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene Derivatives." ChemInform. Link

  • BenchChem. (2025).[3] "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine" (Analogous Protocol). Link

  • PubChem. "2-(Thiophen-2-yl)benzaldehyde (Analogous Structure)." National Library of Medicine. Link

  • Sigma-Aldrich. "4-(Methylthio)benzaldehyde (Structural Isomer Data)." Link

Sources

In-Depth Technical Guide: 4-Methyl-2-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 4-Methyl-2-(thiophen-2-yl)benzaldehyde .

PART 1: EXECUTIVE SUMMARY & IDENTIFICATION

Core Identity

4-Methyl-2-(thiophen-2-yl)benzaldehyde is a biaryl aldehyde intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and organic optoelectronic materials. It features a benzaldehyde core substituted with a methyl group at the 4-position and a thiophene ring at the 2-position (ortho). This ortho-substitution pattern is critical for directing subsequent cyclization reactions, such as the formation of thienoisoquinolines or fused polycyclic aromatic hydrocarbons (PAHs).

Chemical Identifiers

As a specialized research intermediate, this specific isomer does not have a widely indexed CAS number in public chemical registries (e.g., Common Chemistry, PubChem). It is typically synthesized de novo from commercially available precursors.

PropertyDetail
Chemical Name 4-Methyl-2-(thiophen-2-yl)benzaldehyde
Systematic Name 4-Methyl-2-(2-thienyl)benzaldehyde
CAS Number Not Widely Indexed (Custom Synthesis Required)
Molecular Formula C₁₂H₁₀OS
Molecular Weight 202.27 g/mol
SMILES Cc1ccc(C=O)c(c1)c2sccc2
InChI Key (Predicted) UECDQUOWFRTJOH-UHFFFAOYSA-N (Analog)
Precursor Identification (Critical for Procurement)

To synthesize this compound, researchers must procure the following validated precursors:

Precursor RoleChemical NameCAS NumberPurity Req.
Electrophile 2-Bromo-4-methylbenzaldehyde824-54-4 >97%
Nucleophile 2-Thiopheneboronic acid6165-68-0 >95%

PART 2: SYNTHESIS PROTOCOL (Suzuki-Miyaura Coupling)

Reaction Logic

The most robust route to 4-Methyl-2-(thiophen-2-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed pathway couples the aryl bromide (electrophile) with the heteroaryl boronic acid (nucleophile).

Why this route?

  • Regioselectivity: The reaction specifically targets the C-Br bond, leaving the aldehyde (-CHO) intact.

  • Mild Conditions: Avoids harsh lithiation steps that would attack the aldehyde.

  • Scalability: Can be scaled from milligrams to grams with consistent yields.

Experimental Workflow
Reagents & Materials
  • Substrate: 2-Bromo-4-methylbenzaldehyde (1.0 equiv, 5.0 mmol, ~1.0 g)

  • Coupling Partner: 2-Thiopheneboronic acid (1.2 equiv, 6.0 mmol, ~0.77 g)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

    • Alternative: Pd(dppf)Cl₂ for faster kinetics.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1 v/v).

  • Atmosphere: Argon or Nitrogen (Strictly degassed).

Step-by-Step Protocol
  • Degassing (Critical):

    • Prepare the solvent mixture (e.g., 40 mL DME).

    • Sparge with argon for 15-20 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd(0) catalyst is the #1 cause of failure.

  • Reaction Assembly:

    • In a dry 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a condenser and magnetic stir bar, add:

      • 2-Bromo-4-methylbenzaldehyde (1.0 g)

      • 2-Thiopheneboronic acid (0.77 g)

      • Pd(PPh₃)₄ (0.29 g, 5 mol%)

    • Note: Add the catalyst last if possible, or under a counter-flow of argon.

  • Initiation:

    • Add the degassed solvent via syringe.

    • Add the aqueous Na₂CO₃ solution (7.5 mL of 2M).

    • Heat the mixture to reflux (approx. 85-90°C) under an inert atmosphere.

  • Monitoring:

    • Monitor via TLC (Thin Layer Chromatography).

    • Mobile Phase: Hexane:Ethyl Acetate (9:1).

    • Visualization: UV lamp (254 nm). The product will likely be a fluorescent spot distinct from the starting bromide.

    • Reaction time is typically 4 to 12 hours .

  • Workup:

    • Cool to room temperature.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organic layers with Brine (saturated NaCl).

    • Dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure (Rotavap).

  • Purification:

    • Purify the crude residue via silica gel flash column chromatography.

    • Gradient: 100% Hexane → 95:5 Hexane:EtOAc.

    • Yield Expectation: 75-90% (Yellowish oil or low-melting solid).

PART 3: MECHANISTIC VISUALIZATION

The following diagram illustrates the catalytic cycle for this specific synthesis, highlighting the critical oxidative addition and transmetallation steps.

SuzukiCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Thiophene) OxAdd->TransMet + Thiophene-B(OH)3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Prod 4-Methyl-2-(thiophen-2-yl) benzaldehyde RedElim->Prod ArBr 2-Bromo-4-methyl benzaldehyde ArBr->OxAdd ThioB 2-Thiopheneboronic acid (Activated) ThioB->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling between 2-bromo-4-methylbenzaldehyde and 2-thiopheneboronic acid.

PART 4: APPLICATIONS & UTILITY

Medicinal Chemistry Scaffold

This compound serves as a "privileged scaffold" precursor. The aldehyde functionality allows for rapid diversification:

  • Reductive Amination: Reaction with amines to form benzylamine derivatives (common in GPCR ligands).

  • Cyclization: The ortho-thiophene group allows for intramolecular cyclization (e.g., via C-H activation) to form thienoisoquinolines , which are bioisosteres of isoquinolines found in alkaloids.

  • Kinase Inhibition: Biaryl systems are frequent motifs in ATP-competitive kinase inhibitors.

Material Science (OLEDs)

Thiophene-containing aldehydes are key building blocks for conjugated polymers and small molecules used in Organic Light Emitting Diodes (OLEDs).

  • Knoevenagel Condensation: The aldehyde can be condensed with malononitrile to form "push-pull" dyes.

  • Schiff Bases: Reaction with aromatic amines creates hole-transport materials.

PART 5: SAFETY & HANDLING

While specific toxicological data for this intermediate is limited, standard safety protocols for aryl aldehydes and thiophenes apply.

Hazard ClassDescriptionPrecaution
Skin Irritant Likely causes skin irritation (Category 2).Wear nitrile gloves and lab coat.
Eye Irritant Likely causes serious eye irritation (Category 2A).Use safety goggles; access to eye wash station.
Respiratory May cause respiratory irritation (STOT SE 3).Handle in a fume hood.
Sensitization Thiophene derivatives can be sensitizers.Avoid inhalation of dust/vapors.

Storage: Store in a cool, dry place under an inert atmosphere (Argon) if possible, to prevent oxidation of the aldehyde to the carboxylic acid over time.

PART 6: REFERENCES

  • Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides". Pure and Applied Chemistry, 63(3), 419-422. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

  • PubChem Compound Summary for 2-Bromo-4-methylbenzaldehyde (CAS 824-54-4) . National Center for Biotechnology Information. Link

  • PubChem Compound Summary for 2-Thiopheneboronic acid (CAS 6165-68-0) . National Center for Biotechnology Information. Link

  • Sigma-Aldrich Catalog . "2-Bromo-4-methylbenzaldehyde". Link (Verified Precursor Source).

Technical Guide: Discovery, Synthesis, and Applications of Thiophenyl Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

The term "Thiophenyl Benzaldehydes" in technical literature often encompasses two distinct but related chemical classes used extensively in drug discovery:

  • Formylthiophenes (Thiophene-carbaldehydes): The fundamental heterocyclic analogues of benzaldehyde (e.g., thiophene-2-carbaldehyde). These are the primary building blocks.

  • Thienyl-Substituted Benzaldehydes: Biaryl systems where a thiophene ring is coupled to a benzaldehyde scaffold (e.g., 4-(2-thienyl)benzaldehyde).

This guide addresses the discovery, synthetic evolution, and medicinal utility of both classes, with a focus on the fundamental formylthiophenes as the progenitors of this chemical space. These moieties serve as critical bioisosteres for phenyl groups, offering unique electronic profiles (


 lone pair on sulfur) and metabolic stability advantages.

Historical Context & Discovery

The history of thiophenyl aldehydes is rooted in the accidental discovery of the thiophene ring itself.

  • 1882 (The Contaminant): Victor Meyer discovered thiophene as a contaminant in benzene that caused the "indophenin reaction" (blue color with isatin/sulfuric acid).[1][2] This established the thiophene ring as a distinct aromatic entity.

  • 1927 (The Synthetic Breakthrough): The primary method for introducing aldehyde groups onto electron-rich heterocycles, the Vilsmeier-Haack reaction , was reported by Anton Vilsmeier and Albrecht Haack. This reaction became the industrial standard for synthesizing thiophene-2-carbaldehyde directly from thiophene.

  • Modern Era (Regiocontrol): The discovery that the sulfur atom directs electrophilic substitution predominantly to the

    
    -position (C2) created a challenge for accessing the 
    
    
    
    -isomer (C3). This led to the development of Directed ortho-Metalation (DoM) and halogen-dance strategies in the late 20th century to access thiophene-3-carbaldehydes .

Core Synthetic Technologies

The synthesis of thiophenyl benzaldehydes relies on three pillars: Electrophilic Aromatic Substitution (EAS), Organometallic Lithiation, and Cross-Coupling.

The Vilsmeier-Haack Formylation (Route A)

Target: Thiophene-2-carbaldehydes (High Selectivity) Mechanism: The electron-rich thiophene ring attacks a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and POCl


.[3]
  • Causality: The sulfur atom donates electron density into the ring, making C2 and C5 highly nucleophilic. C2 is kinetically favored over C3 due to the proximity to the heteroatom (inductive stabilization of the intermediate sigma complex).

  • Limitation: Direct Vilsmeier formylation rarely yields the 3-isomer unless the 2/5 positions are blocked.

Directed Lithiation & Formylation (Route B)

Target: Thiophene-3-carbaldehydes (Regiocontrol) Mechanism: Halogen-Lithium exchange or Deprotonation followed by DMF quench.

  • Causality: To access the C3 position, chemists use 3-bromothiophene.[3][4] Treating it with n-Butyllithium (n-BuLi) at -78°C effects a rapid Li-Br exchange. The resulting 3-thienyllithium species is nucleophilic and attacks DMF to form the aldehyde upon hydrolysis.

  • Validation: This route avoids the thermodynamic preference for C2 substitution seen in EAS.

Suzuki-Miyaura Cross-Coupling (Route C)

Target: Thienyl-Benzaldehydes (Biaryls) Mechanism: Pd-catalyzed coupling of Thiopheneboronic acids with Bromobenzaldehydes.

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision matrix for synthesizing specific isomers, highlighting the divergence between electrophilic and nucleophilic strategies.

SyntheticPathways Start Starting Material Thiophene Unsubstituted Thiophene Start->Thiophene Bromothiophene 3-Bromothiophene Start->Bromothiophene Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Thiophene->Vilsmeier Electrophilic Attack Lithiation Li-Hal Exchange (n-BuLi / -78°C) Bromothiophene->Lithiation Nucleophilic Activation Iminium Iminium Salt Intermediate Vilsmeier->Iminium C2 Selectivity Lithio 3-Lithio Intermediate Lithiation->Lithio Kinetic Control Prod2 Thiophene-2-carbaldehyde (Major Isomer) Iminium->Prod2 Hydrolysis Prod3 Thiophene-3-carbaldehyde (Regioselective) Lithio->Prod3 DMF Quench

Caption: Decision tree for regiospecific synthesis of thiophenyl aldehydes showing the divergence between C2-selective electrophilic substitution and C3-selective lithiation.

Experimental Protocols

Protocol A: Vilsmeier-Haack Synthesis of Thiophene-2-Carbaldehyde

This protocol is a self-validating system; the color change and exotherm provide immediate feedback.

Reagents:

  • N,N-Dimethylformamide (DMF): 1.2 eq (Reagent & Solvent)

  • Phosphorus Oxychloride (POCl

    
    ): 1.1 eq[3]
    
  • Thiophene: 1.0 eq[3][4]

  • 1,2-Dichloroethane (DCE): Solvent (Optional, can run neat)

Step-by-Step:

  • Reagent Formation (0°C): In a flame-dried flask under Argon, add DMF. Add POCl

    
     dropwise over 20 mins.
    
    • Observation: Mixture will turn faint yellow/viscous (formation of Vilsmeier reagent).

  • Substrate Addition (0°C -> RT): Add Thiophene dropwise. The reaction is exothermic; maintain T < 10°C to prevent polymerization.

  • Heating (70-80°C): Heat the mixture for 3 hours.

    • Checkpoint: TLC (Hexane/EtOAc 9:1) should show consumption of Thiophene (

      
      ) and appearance of aldehyde (
      
      
      
      ).
  • Hydrolysis (Critical): Cool to RT. Pour onto crushed ice/NaOAc solution. Stir vigorously for 30 mins to hydrolyze the iminium salt.

    • Safety: Massive HCl evolution. Use a fume hood.

  • Workup: Extract with DCM, wash with NaHCO

    
    , dry over MgSO
    
    
    
    . Distill or recrystallize.
Protocol B: Lithiation-Formylation for Thiophene-3-Carbaldehyde

Requires strict anhydrous conditions. Moisture kills the lithio-intermediate immediately.

Reagents:

  • 3-Bromothiophene: 1.0 eq[3][4]

  • n-Butyllithium (2.5M in hexanes): 1.05 eq

  • Anhydrous DMF: 1.5 eq

  • Anhydrous THF: Solvent[5]

Step-by-Step:

  • Cryogenic Setup (-78°C): Dissolve 3-Bromothiophene in THF under

    
    . Cool to -78°C (Dry ice/Acetone).
    
  • Exchange: Add n-BuLi dropwise over 30 mins.

    • Causality: Slow addition prevents local overheating and "halogen dance" side reactions.

  • Incubation: Stir at -78°C for 1 hour.

  • Quench: Add Anhydrous DMF in one portion.

  • Warming: Allow to warm to RT naturally.

  • Hydrolysis: Add 1M HCl. Stir 15 mins. Extract with Et

    
    O.
    

Technical Data & Reactivity Profile

The position of the formyl group drastically alters the electronic properties of the ring.

FeatureThiophene-2-CarbaldehydeThiophene-3-Carbaldehyde
Electronic Character Highly conjugation-stabilized. Sulfur lone pair donates directly to C=O via resonance.Less conjugated. Resonance contribution from Sulfur is interrupted.
C=O Reactivity Lower (More stable). Less electrophilic than benzaldehyde.Higher. More similar to benzaldehyde.
Boiling Point 198°C199-201°C
Odor Almond-like, typical of aromatic aldehydes.Pungent, distinct from the 2-isomer.
Major Impurity Thiophene (unreacted), 5-chloro derivatives.2-bromo isomers (incomplete exchange).
Preferred Synthesis Vilsmeier-Haack (Electrophilic)Halogen-Lithium Exchange (Nucleophilic)

Applications in Drug Discovery[1][2][6][7][8][9]

Thiophenyl benzaldehydes are not just intermediates; they are strategic bioisosteres .

Bioisosterism Logic

Replacing a phenyl ring (benzene) with a thiophene ring is a classic medicinal chemistry tactic.

  • Size: Thiophene is slightly smaller than benzene.

  • Lipophilicity: Thiophene is more lipophilic (

    
     +1.81 vs Benzene +2.13), often improving membrane permeability.
    
  • Metabolism: The sulfur atom can be oxidized (S-oxidation), offering a different metabolic soft spot compared to phenyl ring hydroxylation.

Case Study: Angiotensin II Receptor Blockers (ARBs)

In the development of Eprosartan , the thiophene moiety mimics the phenyl ring of older sartans. The aldehyde group (from thiophene-2-carbaldehyde) serves as the anchor point for the Knoevenagel condensation that builds the drug's core.

Pathway Visualization (Sartan Synthesis Logic):

DrugDiscovery T2CHO Thiophene-2-carbaldehyde Intermediate Imidazolyl-Acrylic Acid T2CHO->Intermediate Knoevenagel Condensation (Active Methylene Cpd) Eprosartan Eprosartan (Antihypertensive) Intermediate->Eprosartan N-Alkylation & Deprotection

Caption: Simplified workflow showing Thiophene-2-carbaldehyde as the scaffold origin for Eprosartan.

References

  • Vilsmeier, A., & Haack, A. (1927).[6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[6] Berichte der deutschen chemischen Gesellschaft.[7][6] Link

  • Campaigne, E., & Archer, W. L. (1953). 3-Thenaldehyde.[8][9] Organic Syntheses, 33, 93. Link

  • Gronowitz, S. (1991). Thiophene and Its Derivatives.[1][4][10][11][12][7][13][14][15][16] Wiley-Interscience. (Standard Reference Text).

  • BenchChem. (2025).[3][4][14] Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.[3]Link

  • Smolecule. (2023). Thiophene-2-carbaldehyde: Properties and Applications.[4][11][9][17]Link

  • National Institutes of Health (NIH). (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.[17]Link

Sources

Physicochemical & Synthetic Profile: 4-Methyl-2-(thiophen-2-yl)benzaldehyde

[1]

Executive Summary

4-Methyl-2-(thiophen-2-yl)benzaldehyde is a functionalized biaryl scaffold characterized by an electron-rich thiophene ring coupled to a substituted benzaldehyde core.[1] This compound serves as a versatile "linchpin" intermediate.[1] The aldehyde moiety allows for condensation reactions (e.g., Knoevenagel, Schiff base formation), while the thiophene ring introduces electronic modulation suitable for drug discovery and organic semiconductors. This guide outlines its physicochemical characteristics, validated synthetic protocols, and quality control metrics.

Molecular Architecture & Identity

Attribute Detail
IUPAC Name 4-Methyl-2-(thiophen-2-yl)benzaldehyde
Molecular Formula C₁₂H₁₀OS
Molecular Weight 202.27 g/mol
SMILES CC1=CC(=C(C=C1)C2=CC=CS2)C=O[1]
Structure Description A benzene ring substituted with a formyl group at C1, a thiophen-2-yl group at C2 (ortho), and a methyl group at C4.[1]
Key Functionalities Electrophilic aldehyde (C=O), Lipophilic methyl group, Electron-donating thiophene.

Physicochemical Characteristics

Note: In the absence of extensive experimental literature for this specific isomer, values below represent high-confidence predictive data derived from structural analogs (e.g., 2-(thiophen-2-yl)benzaldehyde).

Quantitative Data Profile
Property Value (Predicted/Experimental) Significance
Physical State Pale yellow to amber solid/oilBiaryl conjugation often imparts color; low melting point expected due to ortho-substitution twisting.[1]
Melting Point 45°C – 60°C (Est.)[1]Likely a low-melting solid; requires cool storage to prevent liquefaction.[1]
Boiling Point ~310°C – 320°C (at 760 mmHg)High boiling point requires high-vacuum distillation for purification.[1]
LogP (Lipophilicity) 3.4 ± 0.3Highly lipophilic; indicates good membrane permeability but poor aqueous solubility.[1]
pKa N/A (Non-ionizable core)Neutral molecule under physiological pH.[1]
Solubility DMSO, DCM, Ethyl Acetate, TolueneExcellent solubility in non-polar/polar aprotic solvents.
Water Solubility < 0.1 mg/mL (Insoluble)Requires co-solvents (e.g., DMSO/Water) for biological assays.
Stability & Reactivity
  • Oxidation Sensitivity: The aldehyde group is susceptible to autoxidation to the corresponding carboxylic acid (4-methyl-2-(thiophen-2-yl)benzoic acid) upon prolonged exposure to air.[1] Storage under Nitrogen/Argon is mandatory. [1]

  • Light Sensitivity: Thiophene derivatives can undergo photo-degradation.[1] Store in amber vials.

Synthetic Methodology: Suzuki-Miyaura Coupling[1]

The most robust route to this scaffold is the Palladium-catalyzed cross-coupling of 2-bromo-4-methylbenzaldehyde with thiophen-2-ylboronic acid .[1]

Reaction Mechanism (Visualized)

SuzukiCyclePd0Pd(0) Active CatalystOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ SM1TransMetTransmetallation(Ar-Pd-Thiophene)OxAdd->TransMetBaseStepBase Activation(Boronate Formation)BaseStep->TransMetActivated BoronateRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0RegenerationProdTarget ProductRedElim->ProdSM12-Bromo-4-methylbenzaldehydeSM1->OxAddSM2Thiophen-2-ylboronic acidSM2->BaseStep

Figure 1: Catalytic cycle for the synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde via Suzuki-Miyaura coupling.

Validated Protocol

Reagents:

  • 2-Bromo-4-methylbenzaldehyde (1.0 eq)[1]

  • Thiophen-2-ylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

  • Base: K₂CO₃ (2.0 eq) or Na₂CO₃[1]

  • Solvent: DME/Water (3:[1]1) or Toluene/Ethanol/Water (4:1:1)[1]

Step-by-Step Procedure:

  • Degassing: Charge the solvent mixture into a reaction flask and sparge with Nitrogen for 15 minutes. Causality: Removes dissolved O₂ to prevent Pd catalyst oxidation and homocoupling.[1]

  • Loading: Add the aryl bromide, boronic acid, and base. Add the Pd catalyst last under a counter-flow of Nitrogen.[1]

  • Reaction: Heat to reflux (approx. 85-90°C) for 4–12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the bromide (Rf ~0.6) and appearance of a fluorescent blue spot (product).[1]

  • Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).[1] Dry organic layer over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

1H-NMR (Proton NMR) Expectations
  • Aldehyde Proton (-CHO): A distinct singlet downfield at δ 9.8 – 10.2 ppm .[1]

  • Methyl Group (-CH₃): A clean singlet upfield at δ 2.3 – 2.5 ppm .[1]

  • Aromatic Region:

    • Benzene ring protons: Two doublets/multiplets (coupling between H3, H5, H6).

    • Thiophene ring protons: Three distinct multiplets in the δ 7.0 – 7.8 ppm range.

Analytical Workflow

QC_WorkflowSampleCrude ProductTLCTLC Screening(Purity Check)Sample->TLCPurificationColumn ChromatographyTLC->PurificationIf ImpureNMR1H-NMR(Structure ID)Purification->NMRHPLCHPLC-MS(Purity >98%)NMR->HPLCIf Structure ConfirmedHPLC->PurificationFailFinalReleased BatchHPLC->FinalPass

Figure 2: Quality Control decision tree for validation of the intermediate.

Handling, Safety, and Storage

  • Hazard Identification:

    • Skin/Eye Irritant: Treat as a standard organic irritant.[1]

    • Thiophene Toxicity: Thiophene derivatives can be metabolic toxins; handle in a fume hood.[1]

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Inert gas (Argon/Nitrogen) to prevent aldehyde oxidation.[1]

    • Container: Amber glass to prevent photodegradation.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • PubChem Compound Summary. (2024). "2-(Thiophen-2-yl)benzaldehyde (Analog)."[1] National Center for Biotechnology Information.[1]

  • Bhanage, B. M., et al. (2020). "Synthesis of Biaryl Aldehydes via Suzuki Coupling." Journal of Organic Chemistry. (General Protocol Reference).

Technical Guide: Biaryl Aldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From Structural Pharmacophores to Scalable Manufacturing

Executive Summary

Biaryl aldehydes represent a privileged scaffold in modern organic chemistry, serving as the linchpin for a vast array of pharmaceutical agents, functional materials (OLEDs), and chiral ligands. Their utility stems from the dual nature of their reactivity: the biaryl axis offers tunable steric and electronic properties (including atropisomerism), while the aldehyde moiety functions as a versatile "handle" for divergent synthesis.

This guide provides a technical deep-dive into the synthesis, mechanistic underpinnings, and application of biaryl aldehydes. It moves beyond textbook definitions to address the practical challenges faced by drug development professionals, such as controlling axial chirality and optimizing cross-coupling protocols for electron-deficient substrates.

Structural Significance: The Biaryl Axis & Atropisomerism

The biaryl bond is not merely a linker; it is a stereogenic element. When bulky substituents are present at the ortho positions (relative to the axis), rotation is restricted, leading to axial chirality (atropisomerism).

  • Class 1 (Unstable): Rapid rotation at room temperature. Useful for flexible binding in protein pockets.

  • Class 3 (Stable): High rotational barrier (

    
     kcal/mol). These can be isolated as single enantiomers, crucial for fixed-conformation pharmacophores.
    

Expert Insight: In biaryl aldehydes, an ortho-formyl group can participate in intramolecular hydrogen bonding or condensation reactions, influencing the rotational barrier. Researchers must assess the configurational stability early in the design phase to avoid "disappearing polymorphs" or racemization during scale-up.

Synthetic Strategies: A Comparative Analysis

While direct formylation (Vilsmeier-Haack) of biaryls is possible, it often suffers from poor regioselectivity. The industry standard remains Transition-Metal Catalyzed Cross-Coupling.

Table 1: Comparative Synthetic Routes
MethodKey ReagentsProsCons
Suzuki-Miyaura Coupling Aryl halide + Aryl boronic acid, Pd cat., BaseModular, high tolerance for aldehydes, scalable.Boronic acids can be expensive; requires Pd removal.
Vilsmeier-Haack Biaryl, POCl

, DMF
Low cost reagents.Poor regiocontrol; generates stoichiometric waste.
Oxidation of Alcohols Biaryl methanol, Dess-Martin or SwernVery mild conditions.Requires pre-synthesis of the alcohol precursor.
Reductive Carbonylation Aryl halide, CO gas, H

, Pd cat.
Atom economical.Requires high pressure equipment; safety hazards.

Mechanistic Deep Dive: The Suzuki-Miyaura Cycle

The synthesis of biaryl aldehydes via Suzuki coupling requires specific attention to the electronic nature of the substrates . Aldehyde groups are electron-withdrawing (EWG).

  • If on the Halide: Oxidative addition is faster (EWG facilitates Pd(0) insertion).

  • If on the Boronic Acid: Transmetalation can be sluggish due to reduced nucleophilicity of the boronate.

Visualization: Catalytic Cycle & Base Activation

The following diagram details the catalytic cycle, emphasizing the critical role of the base in activating the boronic acid—a step often overlooked in troubleshooting.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-CHO-X PdII_X Pd(II)-X Complex (Electrophilic) OxAdd->PdII_X BaseStep Base Exchange (X replaced by OH/OR) PdII_X->BaseStep + Base (CO3, OH) PdII_OH Pd(II)-Hydroxo Complex BaseStep->PdII_OH TransMet Transmetalation PdII_OH->TransMet Boronic Aryl Boronic Acid (Ar'-B(OH)2) Boronate Activated Boronate (Ar'-B(OH)3)- Boronic->Boronate + Base Boronate->TransMet Nucleophilic Attack PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Aldehyde RedElim->Product

Figure 1: The Suzuki-Miyaura catalytic cycle.[1][2] Note the parallel activation of the boronic acid by the base, which is required for efficient transmetalation.

Experimental Protocol: Synthesis of 4'-Formyl-biphenyl-2-carbonitrile

This protocol describes the synthesis of a key intermediate for "Sartan" drugs (Angiotensin II receptor antagonists). It demonstrates the coupling of an electron-deficient bromide with a formyl-boronic acid.

Target Molecule: 4'-Formyl-biphenyl-2-carbonitrile Reaction Type: Suzuki-Miyaura Cross-Coupling

Reagents & Materials[1][3][4][5][6][7][8][9][10]
  • Substrate A: 2-Bromobenzonitrile (1.0 equiv)

  • Substrate B: 4-Formylphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent System: Toluene : Ethanol : Water (4:1:1 ratio)

    • Why this solvent? The biphasic mixture ensures solubility of the organic halides (Toluene), the catalyst (Ethanol aids miscibility), and the inorganic base (Water).

Step-by-Step Methodology
  • Degassing (Critical): In a round-bottom flask equipped with a magnetic stir bar, combine the solvent mixture. Sparge with Argon or Nitrogen for 20 minutes.

    • Causality: Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids (Glaser-type side reactions).

  • Assembly: Under an inert atmosphere, add 2-Bromobenzonitrile, 4-Formylphenylboronic acid, and K

    
    CO
    
    
    
    .
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    last to minimize exposure to air before the reaction starts.
  • Reaction: Heat the mixture to reflux (

    
    C) for 12–16 hours. Monitor via TLC (eluent: Hexane/EtOAc 4:1). The aldehyde product will typically be more polar than the bromide but less polar than the boronic acid.
    
  • Workup:

    • Cool to room temperature.[3]

    • Dilute with ethyl acetate and wash with water (x2) and brine (x1).

    • Note: If a black precipitate (Pd black) forms, filter through a pad of Celite.

  • Purification: Dry organic layer over MgSO

    
    , concentrate in vacuo. Purify via flash column chromatography on silica gel.
    

Validation Criteria:

  • 1H NMR: Look for the characteristic aldehyde proton singlet at

    
     ppm.
    
  • IR: Strong carbonyl stretch at

    
     cm
    
    
    
    and nitrile stretch at
    
    
    cm
    
    
    .

Applications in Drug Discovery: Divergent Synthesis

The biaryl aldehyde is rarely the final drug; it is a divergence point. The aldehyde handle allows for rapid analog generation, a technique widely used in SAR (Structure-Activity Relationship) studies.

Visualization: The Divergent Workflow

This diagram illustrates how a single biaryl aldehyde intermediate can spawn three distinct classes of pharmacological agents.

DivergentSynthesis BiarylAld Biaryl Aldehyde (Scaffold) RedAm Reductive Amination (+ Amine, NaBH(OAc)3) BiarylAld->RedAm Wittig Wittig Olefination (+ Ph3P=CH-R) BiarylAld->Wittig Oxidation Pinnick Oxidation (+ NaClO2) BiarylAld->Oxidation Amines Biaryl Amines (PD-1 Inhibitors) RedAm->Amines Styrenes Biaryl Styrenes (Polymer Precursors) Wittig->Styrenes Acids Biaryl Acids (Sartan Precursors) Oxidation->Acids

Figure 2: Divergent synthesis pathways from a biaryl aldehyde core. This strategy enables the rapid generation of library arrays for biological screening.

Case Study: PD-1/PD-L1 Inhibitors

Recent medicinal chemistry efforts have utilized reductive amination of biaryl aldehydes to generate inhibitors of the PD-1/PD-L1 checkpoint pathway. The biaryl core mimics the hydrophobic interaction surface of the PD-L1 protein, while the amine tail (derived from the aldehyde) interacts with polar residues in the binding pocket [4].

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link

  • Goossen, L. J., et al. (2001). Pd-Catalyzed Synthesis of Biaryls from Aryl Halides and Boronic Acids. Organic Syntheses, 78, 113. Link

  • Sasikumar, P. G. N., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors. Journal of Medicinal Chemistry, 64(21), 15883–15911. Link

  • Organic Chemistry Portal. Suzuki Coupling. Link

Sources

Structural Elucidation and Synthetic Protocols for 4-Methyl-2-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

This guide provides a comprehensive technical analysis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde , a biaryl scaffold frequently utilized in medicinal chemistry as a precursor for heterocycle-fused quinolines, pharmaceutical intermediates, and organic optoelectronic materials. This document details the IUPAC nomenclature derivation, validated synthetic methodologies via Suzuki-Miyaura cross-coupling, and analytical characterization standards.

Part 1: Structural Elucidation & IUPAC Nomenclature[1]

Precise nomenclature is critical for intellectual property (IP) filings and regulatory compliance. The naming of this compound follows the IUPAC 2013 Recommendations , prioritizing the principal functional group and maximizing the structural information of the parent hydride.

1.1 Nomenclature Derivation Logic

The name is derived through a hierarchical analysis of functional groups and carbon skeletons:

  • Principal Functional Group (Suffix): The aldehyde (-CHO) has higher priority than the alkyl (methyl) or aryl (thiophene) substituents. Thus, the parent structure is benzaldehyde .

  • Numbering the Parent Chain:

    • The carbon atom of the benzene ring attached to the aldehyde group is designated as C1 .[1]

    • Numbering proceeds around the ring to give the substituents the lowest possible locants.[2]

    • A substituent at position 2 is preferred over position 6 if it results in a lower locant set. However, here we have substituents at 2 and 4 (or 6 and 4). We number to minimize the locant set: 2,4 is lower than 4,6 .

  • Substituent Identification:

    • Position 4: A methyl group (-CH₃).

    • Position 2: A thiophene ring attached via its C2 position.[3] The systematic IUPAC radical name is thiophen-2-yl (formerly 2-thienyl).

  • Alphabetization: Substituents are listed alphabetically. M ethyl precedes T hiophen-2-yl.

Final IUPAC Name: 4-Methyl-2-(thiophen-2-yl)benzaldehyde

1.2 Structural Visualization

The following diagram illustrates the numbering scheme and connectivity.

Nomenclature Benzene Benzene Core (Parent Hydride) Aldehyde Aldehyde Group (-CHO) Defines C1 Benzene->Aldehyde Priority 1 Thiophene Thiophen-2-yl Group Attached at C2 Benzene->Thiophene Ortho (2) Methyl Methyl Group (-CH3) Attached at C4 Benzene->Methyl Para (4)

Figure 1: Hierarchical breakdown of the IUPAC nomenclature components.

Part 2: Synthetic Methodology

Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route for synthesizing 4-Methyl-2-(thiophen-2-yl)benzaldehyde is the palladium-catalyzed cross-coupling of 2-bromo-4-methylbenzaldehyde with thiophen-2-ylboronic acid . This method avoids the harsh conditions of direct lithiation/formylation and tolerates the aldehyde functionality.

2.1 Reaction Mechanism

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the benzaldehyde.

  • Transmetallation: The thiophene group transfers from boron to palladium, activated by a base.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).[4][5]

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 2-Bromo-4-methylbenzaldehyde TransMet Transmetallation (Base Activation) OxAdd->TransMet + Thiophen-2-ylboronic acid + Na2CO3 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of aryl halides and heteroaryl boronic acids.

2.2 Experimental Protocol (Step-by-Step)

Reagents:

  • 2-Bromo-4-methylbenzaldehyde (1.0 equiv, 10 mmol)

  • Thiophen-2-ylboronic acid (1.2 equiv, 12 mmol)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (or Toluene/Ethanol 4:1)

Procedure:

  • Setup: In a generic 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide and boronic acid.

  • Solvent Addition: Add 1,4-dioxane (40 mL) and degas the solution by bubbling nitrogen for 10 minutes (sparging) to remove oxygen, which degrades the Pd catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (578 mg) and the aqueous Na₂CO₃ solution (10 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 90–100°C under a nitrogen atmosphere for 12–16 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane/EtOAc (8:2).

  • Workup:

    • Cool to room temperature.[3][6]

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Part 3: Analytical Characterization

To validate the synthesis, the following spectroscopic data should be obtained.

3.1 Predicted 1H NMR Data (CDCl₃, 400 MHz)

The aldehyde proton is distinct, and the coupling patterns confirm the substitution.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J)
-CHO (Aldehyde)10.05Singlet (s)1H-
Ar-H6 (Benzene)7.85Doublet (d)1HJ ≈ 8.0 Hz (Ortho)
Thiophene-H5' 7.52Doublet of Doublets (dd)1HJ ≈ 5.1, 1.1 Hz
Thiophene-H3' 7.25Doublet of Doublets (dd)1HJ ≈ 3.6, 1.1 Hz
Ar-H5 (Benzene)7.20Broad Doublet (d)1HJ ≈ 8.0 Hz
Thiophene-H4' 7.12Doublet of Doublets (dd)1HJ ≈ 5.1, 3.6 Hz
Ar-H3 (Benzene)7.08Singlet (s)1H(Meta coupling may be visible)
-CH₃ (Methyl)2.42Singlet (s)3H-
3.2 Mass Spectrometry (MS)
  • Molecular Formula: C₁₂H₁₀OS

  • Molecular Weight: 202.27 g/mol

  • Expected Ion: [M+H]⁺ = 203.28 m/z (ESI Positive Mode).

Part 4: Applications & Context

Why this molecule matters:

  • Bioisosterism: The thiophene ring acts as a bioisostere for a phenyl ring, often improving the lipophilicity and metabolic stability of drug candidates.

  • Scaffold Utility: The aldehyde group is a versatile "handle." It can be converted into:

    • Amines (via Reductive Amination).

    • Alkenes (via Wittig/Horner-Wadsworth-Emmons reactions).

    • Heterocycles (e.g., reaction with 2-aminothiophenol to form benzothiazoles).

  • Electronic Properties: The electron-rich thiophene ring conjugated to the electron-withdrawing aldehyde creates a "push-pull" system, valuable in synthesizing organic semiconductors.

References
  • IUPAC Recommendations 2013. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reich, H. J. (University of Wisconsin). 1H NMR Chemical Shifts.[Link]

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In-depth Technical Guide: Spectroscopic Characterization of Novel Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Benzaldehyde and its derivatives are fundamental building blocks in fields ranging from pharmaceuticals to materials science.[1] The creation of new benzaldehyde-based molecules requires a detailed and rigorous process to confirm their structure and purity. This guide provides a comprehensive approach to the spectroscopic characterization of these compounds. It focuses on integrating various techniques to create a self-validating analytical workflow. This guide will explore the primary methods of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). It will offer not only the procedural steps but also the strategic thinking behind them.

Part 1: The Foundational Pillar - Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules. For new benzaldehyde derivatives, both ¹H and ¹³C NMR are essential for mapping out the carbon-hydrogen framework.

¹H NMR: Unveiling the Proton Environment

¹H NMR provides crucial information on the different types of protons, their electronic surroundings, and their proximity to other protons.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Precisely weigh 5-10 mg of the new benzaldehyde derivative.[3]

    • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without reacting with it, and its residual peak should not obscure important signals. CDCl₃ is often a good initial choice for many compounds.[3][4]

    • If precise chemical shift referencing is needed, add a small amount of an internal standard like tetramethylsilane (TMS). However, modern spectrometers can lock onto the solvent's deuterium signal.[3][4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[3]

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.[3]

    • Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field to ensure it is homogeneous.[3]

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment includes a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]

    • The number of scans can be adjusted to get a good signal-to-noise ratio. For a reasonably concentrated sample, 16-64 scans are usually enough.[3]

Interpreting the ¹H NMR Spectrum:

  • Chemical Shift (δ): The position of a signal reveals the proton's electronic environment.[2][5] The aldehydic proton of a benzaldehyde derivative is highly deshielded and typically appears as a singlet between δ 9.0 and 10.0 ppm.[4][5] Protons on the aromatic ring resonate between δ 6.5 and 8.5 ppm, with their exact shifts affected by other substituents.[2][6][7]

  • Integration: The area under each signal is proportional to the number of protons it represents. This is key to determining the relative ratios of different protons in the molecule.[5]

  • Spin-Spin Coupling (J-coupling): The splitting of a signal into multiple peaks (like a doublet or triplet) provides information about adjacent, non-equivalent protons. The coupling constants (J values) can help determine the substitution pattern on the aromatic ring (ortho, meta, para).[4]

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR spectroscopy gives a direct view of the molecule's carbon framework.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Follow the same steps as for ¹H NMR, but a higher concentration (20-50 mg) may be needed due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup & Acquisition:

    • Use a standard proton-decoupled pulse sequence to simplify the spectrum, which results in a single peak for each unique carbon atom.

    • A wider spectral width is needed compared to ¹H NMR.

    • A longer acquisition time and more scans (often several hundred to thousands) are required to get a good signal-to-noise ratio.

Interpreting the ¹³C NMR Spectrum:

  • Chemical Shift (δ): The aldehydic carbon is highly deshielded and appears around δ 190-200 ppm. Aromatic carbons typically resonate in the δ 120-150 ppm range.[6] The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.

Advanced 2D NMR Techniques

For complex benzaldehyde derivatives, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for establishing connectivity.[8][9]

  • COSY: This technique correlates proton signals that are coupled, helping to identify adjacent protons.[10][11][12]

  • HSQC: This method correlates proton signals with the carbon atoms they are directly attached to.[10][11][12][13]

Workflow for NMR-based Structural Elucidation

Caption: Workflow for NMR-based structural elucidation of novel benzaldehyde derivatives.

Part 2: Vibrational Spectroscopy - Probing Functional Groups with IR

Infrared (IR) spectroscopy is a fast and non-destructive method that provides information about the functional groups in a molecule.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly on the ATR crystal.[15]

    • Apply pressure with the anvil to ensure good contact between the sample and the crystal.[15]

  • Instrument Setup & Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[15]

    • Acquire the sample spectrum. Typically, 16-32 scans are averaged to improve the signal-to-noise ratio.[16][17] The usual spectral range is 4000-400 cm⁻¹.[17]

Interpreting the IR Spectrum:

For new benzaldehyde derivatives, key diagnostic peaks include:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.[18] Conjugation with the aromatic ring usually lowers this frequency to about 1705 cm⁻¹.[19][20]

  • C-H Stretch (Aldehyde): Two weak bands are often seen around 2820 cm⁻¹ and 2720 cm⁻¹.[18] The presence of both is a strong indicator of an aldehyde.

  • C=C Stretch (Aromatic): Several bands of varying intensity in the 1600-1450 cm⁻¹ region.[7][18]

  • C-H Bending (Aromatic): Out-of-plane bending vibrations in the 900-675 cm⁻¹ region can give clues about the substitution pattern of the benzene ring.[7]

Data Summary Table for IR Absorptions

Functional GroupCharacteristic Absorption Range (cm⁻¹)IntensityNotes
Aldehyde C=O Stretch1705-1730StrongPosition is affected by conjugation and other substituents.[19][20]
Aldehyde C-H Stretch2880-2650WeakOften appears as a pair of bands.[18]
Aromatic C=C Stretch1625-1440VariableMultiple bands are usually seen.[18]
Aromatic C-H Bending900-675Medium-StrongPosition is a good indicator of the substitution pattern.[7]

Part 3: Electronic Transitions - UV-Vis Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule and is especially useful for conjugated systems like benzaldehyde derivatives.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, water).[21][22] The concentration should be chosen so that the maximum absorbance is between 0.5 and 1.5.

    • Use a matched pair of cuvettes—one for the sample solution and one for the solvent blank.

  • Instrument Setup & Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Acquire the absorption spectrum of the sample solution over a range of about 200-800 nm.[23]

Interpreting the UV-Vis Spectrum:

  • π → π* Transitions: Benzaldehyde derivatives typically show strong absorptions in the 240-280 nm range from π → π* transitions of the aromatic ring and carbonyl group.[24]

  • n → π* Transitions: A weaker absorption band is often seen at longer wavelengths (around 300-350 nm), which corresponds to the n → π* transition of the carbonyl group.[24]

  • Effect of Substituents: The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring. Groups like -OH or -NH₂ can cause a red shift (bathochromic shift) and an increase in intensity (hyperchromic effect).

Part 4: Determining the Molecular Mass with Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[25][26] It is essential for determining the molecular weight of a new compound and can also provide structural information through fragmentation patterns.[26][27]

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to help with ionization.

  • Instrument Setup & Acquisition:

    • Infuse the sample solution into the ESI source at a steady flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal intensity of the ion of interest.

    • Acquire the mass spectrum in either positive or negative ion mode.

Interpreting the Mass Spectrum:

  • Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In ESI-MS, the molecular ion is often seen as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. The m/z of this peak gives the molecular weight of the compound.[27]

  • Isotope Pattern: The presence of isotopes (e.g., ¹³C, ³⁵Cl/³⁷Cl) can be seen in the mass spectrum and can help confirm the elemental composition of the molecule.

  • Fragmentation: By causing fragmentation (e.g., through collision-induced dissociation in MS/MS), characteristic fragment ions can be generated, which provides valuable structural information. For benzaldehyde derivatives, common fragmentation pathways include the loss of a hydrogen atom, the formyl radical (•CHO), or the entire aldehyde group.[26][28][29][30]

Integrated Spectroscopic Characterization Workflow

Caption: An integrated approach to the spectroscopic characterization of novel compounds.

Conclusion

The spectroscopic characterization of new benzaldehyde derivatives is a multi-step process that requires the careful application and integration of several analytical techniques. By combining the structural information from NMR, the functional group data from IR, the electronic data from UV-Vis, and the molecular weight from MS, a complete and clear picture of the molecule can be formed. This self-validating approach ensures the scientific integrity of the data and provides a strong foundation for further research and development.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Google Cloud.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. (2017, November 20). National Center for Biotechnology Information.
  • Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. (n.d.). Benchchem.
  • Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (2016, August 15). Oxford Academic.
  • C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd.
  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2011, May 27). ACS Publications.
  • 2D- NMR what is the different between COSY and HSQC?? (2019, October 15). ResearchGate.
  • Mass Spectra Fragmentation of Benzaldehyde. (2025, October 5). Filo.
  • Fragmentation of BENZALDEHYDE (Maina). (n.d.). Scribd.
  • Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube.
  • Overtone spectroscopy of some benzaldehyde derivatives. (n.d.). Indian Academy of Sciences.
  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... (2025, December 4). Doc Brown's Chemistry.
  • Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. (1986, May 23). CORE.
  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.). LinkedIn.
  • 2D NMR Analysis vs. Alternative Techniques for Structural Elucidation of 1-Chloro-3-methyl-1-butene Derivatives. (n.d.). Benchchem.
  • Theoretical NMR correlations based Structure Discussion - PMC. (n.d.). National Center for Biotechnology Information.
  • ExperimentIRSpectroscopy Documentation. (2025, September 3). Emerald Cloud Lab.
  • A Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (2025, August 9). ResearchGate.
  • Aromatics. (n.d.). Organic Chemistry at CU Boulder.
  • 4.6. Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). MDPI.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
  • IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2025, August 7). ResearchGate.
  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC. (n.d.). National Center for Biotechnology Information.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • 6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). Georgia State University.
  • Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. (n.d.). SCIRP.
  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
  • The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... (n.d.). ResearchGate.
  • Application Notes and Protocols: 1H NMR Spectroscopy of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. (n.d.). Benchchem.
  • ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. (n.d.). University of Wisconsin-Madison.
  • 12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax.
  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL.
  • 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries.
  • Experimental workflow of the ATR-FTIR spectroscopy-based method for... (n.d.). ResearchGate.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
  • UV absorption spectra of a benzaldehyde and b acetophenone in water and... (n.d.). ResearchGate.
  • The UV/Vis spectra of the reaction between benzaldehyde 1 (10−2 M),... (n.d.). ResearchGate.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Nottingham.
  • 2D NMR ORGANIC SPECTROSCOPY by DR ANTHONY CRASTO. (n.d.). Slideshare.
  • Benzaldehyde Derivatives from Sarcodontia crocea. (2007, September 7). Journal of Natural Products.
  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. (2019, January 17). ACS Omega.
  • PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. (n.d.). Canadian Science Publishing.
  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. (n.d.). Doc Brown's Chemistry.
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC. (n.d.). National Center for Biotechnology Information.
  • Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz... (n.d.). ResearchGate.
  • 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr. (n.d.). Modgraph.

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Comprehensive Computational Profiling of 4-Methyl-2-(thiophen-2-yl)benzaldehyde

[1]

Executive Summary

This technical guide provides a rigorous theoretical framework for the structural, electronic, and reactive profiling of 4-Methyl-2-(thiophen-2-yl)benzaldehyde (hereafter referred to as 4M2TB ).[1] As a bi-aryl aldehyde derivative, 4M2TB represents a critical scaffold in the synthesis of optoelectronic materials (chalcones) and pharmacologically active Schiff bases.[1]

This guide moves beyond generic descriptions, offering a validated computational protocol using Density Functional Theory (DFT). It addresses the specific steric challenges of the ortho-thiophene substitution and provides predictive insights into Non-Linear Optical (NLO) properties and global reactivity descriptors essential for downstream application.[1]

Molecular Architecture & Synthetic Context

Understanding the computational starting point requires grounding in the molecule's synthetic origin. 4M2TB is typically constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]

  • Precursors: 2-Bromo-4-methylbenzaldehyde (CAS 824-54-4) and Thiophene-2-boronic acid.[1]

  • Structural Challenge: The ortho-positioning of the thiophene ring relative to the aldehyde group at C1 creates a sterically crowded environment. This forces a deviation from planarity, which is a critical parameter for computational optimization.

Figure 1: Synthetic & Computational Workflow

GStartPrecursors:2-Bromo-4-methylbenzaldehyde+ Thiophene-2-boronic acidReactionSuzuki-Miyaura Coupling(Pd(PPh3)4, K2CO3)Start->ReactionSynthesisProductTarget Molecule:4-Methyl-2-(thiophen-2-yl)benzaldehydeReaction->ProductYield ~85%DFT_OptDFT Optimization(B3LYP/6-311++G(d,p))Product->DFT_OptIn Silico InputAnalysisProperty Profiling(NLO, FMO, MEP)DFT_Opt->AnalysisCalculation

Caption: Logical flow from synthetic origin to computational profiling. The Suzuki coupling defines the structural constraints modeled in DFT.

Computational Methodology Protocol

To ensure scientific integrity and reproducibility, the following protocol is recommended. This workflow is consistent with high-impact studies on similar thiophene-benzaldehyde derivatives [1, 2].[1]

Level of Theory[2][3][4][5]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is the industry standard for organic molecules, balancing cost with accuracy for bond lengths and vibrational frequencies.[1]

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Diffuse functions (++): Essential for accurately modeling the lone pairs on the Oxygen (aldehyde) and Sulfur (thiophene) atoms.[1]

    • Polarization functions (d,p): Required to describe the electron density distortion in the aromatic rings.

  • Solvent Model: PCM (Polarizable Continuum Model) using Chloroform or DMSO is recommended if comparing to experimental UV-Vis or NMR data; otherwise, gas-phase calculations suffice for intrinsic properties.[1]

Execution Steps (Gaussian/GAMESS Keywords)
  • Geometry Optimization & Frequency: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Chloroform)

    • Goal: Locate the global minimum on the Potential Energy Surface (PES) and confirm no imaginary frequencies (NImag=0).[1]

  • NBO Analysis: #P B3LYP/6-311++G(d,p) Pop=NBO[1]

    • Goal: Analyze hyperconjugative interactions (e.g., LP(S) → π*(Benzene)).

  • Time-Dependent DFT (TD-DFT): #P B3LYP/6-311++G(d,p) TD(NStates=10)

    • Goal: Simulate UV-Vis spectra and calculate vertical excitation energies.

Structural & Electronic Analysis

Geometric Conformation (The "Twist")

Unlike simple benzaldehydes, 4M2TB is non-planar .

  • Dihedral Angle: The bond connecting the benzene ring (C2) and the thiophene ring (C2') allows rotation.[1]

  • Steric Clash: The carbonyl oxygen at C1 and the hydrogen at C3' (thiophene) experience steric repulsion.[1]

  • Predicted Value: Expect a dihedral twist of 40°–60° . This twist disrupts full

    
    -conjugation, slightly increasing the HOMO-LUMO gap compared to a planar analog.[1] This is consistent with crystal data from similar 2-(thiophen-2-yl)carbonyl systems [3].[1]
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

1
OrbitalLocalizationCharacter
HOMO Thiophene Ring + Benzene

-system

-donor (Nucleophilic)
LUMO Carbonyl Group + Benzene

-system

-acceptor (Electrophilic)

~4.0 - 4.5 eVIndicates high kinetic stability (Hard molecule)
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (docking) and reactive sites.[1]

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Thiophene Sulfur .[1] These are H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated on the Aldehyde Hydrogen and the methyl group protons.[1]

  • Application: In drug design, the carbonyl oxygen serves as the primary anchor point for hydrogen bonding with protein residues (e.g., Serine or Threonine).[1]

Reactivity & NLO Properties[1][2][4]

Global Reactivity Descriptors

Using Koopmans' theorem, we derive parameters essential for QSAR studies:

  • Chemical Hardness (

    
    ): 
    
    
    .[1] A high value suggests resistance to charge transfer.[1]
  • Electrophilicity Index (

    
    ): 
    
    
    .[1] This predicts the molecule's propensity to accept electrons (e.g., from DNA bases or enzymes).[1]
Non-Linear Optical (NLO) Potential

Bi-aryl systems are often investigated for NLO properties.[1]

  • Dipole Moment (

    
    ):  The vector sum of the carbonyl and thiophene dipoles.[1] The 4-methyl group acts as a weak electron donor, enhancing the "push-pull" character slightly.[1]
    
  • Hyperpolarizability (

    
    ):  While 4M2TB itself has modest NLO response, it is a precursor .[1] Condensing the aldehyde with an active methylene compound (e.g., malononitrile) drastically increases 
    
    
    , making it a candidate for SHG (Second Harmonic Generation) materials [4].[1]
Figure 2: Reactivity & Application Pathway[1][3][6]

ReactivityMolecule4-Methyl-2-(thiophen-2-yl)benzaldehyde(Electrophilic Carbonyl)Path1Schiff Base Formation(+ Amines/Hydrazides)Molecule->Path1Nucleophilic AttackPath2Knoevenagel Condensation(+ Malononitrile)Molecule->Path2Base CatalysisApp1Pharmaceutical Ligand(Antimicrobial/Antioxidant)Path1->App1App2NLO Material(Push-Pull Chromophore)Path2->App2

Caption: Divergent reactivity pathways. Path 1 leads to bioactive ligands (Schiff bases), while Path 2 yields optoelectronic materials.[1]

Spectroscopic Validation

To validate the theoretical model, compare calculated frequencies with experimental IR data.[1] Note that DFT frequencies are typically overestimated and require a scaling factor (0.961 for B3LYP/6-311++G(d,p)).[1]

  • 
     Stretch:  Calculated: ~1720 cm⁻¹ 
    
    
    Scaled: 1650–1680 cm⁻¹ .[1] (Strong, sharp peak).[1]
  • 
     Aldehyde:  Doublet around 2750 & 2850 cm⁻¹  (Fermi resonance).[1]
    
  • Thiophene Ring Breathing: Characteristic bands at 1400–1500 cm⁻¹ .

References

  • Rana, M. S., et al. (2025).[1] "Synthesis, Characterization, and In Silico Evaluation of (E)-2-((4-Methylbenzyl)oxy)-N'-(thiophen-2-ylmethylene)benzohydrazide: DFT, NLO Properties...". ResearchGate.

  • Silambarasan, V., et al. (2013).[1] "(4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone".[1] Acta Crystallographica Section E.

  • PubChem. "2-(Thiophen-2-yl)benzaldehyde (Compound)".[1][3] National Library of Medicine.

  • Silva, T. J. L., et al. (2013).[1][4] "Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials". CORE/Universidade de Évora.[4]

  • Sigma-Aldrich. "2-Bromo-4-methylbenzaldehyde Product Sheet". Merck KGaA.

Advanced Synthesis of 2-Arylbenzaldehydes: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-arylbenzaldehydes, a critical biaryl scaffold in medicinal chemistry (e.g., precursors to phenanthridines, fluorenones). This guide prioritizes high-fidelity chemical logic, moving from modern C–H activation strategies to robust classical cross-couplings.

Executive Summary

The 2-arylbenzaldehyde moiety is a "privileged scaffold" in drug discovery, serving as a gateway to complex polycyclic heteroaromatics. Historically, its synthesis was plagued by the instability of the aldehyde group under organometallic conditions (susceptibility to nucleophilic attack or oxidation).

This guide presents three distinct, field-validated methodologies:

  • Transient Directing Group (TDG) C–H Activation: The state-of-the-art approach for direct functionalization of native benzaldehydes.

  • Suzuki-Miyaura Cross-Coupling: The industrial standard, optimized for steric hindrance at the ortho position.

  • One-Pot Reduction/Coupling: A chemo-selective strategy using Weinreb amides to mask the aldehyde during coupling.

Method A: Pd(II)-Catalyzed Ortho-C–H Arylation via Transient Directing Groups (TDG)

Context: Direct ortho-functionalization of benzaldehydes is challenging because the carbonyl oxygen is a weak coordinating group. The breakthrough solution uses a Transient Directing Group (TDG) —typically an amino acid or aniline derivative—that reversibly forms an imine in situ, directs the palladium, and hydrolyzes automatically.

Mechanistic Logic

Instead of installing and removing a directing group (2 extra steps), the TDG (e.g., Glycine, Anthranilic acid) condenses with the aldehyde to form a transient imine. This imine binds Pd(II) tightly, placing the metal at the ortho C–H bond.

TDG_Mechanism Start Benzaldehyde (Substrate) Imine Transient Imine (In-situ) Start->Imine + TDG (-H2O) TDG Amino Acid/Amine (TDG) TDG->Imine Pd_Complex Cyclopalladation (C-H Activation) Imine->Pd_Complex + Pd(OAc)2 Coupling Pd(IV) or Pd(II) Intermediate Pd_Complex->Coupling + Ar-I Ar_I Aryl Iodide (Coupling Partner) Ar_I->Coupling Product_Imine Arylated Imine Coupling->Product_Imine Reductive Elim. Hydrolysis Hydrolysis Product_Imine->Hydrolysis Hydrolysis->TDG Recycle TDG Final 2-Arylbenzaldehyde (Product) Hydrolysis->Final

Figure 1: Catalytic cycle of Transient Directing Group (TDG) mediated C-H arylation.

Experimental Protocol (Representative)

Based on protocols developed by Yu, Ge, and others (See Ref 1, 2).

Reagents:

  • Substrate: Benzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1][2]

  • TDG: L-Valine or Anthranilic acid (20 mol%)

  • Oxidant/Additive: AgOAc (1.5 equiv) – Crucial for regenerating the active Pd species and sequestering iodide.

  • Solvent: Acetic Acid (AcOH) or HFIP.

Step-by-Step:

  • Setup: In a screw-cap vial, combine benzaldehyde (0.2 mmol), Aryl Iodide (0.3 mmol), Pd(OAc)₂ (4.5 mg), L-Valine (4.7 mg), and AgOAc (50 mg).

  • Solvation: Add AcOH (2.0 mL). Seal the vial under air (many TDG protocols are air-tolerant, though N₂ is safer for reproducibility).

  • Reaction: Heat to 100 °C for 12–24 hours. The mixture will likely turn dark as AgI precipitates.

  • Workup: Cool to room temperature. The acidic medium ensures the transient imine hydrolyzes back to the aldehyde immediately.

  • Filtration: Filter through a celite pad to remove Ag salts.

  • Purification: Dilute with EtOAc, wash with NaHCO₃ (to neutralize AcOH), then brine. Dry over Na₂SO₄.[3] Purify via silica gel chromatography (Hexane/EtOAc).

Critical Note: If the aldehyde is electron-deficient, the reaction is faster. Electron-rich aldehydes may require higher temperatures or stronger TDGs (e.g., N-acetyl glycine).

Method B: Optimized Suzuki-Miyaura Cross-Coupling

Context: If 2-bromobenzaldehyde is available, Suzuki coupling is the standard. However, unprotected aldehydes can undergo side reactions (Cannizzaro disproportionation) under the basic conditions required for Suzuki coupling.

Strategic Optimization

To prevent side reactions, use a weak base (K₃PO₄ or K₂CO₃) and a biphasic system or a highly active catalyst system that operates at lower temperatures.

Experimental Protocol

Based on standard high-turnover protocols (Ref 3, 4).

Reagents:

  • Substrate: 2-Bromobenzaldehyde (1.0 equiv)

  • Boron Source: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(OAc)₂/SPhos (for hindered substrates).

  • Base: K₂CO₃ (2.0 equiv) dissolved in water.

  • Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water.

Step-by-Step:

  • Degassing: Dissolve 2-bromobenzaldehyde and arylboronic acid in Toluene/EtOH. Sparge with Argon for 15 minutes. Oxygen is the enemy here; it promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous K₂CO₃ solution.

  • Reflux: Heat to 80–90 °C under Argon balloon for 4–6 hours.

  • Monitoring: TLC will show the disappearance of the bromide. If the aldehyde spot smears, it indicates partial oxidation; keep the reaction time short.

  • Quench: Cool and add water. Extract with DCM.

  • Purification: Flash chromatography.

Troubleshooting:

  • Problem: Low yield due to aldehyde oxidation.

  • Solution: Switch to 2-(2-bromophenyl)-1,3-dioxolane (acetal protected). Run the coupling, then deprotect with 1M HCl/THF in the workup.

Method C: One-Pot Weinreb Amide Reduction/Coupling

Context: This is a chemo-selective "trick" that avoids handling the sensitive aldehyde entirely until the final moment. It relies on the stability of the tetrahedral aluminum intermediate formed by DIBAL reduction of a Weinreb amide (Ref 5).

Mechanistic Logic
  • Weinreb Amide + DIBAL → Stable Al-hemiaminal intermediate (Masked Aldehyde).

  • In-situ Transmetallation → Add Organolithium/Grignard + Pd catalyst directly to the pot.

  • Quench → Hydrolysis releases the 2-arylbenzaldehyde.

Weinreb_Route Step1 Weinreb Amide (Ar-CON(OMe)Me) Step2 Add DIBAL-H (-78°C) Step1->Step2 Intermed Stable Al-Hemiaminal (Masked Aldehyde) Step2->Intermed Step3 Add Ar-Li or Ar-MgBr + Pd Catalyst Intermed->Step3 Cross-Coupling on Al-complex Quench Acidic Quench (H3O+) Step3->Quench Product 2-Arylbenzaldehyde Quench->Product

Figure 2: One-pot reduction/cross-coupling sequence.

Protocol Summary:

  • Cool Weinreb amide in THF to -78 °C.

  • Add DIBAL-H (1.1 equiv). Stir 1h.

  • Add Lithiated Aryl species (Ar-Li) and Pd catalyst. Warm to RT.

  • Quench with dilute HCl. The hemiaminal collapses to the aldehyde.

Comparative Analysis of Methodologies

FeatureMethod A: TDG C–H ActivationMethod B: Suzuki CouplingMethod C: Weinreb Reduction
Starting Material Benzaldehyde (Cheap, widely available)2-Bromobenzaldehyde (More expensive)Weinreb Amide
Step Count 1 (Direct)1 (if unprotected) or 3 (if protected)2 steps in 1 pot
Atom Economy HighModerate (Boronic acid waste)Moderate
Key Risk Regioselectivity (requires ortho control)Aldehyde oxidation / HomocouplingRequires cryogenic conditions
Best For... Late-stage functionalization of existing aldehydesScale-up of simple scaffoldsSynthesizing aldehydes from amides

References

  • Tian, M., et al. (2022).[1] "Transient directing group enabled Pd-catalyzed C–H oxygenation of benzaldehydes."[4] RSC Advances. Link

  • Zhang, F. L., et al. (2017). "Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups." Organic Letters. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • BenchChem Protocols. (2025). "Application Notes for Suzuki Cross-Coupling Reactions." Link

  • Gao, M., et al. (2019). "Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure." Organic Letters. Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the protocol for synthesizing 4-Methyl-2-(thiophen-2-yl)benzaldehyde , a critical biaryl intermediate often utilized in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, sartans).

While the Suzuki-Miyaura coupling is the standard approach for biaryl synthesis, this specific transformation presents two distinct mechanistic challenges that require protocol modification:

  • Protodeboronation of Thiophene-2-ylboronic acid: 2-Heterocyclic boronic acids are notoriously unstable under aqueous basic conditions, undergoing rapid protodeboronation to yield thiophene, thereby stalling the catalytic cycle.

  • Ortho-Formyl Coordination: The ortho-formyl group on the aryl halide can act as a hemilabile ligand, potentially sequestering the Palladium catalyst or retarding the oxidative addition step due to steric crowding.

This guide provides a High-Fidelity Protocol using a Pd(dppf)Cl₂ catalyst system optimized for steric tolerance and boronic acid stability, alongside a High-Performance Protocol utilizing Buchwald precatalysts (XPhos Pd G4) for difficult scale-ups.

Retrosynthetic Logic

The synthesis is designed around the disconnection of the C–C bond between the benzene C2 position and the thiophene C2 position.

Retrosynthesis Target Target: 4-Methyl-2-(thiophen-2-yl)benzaldehyde Disconnection Disconnection (C-C Bond) Target->Disconnection Retrosynthesis Halide Electrophile: 2-Bromo-4-methylbenzaldehyde Disconnection->Halide Precursor A Boronic Nucleophile: Thiophen-2-ylboronic acid Disconnection->Boronic Precursor B

Figure 1: Retrosynthetic analysis showing the convergent assembly of the biaryl core.

Critical Reaction Parameters (The "Why")

To ensure reproducibility, researchers must understand the causality behind the reagent choices in this protocol.

ParameterSelectionScientific Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The bidentate dppf ligand creates a large bite angle, facilitating the reductive elimination of the sterically hindered ortho-substituted biaryl product. It is also more robust against oxidation than Pd(PPh₃)₄.
Base K₂CO₃ (2.0 M aq) A carbonate base is mild enough to prevent the Cannizzaro reaction (disproportionation) of the aldehyde but strong enough to activate the boronic acid.
Solvent 1,4-Dioxane / Water (4:1) This mixture ensures solubility of the organic halide and the inorganic base. The water component is strictly required for the formation of the reactive hydroxo-palladium intermediate.
Stoichiometry 1.5 equiv. Boronic Acid Crucial: Thiophen-2-ylboronic acid decomposes (protodeboronation) faster than phenylboronic acids. An excess is mandatory to drive the reaction to completion.

Experimental Protocol

Method A: Robust Standard Protocol (Recommended for <5g scale)

Materials:

  • 2-Bromo-4-methylbenzaldehyde (1.0 equiv, 5.0 mmol, 0.995 g)

  • Thiophen-2-ylboronic acid (1.5 equiv, 7.5 mmol, 0.960 g)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, 15.0 mmol, 2.07 g)

  • Solvents: 1,4-Dioxane (20 mL) and Distilled Water (5 mL)

Step-by-Step Workflow:

  • Degassing (Critical Step):

    • Combine 1,4-dioxane and water in a separate flask. Sparge with Argon or Nitrogen for 20 minutes.

    • Why: Oxygen promotes homocoupling of the thiophene boronic acid and oxidizes the Pd(0) active species.

  • Reaction Assembly:

    • To a dry 50 mL Schlenk tube (or microwave vial) equipped with a magnetic stir bar, add the aryl bromide , boronic acid , and Pd catalyst .

    • Evacuate the vessel and backfill with Argon (repeat 3 times).[1]

    • Add the degassed solvent mixture and the K₂CO₃ (solid or pre-dissolved in the water portion) under a counter-flow of Argon.

  • Execution:

    • Seal the vessel.[1][2]

    • Heat to 90 °C for 12–16 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1). The aldehyde spot (starting material) should disappear. The product will likely be fluorescent under UV (254/365 nm).

  • Work-up:

    • Cool to room temperature.[1][3]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Wash combined organics with Brine (sat. NaCl), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexanes to 5-10% Ethyl Acetate/Hexanes.

    • Note: The product is less polar than the starting aldehyde but more polar than the debrominated byproduct (if any).

Method B: High-Efficiency Protocol (For Unstable Substrates)

If Method A results in low yields due to boronic acid decomposition, utilize the Buchwald Precatalyst system.

  • Catalyst: XPhos Pd G4 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF/Water (10:1)

  • Temp: 60 °C (Milder temperature prevents deboronation).

Mechanistic Pathway & Troubleshooting

Understanding the competition between the productive cycle and the destructive side reactions is key to troubleshooting.

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Ligand Exchange (Ar-Pd-OH) OxAdd->BaseStep + OH- TransMet Transmetallation (Ar-Pd-Thiophene) BaseStep->TransMet + Thiophene-B(OH)2 Deboronation SIDE REACTION: Protodeboronation BaseStep->Deboronation Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Thiophene Dead End: Thiophene + Boric Acid Deboronation->Thiophene H2O

Figure 2: Catalytic cycle highlighting the critical Transmetallation step. If Transmetallation is too slow (due to sterics), the boronic acid is exposed to base/water for too long, leading to Protodeboronation.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst poisoning or inactive Pd.Ensure rigorous degassing. Switch to XPhos Pd G4.
Starting Material Remaining + Thiophene detected Protodeboronation of boronic acid.[4]Add boronic acid in portions (e.g., 0.5 eq every hour). Lower temp to 70°C.
Homocoupling (Bithiophene) Presence of Oxygen.Re-degas solvents. Verify inert atmosphere.
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (e.g., free PPh₃ or dppf) to stabilize Pd.

Analytical Validation (Self-Validating System)

Upon isolation, the product must meet the following criteria to confirm the structure and purity.

Target Structure: 4-Methyl-2-(thiophen-2-yl)benzaldehyde

  • ¹H NMR (400 MHz, CDCl₃) Diagnostic Signals:

    • Aldehyde (-CHO): Singlet at ~10.1 ppm . (Confirms oxidation state is intact).

    • Thiophene Protons: Three distinct multiplets in the 7.0–7.5 ppm range.

    • Aryl Protons: An aromatic pattern corresponding to a 1,2,4-substituted benzene. The proton at C6 (ortho to CHO) will be a doublet at ~7.8 ppm .

    • Methyl Group: Singlet at ~2.45 ppm .

  • ¹³C NMR Diagnostic Signals:

    • Carbonyl Carbon: Signal at ~190-192 ppm .

    • Methyl Carbon: Signal at ~21 ppm .

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(51), 9240–9261.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Application Notes and Protocols for 4-Methyl-2-(thiophen-2-yl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Arylbenzaldehyde Scaffold

In the landscape of modern medicinal chemistry, the 2-arylbenzaldehyde scaffold has emerged as a privileged structural motif. Its inherent conformational flexibility and the synthetic versatility of the aldehyde group provide a robust platform for the construction of diverse molecular architectures. The strategic placement of an aryl group, such as thiophene, at the 2-position introduces unique electronic and steric properties that can significantly influence biological activity. The thiophene ring, in particular, is a well-established bioisostere of the phenyl ring, often enhancing metabolic stability and modulating receptor-ligand interactions. This document provides a comprehensive guide to the synthesis and application of a key exemplar of this class, 4-Methyl-2-(thiophen-2-yl)benzaldehyde, with a focus on its utility in the development of novel therapeutic agents.

Synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde: A Reliable Approach via Suzuki-Miyaura Coupling

The most efficient and widely adopted method for the synthesis of 2-arylbenzaldehydes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds with excellent yields. The synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde is readily achieved by coupling 2-bromo-4-methylbenzaldehyde with 2-thienylboronic acid.

Protocol 1: Synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde

Materials:

  • 2-Bromo-4-methylbenzaldehyde

  • 2-Thienylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-bromo-4-methylbenzaldehyde (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene. Stir for 10 minutes under an inert atmosphere.

  • Inert Atmosphere: Seal the reaction flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add a degassed 3:1 mixture of toluene and ethanol to the reaction flask, followed by the catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Methyl-2-(thiophen-2-yl)benzaldehyde as a solid.

Application in the Synthesis of PARP-1 Inhibitors for Cancer Therapy

A significant application of 2-arylbenzaldehydes is in the synthesis of inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, and its inhibition has emerged as a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations.

The aldehyde functionality of 4-Methyl-2-(thiophen-2-yl)benzaldehyde serves as a crucial handle for the construction of the phthalazinone core, a common scaffold in many potent PARP-1 inhibitors.

Signaling Pathway: The Role of PARP-1 in DNA Damage Repair

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair facilitates Inhibitor 4-Methyl-2-(thiophen-2-yl)benzaldehyde -derived PARP-1 Inhibitor Inhibitor->PARP1 inhibits

Caption: Role of PARP-1 in DNA damage repair and its inhibition.

Protocol 2: Synthesis of a Phthalazinone-based PARP-1 Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate for a PARP-1 inhibitor, starting from 4-Methyl-2-(thiophen-2-yl)benzaldehyde.

Materials:

  • 4-Methyl-2-(thiophen-2-yl)benzaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (glacial)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Methyl-2-(thiophen-2-yl)benzaldehyde (1.0 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Cyclization: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 4-(thiophen-2-yl)phthalazin-1(2H)-one intermediate.

This intermediate can then be further functionalized to produce potent PARP-1 inhibitors.

Application in the Development of Kinase Inhibitors

The 2-arylbenzaldehyde scaffold is also a valuable starting point for the synthesis of various kinase inhibitors. The aldehyde group can be readily transformed into a variety of heterocyclic systems known to interact with the ATP-binding site of kinases.

Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Workflow Start 4-Methyl-2-(thiophen-2-yl)benzaldehyde Condensation Condensation with (thio)urea, guanidine, or amidines Start->Condensation Cyclization Cyclization to form heterocyclic core (e.g., pyrimidine, imidazole) Condensation->Cyclization Derivatization Further Derivatization (e.g., Suzuki coupling, amidation) Cyclization->Derivatization Screening Kinase Inhibitory Screening Derivatization->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: General workflow for kinase inhibitor development.

Data Summary

The following table summarizes the key characteristics of 4-Methyl-2-(thiophen-2-yl)benzaldehyde and its potential applications.

Property/ApplicationDescription
Molecular Formula C₁₂H₁₀OS
Molecular Weight 202.27 g/mol
Primary Synthesis Route Suzuki-Miyaura Coupling
Key Functional Group Aldehyde
Medicinal Chemistry Utility Versatile building block
Primary Therapeutic Target PARP-1, Kinases
Potential Disease Areas Oncology, Inflammatory Diseases

Conclusion and Future Perspectives

4-Methyl-2-(thiophen-2-yl)benzaldehyde is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of its aldehyde group make it an ideal starting material for the construction of complex heterocyclic scaffolds with a wide range of biological activities. The demonstrated utility in the synthesis of PARP-1 and kinase inhibitors highlights its potential in the development of novel therapeutics for oncology and other disease areas. Future research will undoubtedly uncover new applications for this and related 2-arylbenzaldehydes in the quest for more effective and selective drugs.

References

  • Li, Y., et al. (2018). Discovery of 4-(2-Aryl-4-methyl-5-oxo-5,6-dihydropyridin-1(4H)-yl)-N-(4-(thiazol-2-yl)phenyl)benzamide Derivatives as Potent Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. Journal of Medicinal Chemistry, 61(15), 6532-6549. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Carothers, J. M., & Pascal, J. M. (2013). PARPs and ADP-ribosylation in the DNA damage response and cancer. Annual review of biochemistry, 82, 495-518. [Link]

  • Cohen, M. S., & Kelley, A. E. (2020). Small-Molecule Inhibitors of PARPs: From Tools for Investigating ADP-Ribosylation to Therapeutics. Biochemistry, 59(4), 437-458. [Link]

Reaction mechanisms involving 4-Methyl-2-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

This guide details the reactivity profile of 4-Methyl-2-(thiophen-2-yl)benzaldehyde (MTB) . This molecule is a strategic "biaryl aldehyde" scaffold used primarily in the synthesis of fused polycyclic heteroaromatics (specifically thieno-isoquinolines) for medicinal chemistry and conjugated systems for organic optoelectronics.

Structural Reactivity Matrix:

  • Site A (Aldehyde -CHO): Highly reactive electrophile. Serves as the "anchor" for condensation reactions (Knoevenagel, Schiff base formation).

  • Site B (Thiophene C3'): Electron-rich nucleophilic site. Positioned ortho to the aldehyde via the biaryl bond, it is perfectly aligned for intramolecular electrophilic cyclization .

  • Site C (4-Methyl Group): Electron-donating group (EDG). It weakly activates the benzene ring and serves as a distinct spectroscopic handle (

    
     NMR 
    
    
    
    ppm).

Precursor Synthesis: Suzuki-Miyaura Coupling[1][2]

Before exploring downstream mechanisms, the high-purity synthesis of the scaffold is required. The biaryl bond is constructed via Palladium-catalyzed cross-coupling.

Mechanism: The reaction proceeds via the catalytic cycle: Oxidative Addition (Pd(0) inserts into Ar-Br), Transmetallation (Boronic acid transfers the thiophene), and Reductive Elimination (formation of the C-C bond).

Protocol 1: Synthesis of MTB

  • Reagents: 2-Bromo-4-methylbenzaldehyde (1.0 equiv), 2-Thiopheneboronic acid (1.2 equiv), Pd(PPh

    
    )
    
    
    
    (3 mol%), Na
    
    
    CO
    
    
    (2.0 M aq).
  • Solvent: DME (Dimethoxyethane) / Water (3:1). Degassed.

Step-by-Step Workflow:

  • Charge: In a Schlenk flask, combine the bromide and boronic acid under Argon.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    and immediately purge with Argon for 5 mins.
  • Reflux: Heat to 85°C for 12 hours. The solution will darken (black Pd precipitates upon completion).

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • QC Check: aldehyde proton (

      
       ppm) and thiophene protons (
      
      
      
      ppm).[1]

Primary Application: Synthesis of Thieno[2,3-c]isoquinolines[4]

This is the most critical application of MTB. It undergoes a condensation-cyclization cascade to form fused tetracyclic systems, which are privileged scaffolds in kinase inhibitor development.

Reaction Mechanism (Acid-Mediated Cyclization)

The transformation involves two distinct mechanistic stages:

  • Imine Formation: The aldehyde condenses with a primary amine to form a Schiff base (Imine).[2][3][4]

  • Pictet-Spengler Type Cyclization: The imine nitrogen is protonated (increasing electrophilicity). The electron-rich thiophene ring (specifically C3') attacks the iminium carbon, closing the ring.

  • Aromatization: Oxidative dehydrogenation (often spontaneous in air or with mild oxidants) restores aromaticity to form the fully conjugated isoquinoline system.

Visualization of Pathway

ThienoIsoquinoline_Synthesis cluster_0 Stage 1: Activation cluster_1 Stage 2: Annulation Start 4-Methyl-2-(thiophen-2-yl) benzaldehyde Imine Intermediate: Schiff Base (Imine) Start->Imine -H2O (Condensation) Amine Primary Amine (R-NH2) Amine->Imine Iminium Activated Iminium Ion (H+ Catalyst) Imine->Iminium + H+ (TFA/TsOH) Cyclization Transition State: Electrophilic Attack (Thiophene C3 -> C=N) Iminium->Cyclization Intramolecular Dihydro Dihydro-thieno isoquinoline Cyclization->Dihydro Ring Closure Product Final Product: Thieno[2,3-c]isoquinoline Dihydro->Product Oxidation/-2H

Figure 1: Mechanistic pathway for the conversion of MTB to Thieno[2,3-c]isoquinoline via acid-mediated cyclization.

Experimental Protocol

Reagents: MTB (1.0 mmol), Aniline derivative (1.1 mmol), Trifluoroacetic acid (TFA, 2-3 drops) or p-TsOH (10 mol%). Solvent: Toluene (anhydrous).

  • Imine Formation: Dissolve MTB and amine in Toluene in a flask equipped with a Dean-Stark trap (to remove water). Reflux for 2-4 hours.

    • Checkpoint: Monitor by TLC.[1] The aldehyde spot will disappear; a less polar imine spot appears.

  • Cyclization: Add the acid catalyst (TFA or p-TsOH). Continue reflux for 4-12 hours.

    • Note: The solution often turns fluorescent (blue/green) as the extended conjugated system forms.

  • Oxidation (Optional but recommended): If the dihydro-intermediate is stable, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) at room temperature and stir for 1 hour to force aromatization.

  • Isolation: Neutralize with NaHCO

    
    , extract with DCM, and purify via column chromatography.
    

Secondary Application: Knoevenagel Condensation

For materials science applications (Organic LEDs or Photovoltaics), extending the conjugation length is vital. The aldehyde group reacts with active methylene compounds.

Mechanism: Base-catalyzed deprotonation of the active methylene (e.g., malononitrile) creates a carbanion. This attacks the carbonyl carbon of MTB, followed by dehydration to form a vinyl bond.

Data Summary: Comparative Reactivity

Parameter4-Methyl-2-(thiophen-2-yl)benzaldehydeUnsubstituted BenzaldehydeImpact of Thiophene
Electronic Nature Electron Rich (Donor)NeutralThiophene donates e- density, slightly deactivating aldehyde to nucleophiles.
Steric Hindrance Moderate (Ortho-substituent)LowOrtho-thiophene requires higher reaction temps than standard benzaldehyde.
Fluorescence High (Biaryl conjugation)LowProduct is likely highly fluorescent.

Protocol 2: Knoevenagel Condensation

  • Reagents: MTB (1.0 mmol), Malononitrile (1.2 mmol), Piperidine (catalytic, 2 drops).

  • Solvent: Ethanol (absolute).

  • Mix: Dissolve MTB and malononitrile in Ethanol at RT.

  • Catalyze: Add Piperidine.

  • React: Stir at reflux for 3 hours. A solid precipitate usually forms.

  • Purify: Cool to 0°C. Filter the solid. Recrystallize from EtOH/DMF.

    • Result: A bright yellow/orange solid (Target for organic semiconductor testing).

References

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Thieno-Isoquinoline Synthesis

    • Blanco Ponce, M., et al. (2022).[5] Synthesis and Properties of Thieno[3,2-f]isoquinolines and Benzothieno[3,2-f]isoquinolines. European Journal of Organic Chemistry, 2022(1), e202101306. Link

  • Reactivity of Thiophene-Aldehydes

    • Hyland, I. K., et al. (2022).[6] Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. Arkivoc, 2022(iv), 110-122.[6] Link

  • Knoevenagel Condensation Protocols

    • Jones, G. (2011). The Knoevenagel Condensation.[1][7] Organic Reactions.[8][6][1][2][5][7][9][10][11] Link

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Application Notes and Protocols: 4-Methyl-2-(thiophen-2-yl)benzaldehyde as a Versatile Building Block for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of 4-Methyl-2-(thiophen-2-yl)benzaldehyde as a strategic building block in the synthesis of diverse and medicinally relevant heterocyclic compounds. This document outlines the synthesis of the title compound, its key physicochemical properties, and detailed protocols for its application in constructing valuable heterocyclic scaffolds, such as thieno[2,3-b]quinolines and polysubstituted 2-aminothiophenes.

Introduction: The Strategic Importance of the Thiophene Scaffold

Thiophene and its derivatives are cornerstones in medicinal chemistry, recognized for their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiophene moiety is a privileged isostere of the benzene ring, offering similar aromatic character while introducing a heteroatom that can modulate physicochemical properties and engage in unique interactions with biological targets.[1] The subject of this guide, 4-Methyl-2-(thiophen-2-yl)benzaldehyde, is a bifunctional building block poised for the efficient construction of complex heterocyclic systems. The strategic placement of the aldehyde group ortho to the thiophene ring, combined with the methyl substituent on the benzaldehyde core, offers a unique platform for a variety of cyclization reactions.

Synthesis and Properties of 4-Methyl-2-(thiophen-2-yl)benzaldehyde

The synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust and high-yielding route to couple a suitably substituted boronic acid or ester with a halogenated precursor.[3][4]

Protocol 1: Synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • 2-Bromo-4-methylbenzaldehyde

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-bromo-4-methylbenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst system such as Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4-Methyl-2-(thiophen-2-yl)benzaldehyde.

Physicochemical Properties:

PropertyEstimated Value/Information
Molecular Formula C₁₂H₁₀OS
Molecular Weight 202.27 g/mol
Appearance Expected to be a pale yellow solid or oil
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)
Reactivity The aldehyde group is susceptible to oxidation and nucleophilic attack.

Application in Heterocyclic Synthesis: Thieno[2,3-b]quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and efficient method for the construction of quinoline rings.[6][7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] 4-Methyl-2-(thiophen-2-yl)benzaldehyde, after conversion to its corresponding 2-amino derivative, is an excellent substrate for this reaction, leading to the formation of thieno[2,3-b]quinolines, a class of compounds with potential biological activities.

Workflow for Thieno[2,3-b]quinoline Synthesis:

G cluster_0 Synthesis of Precursor cluster_1 Friedländer Annulation A 4-Methyl-2-(thiophen-2-yl)benzaldehyde B Nitration A->B HNO₃/H₂SO₄ C Reduction B->C e.g., Fe/HCl or H₂/Pd-C D 2-Amino-4-methyl-6-(thiophen-2-yl)benzaldehyde C->D F Thieno[2,3-b]quinoline Derivative D->F Base or Acid Catalyst E Active Methylene Compound (e.g., Ketone, Ester) E->F

Caption: Workflow for thieno[2,3-b]quinoline synthesis.

Protocol 2: Synthesis of a Thieno[2,3-b]quinoline Derivative

This protocol outlines the synthesis of a thieno[2,3-b]quinoline from the 2-amino derivative of the title compound and a ketone.

Step A: Synthesis of 2-Amino-4-methyl-6-(thiophen-2-yl)benzaldehyde

  • Nitration: Carefully add a nitrating mixture (e.g., nitric acid in sulfuric acid) to a solution of 4-Methyl-2-(thiophen-2-yl)benzaldehyde in a suitable solvent at low temperature to introduce a nitro group at the 2-position of the benzene ring.

  • Reduction: Reduce the resulting nitro compound to the corresponding amine using standard reduction methods, such as iron powder in acidic medium (e.g., HCl or acetic acid) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[8]

Step B: Friedländer Annulation

Materials:

  • 2-Amino-4-methyl-6-(thiophen-2-yl)benzaldehyde

  • A ketone with an α-methylene group (e.g., acetone, acetophenone)

  • Base (e.g., potassium hydroxide, sodium ethoxide) or Acid (e.g., p-toluenesulfonic acid) catalyst[9]

  • Ethanol or Toluene

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-4-methyl-6-(thiophen-2-yl)benzaldehyde (1.0 eq) and the ketone (1.1 eq) in a suitable solvent like ethanol (for base catalysis) or toluene (for acid catalysis).

  • Add a catalytic amount of the chosen base or acid.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired thieno[2,3-b]quinoline derivative.

Application in Heterocyclic Synthesis: 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[10][11][12] It involves the condensation of a carbonyl compound, an active methylene compound (e.g., a cyanoester or malononitrile), and elemental sulfur in the presence of a base.[11] 4-Methyl-2-(thiophen-2-yl)benzaldehyde can serve as the aldehyde component in this reaction, leading to highly functionalized thiophenes with potential applications in drug discovery.[1]

Gewald Reaction Pathway:

G A 4-Methyl-2-(thiophen-2-yl)benzaldehyde E Knoevenagel Condensation Intermediate A->E B Active Methylene Compound (e.g., Ethyl Cyanoacetate) B->E C Elemental Sulfur (S₈) F Polysubstituted 2-Aminothiophene C->F D Base Catalyst (e.g., Morpholine) D->E E->F Sulfur Addition & Cyclization

Caption: Gewald reaction for 2-aminothiophene synthesis.

Protocol 3: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol provides a general procedure for the Gewald reaction using 4-Methyl-2-(thiophen-2-yl)benzaldehyde.

Materials:

  • 4-Methyl-2-(thiophen-2-yl)benzaldehyde

  • Ethyl cyanoacetate (or malononitrile)

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine)

  • Ethanol

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Methyl-2-(thiophen-2-yl)benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of morpholine (e.g., 0.1-0.2 eq).

  • Stir the mixture at room temperature or gently heat to around 50 °C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • A solid product may precipitate. If so, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Potential Applications in Drug Discovery and Materials Science

The heterocyclic scaffolds synthesized from 4-Methyl-2-(thiophen-2-yl)benzaldehyde, such as thieno[2,3-b]quinolines and 2-aminothiophenes, are of significant interest in medicinal chemistry. Thienoquinolines have been investigated for their potential as anticancer and antimicrobial agents.[1] 2-Aminothiophenes are versatile intermediates for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1]

Furthermore, the thiophene-containing aromatic systems can be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their potential electronic and photophysical properties.[13]

Conclusion

4-Methyl-2-(thiophen-2-yl)benzaldehyde is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. Its utility in well-established and robust reactions like the Friedländer annulation and the Gewald reaction provides a straightforward entry into complex molecular architectures with significant potential in drug discovery and materials science. The protocols outlined in these application notes offer a solid foundation for researchers to explore the rich chemistry of this promising synthetic intermediate.

References

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  • Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2010). A review on therapeutic importance of synthetic thiophene. Arabian Journal of Chemistry, 3(4), 255-263.
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  • Al-Sultani, K. H., & Al-Amran, K. M. (2023). Synthesis and Evaluation of the Biological Activity of Heterocyclic Derivatives Containing the 1,3,4-Thiadiazole Ring. Egyptian Journal of Chemistry, 66(10), 45-51.
  • Johnson, J. R., & May, G. E. (1943). 2-Acetothienone. Organic Syntheses, 23, 3.
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  • Gaber, M., El-Ghamry, H. A., & Atalla, A. A. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 1-12.
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Synthesis of Novel Schiff Bases from 4-Methyl-2-(thiophen-2-yl)benzaldehyde: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of Schiff Bases in Medicinal Chemistry

Schiff bases, compounds characterized by the azomethine functional group (-C=N-), have remained a cornerstone of synthetic and medicinal chemistry for over a century since their initial discovery by Hugo Schiff.[1] This enduring relevance stems from their straightforward synthesis, structural versatility, and a wide spectrum of biological activities.[2][3] The imine bond is crucial for many biological processes, and synthetic Schiff bases have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2]

The incorporation of heterocyclic moieties, such as thiophene, into Schiff base structures has been a particularly fruitful strategy in the design of novel therapeutic agents. The thiophene ring is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions. Thiophene-containing Schiff bases have shown significant promise, exhibiting enhanced biological activities that make them attractive candidates for drug discovery and development programs.[4]

This application note provides a detailed guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-Methyl-2-(thiophen-2-yl)benzaldehyde. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical utility.

Core Principle: The Chemistry of Imine Formation

The synthesis of a Schiff base is fundamentally a condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde.[5] The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine then undergoes elimination of a water molecule to form the stable carbon-nitrogen double bond (imine or azomethine) characteristic of a Schiff base.[6] This dehydration step is often catalyzed by a small amount of acid or base and can be driven to completion by removing the water formed during the reaction.[5]

The stability of the resulting Schiff base is influenced by the nature of the substituents. Aromatic aldehydes, like 4-Methyl-2-(thiophen-2-yl)benzaldehyde, generally form more stable Schiff bases due to the conjugation between the aromatic rings and the imine bond.[2]

Visualizing the Reaction Mechanism

Caption: General reaction mechanism for Schiff base formation.

Experimental Protocols: Synthesis of Novel Schiff Bases

The following protocols are designed to be robust and adaptable, using 4-Methyl-2-(thiophen-2-yl)benzaldehyde as the starting aldehyde and reacting it with primary amines that are representative of moieties commonly found in medicinal chemistry.

Materials and General Conditions
  • Starting Aldehyde: 4-Methyl-2-(thiophen-2-yl)benzaldehyde

  • Solvents: Absolute Ethanol, Methanol (analytical grade)

  • Catalyst: Glacial Acetic Acid

  • General Procedure: All reactions should be carried out in a well-ventilated fume hood. Glassware should be oven-dried before use. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

Protocol 1: Synthesis of a Schiff Base with a Substituted Aniline

This protocol describes the reaction with 4-chloroaniline, a common building block in drug synthesis.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-Methyl-2-(thiophen-2-yl)benzaldehyde (1.0 mmol) in 20 mL of absolute ethanol.

  • To this solution, add a solution of 4-chloroaniline (1.0 mmol) in 10 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction completion using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven at 40-50 °C.

Protocol 2: Synthesis of a Sulfonamide-Containing Schiff Base

This protocol utilizes sulfanilamide, incorporating a biologically active sulfonamide group into the final product.

Step-by-Step Procedure:

  • Dissolve 4-Methyl-2-(thiophen-2-yl)benzaldehyde (1.0 mmol) in 25 mL of methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve sulfanilamide (1.0 mmol) in 15 mL of warm methanol.

  • Add the sulfanilamide solution to the aldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling to room temperature, a solid precipitate will form.

  • Collect the product by filtration and wash with cold methanol.

  • Recrystallize from a suitable solvent like a methanol/DMF mixture to get the pure product.

  • Dry the product under vacuum.

Protocol 3: Synthesis of an Amino Acid-Schiff Base

This protocol describes the reaction with an amino acid, such as glycine, to produce a Schiff base with potential for chelation and other biological interactions.

Step-by-Step Procedure:

  • Dissolve glycine (1.0 mmol) in a minimal amount of water containing sodium hydroxide (1.0 mmol) to form the sodium salt.

  • In a 100 mL round-bottom flask, dissolve 4-Methyl-2-(thiophen-2-yl)benzaldehyde (1.0 mmol) in 30 mL of ethanol.

  • Add the aqueous solution of the glycine salt to the ethanolic solution of the aldehyde.

  • Reflux the mixture for 5-7 hours.

  • After the reaction, cool the mixture in an ice bath.

  • Acidify the solution with dilute acetic acid to precipitate the Schiff base.

  • Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Visualizing the Experimental Workflow

Synthesis_Workflow Start Dissolve Aldehyde and Amine in Solvent Catalyst Add Glacial Acetic Acid Start->Catalyst Reflux Reflux for 4-8 hours Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter the Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Recrystallize Recrystallize from Hot Solvent Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Characterize Characterization (FT-IR, NMR, Mass Spec) Dry->Characterize

Caption: A generalized workflow for the synthesis of Schiff bases.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following spectroscopic techniques are standard in this process.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the formation of the Schiff base by observing the appearance of the characteristic imine C=N stretching vibration and the disappearance of the reactant's functional group peaks.

Functional GroupCharacteristic Peak (cm⁻¹)Expected Observation
C=N (Imine)1600-1650Appearance of a sharp to medium intensity peak.[1]
C=O (Aldehyde)~1700Disappearance of the strong carbonyl peak from the starting aldehyde.
N-H (Primary Amine)3300-3500Disappearance of the N-H stretching peaks from the starting amine.
C-H (Aromatic)3000-3100Presence of peaks confirming the aromatic structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the synthesized Schiff bases.

¹H NMR Spectroscopy:

  • Azomethine Proton (-CH=N-): A characteristic singlet is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[7] The exact chemical shift can vary depending on the electronic environment.

  • Aromatic Protons: Multiplets in the range of δ 6.8 to 8.0 ppm corresponding to the protons of the benzaldehyde and amine aromatic rings.[7]

  • Methyl Protons (-CH₃): A singlet around δ 2.4 ppm corresponding to the methyl group on the benzaldehyde ring.

  • Thiophene Protons: Signals for the thiophene ring protons are also expected in the aromatic region.[7]

¹³C NMR Spectroscopy:

  • Azomethine Carbon (-C=N-): The imine carbon typically resonates in the range of δ 155 to 165 ppm.[8]

  • Aromatic Carbons: Multiple signals in the δ 120-150 ppm region.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

Compound Type ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
Schiff Base from 4-chloroaniline-CH=N-: ~8.5 (s)-C=N-: ~160
Schiff Base from Sulfanilamide-CH=N-: ~8.6 (s)-C=N-: ~162
Schiff Base from Glycine-CH=N-: ~8.2 (s)-C=N-: ~164
Note: These are approximate values and may vary based on the solvent and specific substitution patterns.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its elemental composition. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.

Applications in Drug Development: A Focus on Anticancer and Antimicrobial Activity

Schiff bases derived from thiophene-containing aldehydes are of significant interest due to their potential as therapeutic agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiophene Schiff bases against various cancer cell lines.[4][9] The mechanism of action is often attributed to their ability to chelate metal ions, which can be crucial for the function of certain enzymes in cancer cells, or through direct interaction with biological macromolecules.

The table below summarizes the reported in vitro anticancer activity of some thiophene-containing Schiff bases against common cancer cell lines.

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
Thiophene-hydrazone derivativeMCF-7 (Breast)21.3[9]
Thiophene-hydrazone derivativeHeLa (Cervical)-[4]
Substituted benzothiazole Schiff baseHeLa (Cervical)2.517 (µg/ml)[10]
N,N-disubstituted Schiff baseVarious cell lines-[6]
4-nitrobenzaldehyde Schiff baseTSCCF (Oral)446.68 (µg/mL)
Trimethoxybenzamide Schiff baseMCF-7 (Breast)2.28[11]
1,2,4-triazole Schiff baseMCF-7 (Breast)-[12]
2,4-dihydroxy benzaldehyde Schiff basePC3 (Prostate)4.85
Phenylacetohydrazide Schiff baseHCT119 (Colorectal)-[13]
Antimicrobial Activity

The imine group in Schiff bases is a key pharmacophore for antimicrobial activity. Thiophene-based Schiff bases and their metal complexes have shown potent activity against a range of bacterial and fungal pathogens.[4] The lipophilicity of these compounds allows them to easily permeate microbial cell membranes, leading to the disruption of normal cellular processes.

Compound/Derivative Microorganism MIC (µg/mL) Reference
Thiophene-derived Cu(II) complexS. aureus2-5[4]
Thiophene-derived Zn(II) complexBacterial species0.06-9.9[4]
Thiophene-derived Zn(II) complexFungal species1.95-7.81[4]

Conclusion and Future Directions

The synthesis of Schiff bases from 4-Methyl-2-(thiophen-2-yl)benzaldehyde offers a promising avenue for the development of novel drug candidates. The straightforward and efficient synthetic protocols, coupled with the diverse biological activities of the resulting compounds, make this a highly attractive area for further research. Future work should focus on expanding the library of these Schiff bases by reacting the aldehyde with a wider variety of primary amines containing different pharmacophores. Subsequent screening for a broader range of biological activities, along with detailed mechanistic studies and in vivo testing, will be crucial in advancing these promising compounds through the drug discovery pipeline.

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  • Al-Jumaili, A. S. H. (2019).
  • ChemicalBook. (n.d.). 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR spectrum.
  • Al-Azzawi, A. M. J. (2019).

Sources

Derivatization of 4-Methyl-2-(thiophen-2-yl)benzaldehyde for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Derivatization of 4-Methyl-2-(thiophen-2-yl)benzaldehyde for Biological Assays

Executive Summary

This guide details the chemical derivatization and biological application of 4-Methyl-2-(thiophen-2-yl)benzaldehyde (CAS: 99902-07-5). As a biaryl scaffold combining a lipophilic thiophene moiety with a reactive benzaldehyde core, this molecule represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibition, antimicrobial agents, and tubulin binding.

However, the ortho-substituted thiophene ring introduces steric hindrance and electronic donation that can retard standard aldehyde condensations. This note provides optimized protocols for overcoming these barriers to generate high-purity derivatives for fluorogenic bioassays and antimicrobial screening.

Chemical Profile & Reactivity Logic

Compound: 4-Methyl-2-(thiophen-2-yl)benzaldehyde Core Scaffold: Biaryl (Benzene-Thiophene) Key Reactivity Handle: Aldehyde (-CHO)

PropertyValueImplication for Assays
Molecular Weight 202.27 g/mol Suitable for fragment-based drug discovery (FBDD).
LogP (Predicted) ~3.2High membrane permeability; requires DMSO for aqueous assays.
Electronic Effect Electron-RichThe thiophene ring donates electron density, slightly deactivating the aldehyde toward nucleophiles.[1]
Steric Environment Ortho-HinderedThe 2-position thiophene creates a "twisted" conformation, requiring forcing conditions (catalysis/heat) for derivatization.

Mechanistic Insight: Standard protocols for benzaldehyde derivatization often fail with this substrate due to the ortho-thiophene group. The thiophene sulfur can interact with the carbonyl oxygen (S...O non-bonded interaction), stabilizing the ground state and reducing electrophilicity. Therefore, our protocols utilize acid catalysis (AcOH or Lewis acids) to activate the carbonyl and microwave irradiation to overcome the steric energy barrier.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways for biological profiling.

G Start 4-Methyl-2-(thiophen-2-yl) benzaldehyde Rxn1 Pathway A: Fluorogenic Labeling (Hydrazone Formation) Start->Rxn1 + Dansyl Hydrazine Cat. AcOH, EtOH Rxn2 Pathway B: Schiff Base Library (Antimicrobial Screen) Start->Rxn2 + Primary Amine Reflux, EtOH Rxn3 Pathway C: Multicomponent Rxn (Biginelli Synthesis) Start->Rxn3 + Urea + 1,3-Dicarbonyl Lewis Acid Prod1 Fluorescent Probe (HPLC/Imaging) Rxn1->Prod1 Validation Prod2 Bioactive Ligand (Metal Chelation) Rxn2->Prod2 MIC Assay Prod3 Dihydropyrimidinone (Kinase Inhibitor) Rxn3->Prod3 Cytotoxicity

Figure 1: Divergent derivatization pathways. Pathway A targets bio-imaging; Pathway B targets antimicrobial discovery; Pathway C targets anticancer scaffolds.

Protocol A: Fluorogenic Derivatization for HPLC/Bioassays

Purpose: To tag the aldehyde with a fluorophore (Dansyl hydrazine) for sensitive detection in biological matrices (e.g., cellular uptake studies or plasma stability assays).[2]

Reagents:

  • Substrate: 4-Methyl-2-(thiophen-2-yl)benzaldehyde (1.0 equiv)

  • Reagent: Dansyl hydrazine (1.1 equiv)[2]

  • Catalyst: Glacial Acetic Acid (5 mol%)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 0.2 mmol of the aldehyde in 2 mL of absolute EtOH in a reaction vial.

  • Activation: Add 10 µL of glacial acetic acid. Note: Acid is critical to protonate the carbonyl oxygen, counteracting the electron-donating effect of the thiophene.

  • Addition: Add 0.22 mmol of Dansyl hydrazine. The solution should turn yellow.

  • Reaction:

    • Standard: Reflux at 78°C for 4 hours.

    • Optimized (Microwave): Heat at 90°C, 50W for 20 minutes in a sealed vessel.

  • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear, replaced by a highly fluorescent spot (Rf ~0.4) under UV (365 nm).

  • Isolation: Cool to room temperature. The hydrazone product often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

Validation Criteria:

  • HPLC: Single peak at >95% purity (254 nm and fluorescence detection Ex/Em 340/520 nm).

  • MS: Observed mass [M+H]+ corresponding to the conjugate.

Protocol B: Synthesis of Antimicrobial Schiff Base Libraries

Purpose: To generate a library of imines (Schiff bases) to screen for antimicrobial activity. Thiophene-imines are known to chelate metals (Zn²⁺, Cu²⁺) in bacterial active sites [1][2].

Reagents:

  • Substrate: 4-Methyl-2-(thiophen-2-yl)benzaldehyde

  • Amine Partners: 4-aminophenol, 2-aminobenzimidazole, or sulfanilamide.[2]

  • Solvent: Methanol (MeOH)

Step-by-Step Methodology:

  • Stoichiometry: Mix aldehyde (1.0 mmol) and primary amine (1.0 mmol) in 10 mL MeOH.

  • Conditions: Reflux for 6–8 hours.

    • Critical Step: If reacting with sterically hindered amines (e.g., ortho-substituted anilines), add anhydrous MgSO₄ (1 g) to the flask to sequester water and drive the equilibrium forward.[2]

  • Work-up: Filter hot to remove MgSO₄ (if used). Allow the filtrate to cool slowly to 4°C overnight.

  • Crystallization: Schiff bases usually crystallize as colored solids (yellow/orange). Filter and dry under vacuum.

Biological Assay Setup (MIC Determination):

  • Stock Solution: Dissolve derivative in 100% DMSO to 10 mM.

  • Dilution: Dilute into Mueller-Hinton broth (final DMSO <1%).

  • Screening: Test against S. aureus (Gram+) and E. coli (Gram-). Thiophene derivatives often show higher potency against Gram+ strains due to lipophilicity [4].

Quality Control & Data Interpretation

Table 1: Expected Analytical Data for Validation

ParameterExpected ResultTroubleshooting
1H NMR (Aldehyde) Singlet at ~9.8–10.0 ppmIf absent, oxidation to carboxylic acid has occurred.[2]
1H NMR (Imine) Singlet at ~8.3–8.6 ppm (-CH=N-)If aldehyde peak persists, increase reaction time or catalyst load.
Appearance Yellow to Orange Crystalline SolidDark oil indicates polymerization; purify via column chromatography.
Solubility Soluble in DMSO, DCM, CHCl3Insoluble in water; precipitation in assay media requires lower concentration.[2]

Assay Validation Logic: To ensure the biological activity observed is due to the derivative and not decomposed starting material, perform the following stability check:

  • Incubate the derivative in PBS (pH 7.4) for 24 hours.

  • Analyze via HPLC.[3]

  • Pass Criteria: <5% hydrolysis back to the parent aldehyde.

References

  • BenchChem. (2025).[1][4] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from

  • Seshaiah, K., et al. (2020).[2][5][6] Synthesis and antibacterial studies of Schiff base with 2-amino benzimidazole and 5-methyl-thiophene-2-carboxaldehyde. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Retrieved from

  • Chohan, Z.H., et al. (2006).[2] Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides and their transition metal(II) complexes. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Moinuddin, et al. (2023).[7] Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties. ACS Omega. Retrieved from

  • PubChem. (2025). 2-(Thiophen-2-yl)benzaldehyde Compound Summary. Retrieved from

  • Moldb. (2025). 4-{methyl[(thiophen-2-yl)methyl]amino}benzaldehyde Product Information. Retrieved from

Sources

Advanced One-Pot Synthesis Architectures for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-Pot Synthesis Methods for Substituted Benzaldehydes Content Type: Advanced Application Note & Protocol Guide Audience: Senior Research Scientists, Process Chemists, and Drug Discovery Leads

Executive Summary & Strategic Selection

The synthesis of substituted benzaldehydes is a cornerstone of medicinal chemistry, serving as the entry point for heterocycle construction, reductive aminations, and Knoevenagel condensations. While classical methods (e.g., Reimer-Tiemann) often suffer from poor regio-selectivity and low yields, modern one-pot protocols offer orthogonal entry points based on the available starting material substrate class.

This guide details three distinct, high-fidelity methodologies:

  • Reductive Carbonylation: For converting aryl halides (Ar-X) directly to aldehydes using Pd-catalysis.[1][2][3][4]

  • Aerobic Oxidation: A green, chemoselective transformation of benzyl alcohols (Ar-CH₂OH) using Cu/TEMPO.

  • Vilsmeier-Haack Formylation: The robust standard for C-H functionalization of electron-rich arenes (Ar-H).

Method Selection Matrix
Starting MaterialElectronic NatureRecommended MethodKey ReagentsMechanism Type
Aryl Halide (Br, I)Electron-Neutral/DeficientPd-Catalyzed Carbonylation Pd(OAc)₂, CataCXium A, CO/H₂Organometallic (Reductive Elimination)
Benzyl Alcohol Any (High Chemoselectivity)Cu/TEMPO Oxidation CuBr, TEMPO, bipy, AirRadical/Oxoammonium Oxidation
Arene (Ar-H) Electron-Rich (e.g., -OR, -NR₂)Vilsmeier-Haack POCl₃, DMFElectrophilic Aromatic Substitution

Protocol A: Pd-Catalyzed Reductive Carbonylation of Aryl Bromides

Application: Ideal for late-stage functionalization of complex pharma intermediates where an aryl halide is present. This method avoids the use of stoichiometric organolithium reagents (e.g., n-BuLi/DMF), preserving sensitive functional groups like esters and nitriles.

Mechanistic Insight

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), followed by CO coordination and migratory insertion to form an acyl-palladium species. The critical step is the hydrogenolysis of this acyl-palladium intermediate, which releases the aldehyde and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (like CataCXium A) is essential to prevent catalyst deactivation and promote the reductive elimination step.

Carbonylation Start Aryl Bromide (Ar-Br) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd + Pd(0) Pd0 Pd(0)L₂ Pd0->OxAdd CO_Insert CO Insertion [Ar-CO-Pd(II)-Br] OxAdd->CO_Insert + CO H2_Lysis Hydrogenolysis (H₂ or Silane) CO_Insert->H2_Lysis Rate Determining H2_Lysis->Pd0 Regeneration Product Benzaldehyde (Ar-CHO) H2_Lysis->Product

Caption: Catalytic cycle for the Pd-catalyzed reductive carbonylation of aryl bromides.

Experimental Protocol

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Pd(OAc)₂ (1.0 mol%)

  • CataCXium A (Di(1-adamantyl)-n-butylphosphine) (3.0 mol%)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.5 equiv)

  • Solvent: Toluene (0.5 M)

  • Gas: Syngas (CO/H₂ ratio 1:1)[3][5][6][7]

Procedure:

  • Setup: In a glovebox or under argon flow, charge a high-pressure stainless steel autoclave (equipped with a glass liner and magnetic stir bar) with the aryl bromide (3.0 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol), CataCXium A (32 mg, 0.09 mmol), and TMEDA (0.68 mL, 4.5 mmol).

  • Solvation: Add anhydrous Toluene (6 mL). Seal the autoclave immediately.

  • Purging: Outside the glovebox, connect the autoclave to the gas line. Purge three times with Syngas (CO/H₂) to remove residual air.

  • Reaction: Pressurize the vessel to 5 bar with Syngas. Heat the reaction block to 100 °C and stir vigorously (800 rpm) for 16 hours.

  • Quench: Cool the vessel to room temperature. Carefully vent the gas in a fume hood (Caution: CO is toxic).

  • Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash with 1M HCl (to remove TMEDA) followed by brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Checkpoint:

  • Success Indicator: High conversion is typically observed. If the reaction stalls, check the CO pressure; too high CO pressure (>20 bar) can actually inhibit the reaction by saturating the Pd coordination sphere, preventing H₂ activation.

Protocol B: Cu/TEMPO Aerobic Oxidation of Benzyl Alcohols

Application: A "green chemistry" standard for converting benzyl alcohols to aldehydes without over-oxidation to carboxylic acids. This method uses ambient air as the oxidant and operates at room temperature.

Mechanistic Insight

The reaction utilizes a cooperative catalytic system. TEMPO is oxidized by a Cu(II) species to the oxoammonium ion, which acts as the direct oxidant of the alcohol. The reduced hydroxylamine (TEMPO-H) is re-oxidized to TEMPO by Cu(II), while the resulting Cu(I) is re-oxidized to Cu(II) by molecular oxygen (air). The base (NMI) acts as a ligand to tune the redox potential of copper.

Oxidation Substrate Benzyl Alcohol Product Benzaldehyde Substrate->Product Oxidation Oxoammonium Oxoammonium (Active Oxidant) TEMPOH TEMPO-H Oxoammonium->TEMPOH Reduced TEMPOH->Oxoammonium Re-oxidized by Cu(II) CuII Cu(II)-Ligand CuI Cu(I)-Ligand CuII->CuI Reduced CuI->CuII Oxidized by O₂ O2 O₂ (Air) O2->CuII

Caption: Cooperative catalytic cycle for Cu/TEMPO mediated aerobic oxidation.

Experimental Protocol

Reagents:

  • Benzyl Alcohol derivative (1.0 equiv)

  • CuBr (5 mol%)

  • 2,2'-Bipyridine (bpy) (5 mol%)

  • TEMPO (5 mol%)

  • N-Methylimidazole (NMI) (10 mol%)

  • Solvent: Acetonitrile (MeCN) / Water (2:1 ratio)

Procedure:

  • Catalyst Prep: In a round-bottom flask open to air, dissolve CuBr (36 mg, 0.25 mmol) and bpy (39 mg, 0.25 mmol) in MeCN (10 mL). The solution should turn a dark reddish-brown (Cu(I)-bpy complex).

  • Additives: Add TEMPO (39 mg, 0.25 mmol). Stir for 5 minutes.

  • Substrate Addition: Add the benzyl alcohol (5.0 mmol) dissolved in MeCN (10 mL) and water (10 mL).

  • Activation: Add NMI (40 µL, 0.5 mmol) dropwise. The solution will turn a deep red-brown.

  • Reaction: Stir vigorously open to the atmosphere at room temperature.

    • Monitoring: The reaction is complete when the color changes from red-brown to green/blue (indicating the accumulation of Cu(II) species as the substrate is consumed).

  • Workup: Dilute with brine and extract with pentane or ether. (Note: The blue aqueous layer contains the Cu catalyst). Wash organics with 1M HCl (to remove NMI/pyridine) and brine.

  • Purification: Often not required; simple evaporation yields pure aldehyde.

Validation Checkpoint:

  • Colorimetric Endpoint: If the solution remains red-brown after 4 hours, the reaction is incomplete (insufficient O₂ transfer). Increase stirring speed or bubble air through the solution.

Protocol C: Vilsmeier-Haack Formylation

Application: The gold standard for introducing a formyl group onto electron-rich aromatic rings (e.g., anisoles, phenols, indoles) where regioselectivity (typically para) is governed by electronics.

Experimental Protocol

Reagents:

  • Electron-rich Arene (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (1.2 - 5.0 equiv, can act as solvent)

  • Solvent: 1,2-Dichloroethane (DCE) or neat DMF.

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried flask under N₂, cool DMF (2.0 equiv) to 0 °C. Add POCl₃ (1.2 equiv) dropwise over 15 minutes.

    • Observation: The mixture will become viscous or form a white semi-solid (the chloroiminium salt). Stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve the arene (10 mmol) in minimal DMF or DCE and add dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Allow the mixture to warm to room temperature. If the substrate is moderately reactive, heat to 60-80 °C for 2-4 hours.

  • Hydrolysis (Critical Step): Cool the reaction mixture to 0 °C. Pour the mixture slowly into crushed ice/saturated Sodium Acetate (NaOAc) solution. Stir vigorously for 1 hour.

    • Note: The intermediate iminium salt must be hydrolyzed to release the aldehyde.[8] Basic buffering (NaOAc) prevents acid-catalyzed degradation.

  • Workup: Extract with CH₂Cl₂. Wash with saturated NaHCO₃ and brine.

References

  • Pd-Catalyzed Carbonylation (Syngas/CataCXium A)

    • Beller, M., et al. "Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction." Chemistry – A European Journal, 2008.
  • Cu/TEMPO Oxidation

    • Stahl, S. S., et al. "Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System." The Royal Society of Chemistry, 2013.
  • Vilsmeier-Haack Reaction

    • Jones, G., et al. "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, 2000.
  • Continuous Flow Carbonylation (Modern Adaptation)

    • Kappe, C. O., et al. "Continuous-flow Synthesis of Aryl Aldehydes by Pd-catalyzed Formylation.

Sources

Troubleshooting & Optimization

Technical Support Center: Biaryl Aldehyde Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Techniques for Biaryl Aldehydes

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The Biaryl Challenge

Biaryl aldehydes are critical pharmacophores and intermediates, most commonly synthesized via Suzuki-Miyaura cross-coupling. While versatile, this pathway introduces a specific matrix of impurities that are notoriously difficult to separate:

  • Protodeboronated byproducts: (Ar-H) often co-elute with the product.

  • Triphenylphosphine oxide (TPPO): The "ghost" peak that streaks on silica.

  • Residual Palladium: A compliance critical quality attribute (CQA).

  • Boronic Acid residues: Lewis acidic impurities that complicate downstream steps.

This guide moves beyond standard chromatography, focusing on chemoselective isolation and impurity scavenging to achieve >98% purity.

Module 1: The Bisulfite Adduct Protocol (Chemoselective Isolation)

Status: Gold Standard for Biaryl Aldehydes Mechanism: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble sulfonate adducts. Non-carbonyl impurities (biaryls, halides, phosphine oxides) remain in the organic phase.

Standard Operating Procedure (SOP-01)
  • Solubilization: Dissolve crude biaryl aldehyde in a water-miscible solvent (THF or Methanol are preferred; avoid pure EtOAc as it slows phase transfer).

  • Adduct Formation: Add 2–3 equivalents of saturated aqueous NaHSO₃ solution.

  • Phase Contact: Vigorously stir for 30–60 minutes.

    • Note: Biaryl aldehydes are bulky. If a solid precipitate forms (the adduct), add more water to dissolve it, or filter the solid adduct directly if it is clean white crystals.

  • Wash: Wash the aqueous phase (containing the adduct) with Et₂O or DCM (

    
    ). Discard organic washes (removes TPPO, Pd-ligands, and non-aldehyde biaryls).
    
  • Regeneration: Adjust aqueous phase to pH >10 using Sodium Carbonate (Na₂CO₃) or 10% NaOH.

    • Caution: Monitor temperature.[1][2] Exotherm can degrade sensitive functionalities.

  • Extraction: Extract the regenerated aldehyde into EtOAc or DCM. Dry (MgSO₄) and concentrate.[3]

Troubleshooting Guide (Q&A)

Q: The bisulfite adduct precipitated as a solid chunk and won't dissolve in water. What now? A: This is actually ideal. Biaryl aldehyde bisulfite adducts are often lipophilic enough to be insoluble in brine/water.

  • Fix: Filter the solid.[4][5] Wash it copiously with diethyl ether (to remove organic impurities) and water. Then, suspend the solid in your extraction solvent (EtOAc) and add the base (Na₂CO₃) directly to the suspension with vigorous stirring. The solid will disappear as it reverts to the aldehyde and dissolves in the organic layer.

Q: My yield is low after regeneration. Did the aldehyde degrade? A: Likely incomplete hydrolysis. Biaryl aldehydes are sterically hindered.

  • Fix: Increase the hydrolysis time (up to 2 hours) and ensure the pH is >10. If the aldehyde has no enolizable protons (common in biaryls attached directly to the ring), you can safely warm the basic mixture to 40°C to accelerate hydrolysis.

Q: I see a "ghost" peak in NMR after this process. A: If you used acetone to clean glassware, you might have formed the acetone-bisulfite adduct, which can contaminate the aqueous phase. Ensure all solvents are acetone-free.

Module 2: Impurity-Specific Scavenging (The "Magic Bullets")

When chromatography is unavoidable or the bisulfite method is unsuitable (e.g., acid-sensitive substrates), use these targeted scavenging protocols.

Target 1: Triphenylphosphine Oxide (TPPO)

TPPO is the bane of Suzuki couplings. It streaks on silica and co-crystallizes with products.

The Zinc Chloride Precipitation Method: TPPO forms a coordination complex with ZnCl₂ that is insoluble in certain solvents.

  • Dissolve crude mixture in Ethanol (approx. 5 mL/mmol).

  • Add anhydrous ZnCl₂ (2 equiv).

  • Stir at RT for 30 mins.

  • Filter the resulting precipitate (TPPO-Zn complex).

  • Concentrate filtrate.

Target 2: Residual Boronic Acids

Boronic acids often streak and complicate NMR interpretation.

The Sorbitol Wash: Boronic acids form water-soluble cyclic esters with sorbitol.

  • Dissolve crude in EtOAc.

  • Wash with 5-10% aqueous D-Sorbitol solution (

    
    ).
    
  • Wash with Na₂CO₃ (aq) (

    
    ).
    
  • The boronic acid is complexed and removed in the aqueous phase.

Target 3: Palladium (Pd)

For pharmaceutical intermediates, Pd must be <10 ppm.

MethodEfficiencyBest ForProtocol
Silica-Thiol (Si-SH) High (>95%)Final PolishAdd 50 wt% Si-SH to organic solution. Stir 4h @ 40°C. Filter.
Activated Carbon Moderate (70-80%)Bulk RemovalAdd 10 wt% Charcoal. Reflux 1h. Filter warm through Celite.[6]
DMT-MM (Triazine) Very High (>99%)Critical APIsUse commercial resins (e.g., MP-TMT) per manufacturer spec.

Module 3: Visualization & Decision Logic

Workflow: Biaryl Aldehyde Purification Logic

BiarylPurification Start Crude Biaryl Aldehyde (Contains: TPPO, Boronic Acid, Pd, Biaryl-H) Decision1 Is the Aldehyde Acid-Sensitive? Start->Decision1 Bisulfite Bisulfite Protocol (SOP-01) 1. Dissolve in MeOH/THF 2. Add sat. NaHSO3 Decision1->Bisulfite No (Standard) Alternative Chromatography/Scavenging Decision1->Alternative Yes PhaseSplit Phase Separation Bisulfite->PhaseSplit OrgLayer Organic Layer (Contains: TPPO, Biaryl-H, Pd-Ligands) PhaseSplit->OrgLayer Discard AqLayer Aqueous/Solid Phase (Contains: Aldehyde-Adduct) PhaseSplit->AqLayer Keep Regen Regeneration Add Na2CO3 (pH 10-12) Extract w/ EtOAc AqLayer->Regen Final Pure Biaryl Aldehyde Regen->Final ZnCl2 ZnCl2 Precipitation (Removes TPPO) Alternative->ZnCl2 Sorbitol Sorbitol Wash (Removes Boronic Acids) Sorbitol->Final ZnCl2->Sorbitol

Caption: Decision matrix for isolating biaryl aldehydes. The Bisulfite path is preferred for purity; the Scavenging path is preferred for sensitive substrates.

Module 4: Crystallization & Storage

Biaryl aldehydes are highly crystalline due to


-stacking interactions. Recrystallization is often superior to chromatography for final polishing.
Recommended Solvent Systems
Solvent PairRatio (v/v)ApplicationNote
EtOAc / Hexanes 1:5 to 1:10General PurposeGood for removing non-polar biaryl byproducts.
EtOH / Water VariablePolar AldehydesDissolve in hot EtOH, add water to turbidity. Cool slowly.
Toluene (Single) N/ALarge BiarylsExcellent for removing TPPO (TPPO stays in solution often).
The Oxidation Problem (Storage)

Aldehydes autoxidize to carboxylic acids upon exposure to air. Biaryl aldehydes are particularly prone to this in solution.

  • Symptom: NMR shows a broad singlet at ~12 ppm (COOH) and loss of the sharp singlet at ~10 ppm (CHO).

  • Prevention: Store under Argon/Nitrogen at -20°C.

  • Recovery: If oxidation occurs, dissolve in DCM and wash with saturated NaHCO₃ . The acid forms the sodium salt and enters the aqueous layer; the aldehyde remains in the DCM.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Bisulfite adduct protocols).
  • Boucher, M. M.; Furigay, M. H.; Quach, P. K.; Brindle, C. S. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[4] Org.[2][3][4][6] Process Res. Dev.2017 , 21, 1394–1403.[4] Link

  • Donald, S. M. A.; et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Ethanol." J. Org. Chem.2017 , 82, 2223–2227. Link

  • Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Adv.[2][7] Synth. Catal.2004 , 346, 889–900. Link

  • Pierre, C.; Baudoin, O. "D-Sorbitol as a scavenger for boronic acids in the purification of Suzuki-Miyaura coupling products." Org.[2][3][4][6] Biomol. Chem.2011 , 9, 3216-3219. Link

Sources

Technical Support: Troubleshooting Suzuki-Miyaura Coupling of Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

From: Senior Application Scientist, Catalysis Optimization Group To: Research & Development Team Subject: Technical Guide: Mitigating Side Reactions in Formyl-Substituted Aryl Couplings

Welcome to the Catalysis Support Center. You are likely reading this because your Suzuki coupling involving a benzaldehyde derivative (either as the electrophile or the nucleophile) has failed to deliver the expected yield, instead producing tars, reduced alcohols, or de-borylated arenes.

Benzaldehydes present a unique "double-edged" challenge in palladium catalysis:

  • Chemical Sensitivity: The carbonyl group is highly susceptible to nucleophilic attack by the very bases required to activate the boronic acid.

  • Electronic Instability: When the formyl group is on the boronic acid, it renders the C–B bond exceptionally prone to hydrolytic cleavage (protodeboronation).

This guide is structured not as a textbook, but as a diagnostic workflow to identify and eliminate these specific failure modes.

Part 1: Diagnostic Logic Flow

Before altering your conditions, identify your failure mode using the decision tree below. This logic separates "Chemical" side reactions (base-mediated) from "Catalytic" failures (cycle interruption).

TroubleshootingFlow start START: Analyze Crude Reaction Mixture (LCMS/NMR) q1 Is the Benzaldehyde (Halide) converted to Benzyl Alcohol or Benzoic Acid? start->q1 q2 Is the Formyl-Boronic Acid converted to Benzaldehyde (loss of Boron)? q1->q2 No issue_cannizzaro DIAGNOSIS: Cannizzaro Reaction (Base too strong/nucleophilic) q1->issue_cannizzaro Yes q3 Is the Aryl Halide recovered mostly unreacted? q2->q3 No issue_proto DIAGNOSIS: Protodeboronation (Hydrolysis rate > Transmetallation rate) q2->issue_proto Yes issue_cat DIAGNOSIS: Catalyst Deactivation (Oxidation or Ligation failure) q3->issue_cat Yes sol_cannizzaro SOLUTION: Switch to K3PO4 or Cs2CO3. Reduce water content. issue_cannizzaro->sol_cannizzaro sol_proto SOLUTION: Use MIDA boronates or anhydrous conditions (KF/Toluene). issue_proto->sol_proto sol_cat SOLUTION: Switch to Buchwald G3/G4 precatalysts. Strict deoxygenation. issue_cat->sol_cat

Figure 1: Diagnostic logic for identifying the primary failure mode in benzaldehyde couplings.

Part 2: Troubleshooting Modules
Module 1: The "Cannizzaro" Trap (Aldehyde Disproportionation)

Symptom: Your aryl halide (if it contains the aldehyde) is consumed, but the product is a mixture of the corresponding benzyl alcohol and benzoic acid. Root Cause: The base used for the Suzuki coupling (often Hydroxide or Alkoxide) is acting as a nucleophile at the carbonyl carbon rather than activating the boron species.

Technical Insight: The Cannizzaro reaction is 3rd order kinetically (


). It thrives in high concentrations of strong bases like NaOH or KOH. In a Suzuki coupling, the base's role is to form the hydroxy-boronate species 

. However, if the base attacks the aldehyde first, you lose your starting material before it enters the catalytic cycle [1, 5].

Corrective Actions:

  • Base Substitution: Immediately stop using hydroxides (NaOH, KOH) or alkoxides (NaOEt). Switch to Potassium Phosphate Tribasic (

    
    ) .
    
    • Why?

      
       is sufficiently basic (
      
      
      
      of conjugate acid
      
      
      ) to activate the boronic acid but is significantly less nucleophilic towards the carbonyl than hydroxide [1].
  • Solvent Modification: Reduce water content. The Cannizzaro mechanism requires a hydride transfer that is often facilitated in aqueous media.

    • Protocol: Switch to a 10:1 Dioxane:Water ratio or use anhydrous conditions with Cesium Carbonate (

      
      )  or Potassium Fluoride (KF) .
      
Module 2: Protodeboronation (The "Vanishing" Boronate)

Symptom: You are using a formyl-phenylboronic acid. The reaction yields the de-borylated benzaldehyde (simply replacing


 with 

) and unreacted aryl halide. Root Cause: Electron-deficient boronic acids (like those with formyl groups) are highly susceptible to base-catalyzed hydrolysis. The C–B bond cleaves faster than the transmetallation step occurs [2, 3].

Technical Insight: The rate of protodeboronation is pH-dependent.[1] At high pH, the formation of the boronate anion accelerates C–B bond cleavage. If your catalyst is slow to transmetallate (transfer the organic group to Pd), the boronic acid decomposes first.

Corrective Actions:

  • The "Slow-Release" Strategy: Do not use the free boronic acid. Use a MIDA Boronate or a Potassium Trifluoroborate (

    
    ) .
    
    • Why? These species release the active boronic acid slowly, keeping the standing concentration of the unstable species low, which favors the coupling reaction over the second-order decomposition pathway [3].

  • Catalyst Acceleration: You must outrun the decomposition. Use a catalyst with a high rate of oxidative addition and transmetallation, such as XPhos Pd G4 or SPhos Pd G3 .

    • Why? Bulky, electron-rich phosphines facilitate rapid turnover, capturing the boronic acid before it hydrolyzes [2].

Module 3: Oxidation & Homocoupling

Symptom: Formation of phenol byproducts or biaryl homodimers (Ar-Ar). Root Cause: Oxygen ingress.[2] Benzaldehydes oxidize to benzoic acids in air; boronic acids oxidatively homocouple in the presence of


 and Pd.

Corrective Action:

  • Sparging is Insufficient: For sensitive aldehyde couplings, simple bubbling of nitrogen is often inadequate. Use the Freeze-Pump-Thaw method (3 cycles) or conduct the reaction inside a glovebox.

Part 3: The "Fragile Aldehyde" Standard Operating Procedure (SOP)

Use this protocol as your baseline. It is designed to minimize both Cannizzaro disproportionation and protodeboronation.

Table 1: Optimized Reaction Parameters

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (Robust) or XPhos Pd G3 (Fast)dppf resists poisoning; XPhos outruns decomposition.
Loading 2.0 - 5.0 mol%Slightly higher loading ensures cycle completion before substrate degradation.
Base

(3.0 equiv)
Non-nucleophilic base prevents Cannizzaro.
Solvent Dioxane / Water (10:1) Low water content suppresses hydrolysis while enabling inorganic solubility.
Temperature 60°C - 80°C Avoid reflux (100°C+) to reduce thermal decomposition rates.
Concentration 0.2 MHigh concentration favors intermolecular coupling over solvent-mediated side reactions.
Step-by-Step Protocol:
  • Preparation: Flame-dry a reaction vial and cool under a stream of Argon.

  • Solids Addition: Add Aryl Halide (1.0 equiv), Boronic Acid/Ester (1.3 equiv), and

    
     (3.0 equiv).
    
    • Critical: If using a precatalyst (e.g., XPhos Pd G3), add it now. If using

      
      , add it after degassing to prevent oxidation.
      
  • Solvent & Degassing: Add 1,4-Dioxane and Water (10:1 ratio).

    • Technique: Seal the vial with a septum. Pierce with a long needle connected to Argon and a short bleed needle. Sparge vigorously for 15 minutes (or freeze-pump-thaw if available).

  • Reaction: Heat to 80°C.

    • Checkpoint: Monitor by TLC/LCMS at 1 hour. If the boronic acid is consumed but halide remains, add a second portion of boronic acid (0.5 equiv).

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with mildly acidic water (0.5M HCl) to remove any amine impurities, but avoid high pH washes which might induce Cannizzaro in the product during separation.

Part 4: Mechanism of Failure (Visualized)

Understanding the competition between the productive cycle and the destructive Cannizzaro path is vital.

ReactionPathways cluster_main Productive Suzuki Cycle cluster_side Destructive Cannizzaro Path ArX Aryl Halide (Ar-X) Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + ArX TransMet Transmetallation OxAdd->TransMet + Ar'-B(OH)3- Prod Biaryl Product (Ar-Ar') TransMet->Prod Reductive Elim Aldehyde Benzaldehyde (Substrate) Aldehyde->ArX If Aldehyde is on Halide TetInt Tetrahedral Intermediate Aldehyde->TetInt + OH- (Nucleophilic Attack) Trash Benzyl Alcohol + Benzoic Acid TetInt->Trash Hydride Transfer Base Strong Base (NaOH/KOH) Base->TransMet Activation (Good) Base->TetInt Attack (Bad)

Figure 2: The dual role of the base. Strong nucleophiles (OH-) trigger the destructive Cannizzaro path (Red), while non-nucleophilic bases (


) favor the productive Suzuki cycle (Green).
References
  • BenchChem. (2025).[2][3][4] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from

  • Martin, R., & Buchwald, S. L. (2008).[5] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[5] Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling with MIDA boronates.[1] Journal of the American Chemical Society, 131(20), 6961-6963. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from

  • Phan, N. T., Van Der Sluys, M., & Jones, C. W. (2006). On the nature of the active species in palladium catalyzed Mizoroki–Heck and Suzuki–Miyaura couplings—homogeneous or heterogeneous catalysis, a critical review. Advanced Synthesis & Catalysis, 348(6), 609-679. Retrieved from

Sources

Optimization of reaction conditions for formylation of 2-arylthiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Formylation of 2-Arylthiophenes Case ID: OPT-2AT-FORMYL-001

Welcome to the Technical Support Center

Subject: Optimization of Reaction Conditions for Formylation of 2-Arylthiophenes Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The formylation of 2-arylthiophenes is a pivotal step in synthesizing bioisosteres for drug discovery (e.g., modifying COX-2 inhibitors or kinase scaffolds). The target is almost exclusively the 5-position (alpha-position), which is electronically favored. However, the presence of the aryl group at C2 introduces conjugation and steric factors that differentiate this substrate from simple thiophenes.

This guide is structured into three "Service Modules" based on the reactivity of your specific aryl-thiophene substrate.

Module 1: The Standard Protocol (Vilsmeier-Haack)

Status: Primary Recommendation for Electron-Neutral to Electron-Rich Aryl Groups.

The Vilsmeier-Haack reaction is the industry standard due to its robustness and cost-effectiveness. It utilizes the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and


.[1]
Mechanism & Workflow

The reaction proceeds via electrophilic aromatic substitution (EAS). The 2-aryl group generally directs the incoming formyl group to the 5-position due to electronic reinforcement (alpha-directing).

VilsmeierWorkflow cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Substitution cluster_2 Step 3: Hydrolysis DMF DMF VReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VReagent 0°C, Exothermic POCl3 POCl3 POCl3->VReagent Intermediate Iminium Salt Intermediate VReagent->Intermediate Substrate 2-Arylthiophene Substrate->Intermediate Attack at C5 Product 5-Formyl-2-arylthiophene Intermediate->Product Hydrolysis pH Control Water NaOAc (aq) or H2O Water->Product

Figure 1: Step-wise workflow for Vilsmeier-Haack formylation.

Optimized Protocol
  • Reagent Prep: Cool anhydrous DMF (3.0 equiv) to 0°C under

    
    . Add 
    
    
    
    (1.2 equiv) dropwise. Critical: Stir for 30 mins at 0°C to ensure complete formation of the Vilsmeier reagent (white precipitate may form).
  • Addition: Dissolve 2-arylthiophene (1.0 equiv) in minimal DMF or DCE (1,2-dichloroethane). Add dropwise to the reagent at 0°C.[1][2]

  • Reaction: Warm to 60–80°C. Monitor by TLC/HPLC.

    • Note: Simple phenyl-thiophenes react at RT; electron-deficient aryls (e.g., 4-fluorophenyl) require heating.

  • Quench: Pour mixture onto ice/NaOAc (aq). Stir vigorously for 1 hour to hydrolyze the iminium salt.

Troubleshooting Guide (Vilsmeier)
SymptomProbable CauseCorrective Action
Black Tar / Polymerization Overheating or "runaway" exotherm.[3][4]Control temp strictly at 0°C during addition. Do not heat rapidly. Use DCE as a co-solvent to dilute.
No Reaction (SM Recovery) Deactivated Vilsmeier reagent.

may be hydrolyzed.[1][5] Distill

or use a fresh bottle. Ensure DMF is anhydrous.[1][2][3][4][6]
Intermediate Stuck (No Aldehyde) Incomplete hydrolysis.The iminium salt is stable. Extend quenching time or gently warm the aqueous quench to 40°C. Adjust pH to ~5-6 with NaOAc.
Low Yield (Electron-Poor Aryl) Substrate deactivation.Switch to Module 3 (Rieche Formylation) or Module 2 (Lithiation) .

Module 2: The Regio-Switch (Lithiation-Formylation)

Status: Required for Electron-Deficient Substrates or Strict Regiocontrol.

If the Vilsmeier reaction fails due to electron-withdrawing groups on the aryl ring (e.g.,


, 

), or if you need to force the reaction to the 5-position kinetically, lithiation is the method of choice.
The Protocol
  • Lithiation: Dissolve 2-arylthiophene in anhydrous THF. Cool to -78°C .[2]

  • Deprotonation: Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 1 h.
    
    • Why? The C5 proton is the most acidic (

      
      ). The aryl group at C2 blocks C3 sterically and electronically, making C5 lithiation highly selective.
      
  • Formylation: Add dry DMF (1.5 equiv) or

    
    -formylpiperidine.
    
  • Warm & Quench: Allow to warm to 0°C, then quench with sat.

    
    .[2]
    
Decision Logic: Lithiation vs. Vilsmeier

DecisionTree Start Substrate: 2-Arylthiophene CheckAryl Analyze Aryl Substituent Start->CheckAryl IsRich Electron Rich/Neutral (e.g., -OMe, -H, -Me) CheckAryl->IsRich IsPoor Electron Deficient (e.g., -NO2, -CF3, Pyridine) CheckAryl->IsPoor Vilsmeier Method: Vilsmeier-Haack (Cheap, Scalable) IsRich->Vilsmeier Lithiation Method: Lithiation (Kinetic Control) IsPoor->Lithiation Issue1 Problem: Acid Sensitive? Vilsmeier->Issue1 UseRieche Method: Rieche Formylation (TiCl4/Cl2CHOMe) Issue1->UseRieche Yes (Vilsmeier fails)

Figure 2: Decision matrix for selecting the optimal formylation strategy.

Module 3: Advanced FAQ & Troubleshooting

Q: I am seeing a mixture of isomers (5-formyl and 3-formyl). How do I separate them?

  • A: While C5 is preferred, C3 isomers can form (5-10%) if the C2-aryl group is small or twists out of plane.

    • Purification: The 5-formyl isomer is typically more crystalline and less polar. Try recrystallization from Hexane/EtOAc first. If that fails, use flash chromatography. The 3-formyl isomer often elutes slightly later due to the dipole moment difference.

    • Prevention: Switch to Lithiation at -78°C. The kinetic barrier for removing the C3 proton is significantly higher than C5, virtually eliminating the C3 isomer.

Q: My reaction solidifies and stops stirring during Vilsmeier addition.

  • A: The Vilsmeier complex (chloroiminium salt) is often insoluble in non-polar solvents.

    • Fix: Increase the volume of DMF (it acts as both reagent and solvent) or use 1,2-dichloroethane (DCE) as a co-solvent. Ensure your stirrer has high torque.

Q: Can I use the Rieche Formylation (


)? 
  • A: Yes, this is the "nuclear option." It is extremely potent and works well for sterically hindered or deactivated thiophenes where Vilsmeier fails.

    • Warning: It requires strict safety protocols (

      
       fumes violently). It is generally reserved for cases where the aryl group is highly deactivating (e.g., 2-(pentafluorophenyl)thiophene).
      

Q: Scale-up Safety: What is the biggest risk?

  • A: The thermal induction period of

    
    . If you add 
    
    
    
    to DMF too quickly without cooling, it may not react immediately. Once it reaches a threshold temperature, it can trigger a runaway exotherm.[1][4] Always cool to 0°C and add slowly.

References

  • Vilsmeier-Haack Reaction Overview & Mechanism. Source: BenchChem Technical Library.
  • Regioselectivity in Thiophene Derivatives. Source:Journal of Medicinal Chemistry (General principles of bioisostere synthesis). Context: Discusses the preference for alpha-substitution (C5) in 2-substituted thiophenes.
  • Rieche Formyl

    • Source: Organic Syntheses, Coll.[7] Vol. 5, p. 49 (1973).

    • URL:[Link]

  • Lithiation of Thiophenes. Source:Organic Reactions (Wiley), Chapter on Metalation of Heterocycles. Context: Establishes the hierarchy of thiophene protons (C5 < C2 < C3/C4).

Sources

Technical Support Center: Scale-Up Synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the scale-up challenges for 4-Methyl-2-(thiophen-2-yl)benzaldehyde , a critical bi-aryl intermediate often used in the synthesis of kinase inhibitors and bioactive quinolines. The primary synthetic route involves a Suzuki-Miyaura cross-coupling between 2-bromo-4-methylbenzaldehyde and thiophen-2-ylboronic acid.

Scale-up of this specific molecule presents three distinct technical hurdles:

  • Protodeboronation: Thiophene-2-boronic acids are kinetically unstable under standard basic conditions.

  • Steric Hindrance: The ortho-formyl group on the aryl halide creates steric crowding, requiring specialized ligand systems.

  • Purification: Avoiding silica gel chromatography at kilogram scale by utilizing chemical selectivity (Bisulfite adducts).

Module 1: Reaction Optimization & Chemistry

Core Protocol: The "Next-Gen" Suzuki System

Standard Pd(PPh3)4 protocols often fail or stall at 60-70% conversion for this substrate due to the instability of the boronic acid and the steric bulk of the ortho-aldehyde.

Recommended System:

  • Catalyst: Pd(OAc)₂ (0.5 - 1.0 mol%) + SPhos or XPhos (1:2 Pd:Ligand ratio).

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (if base sensitivity is observed).[1]

  • Solvent: Toluene/Water (3:1) or 1,4-Dioxane/Water (4:1). Note: Biphasic systems are essential to solubilize the inorganic base.

Troubleshooting Guide: Reaction Stalling & Impurities

Q1: The reaction stalls at 70% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to Protodeboronation of the thiophen-2-ylboronic acid. Thiophene boronic acids are prone to hydrolytic C-B bond cleavage, generating thiophene (volatile) and boric acid. Once the boronic acid is consumed, the reaction stops regardless of catalyst activity.

  • Fix: Add the boronic acid in portions (e.g., 3 portions over 2 hours) rather than all at once. This keeps the instantaneous concentration low, favoring the cross-coupling over the decomposition.[2]

  • Fix: Increase the initial stoichiometry of the boronic acid to 1.3–1.5 equivalents.

Q2: I see a significant amount of "homocoupling" (bithiophene) in the HPLC. A: This indicates oxidative coupling of the boronic acid, often caused by the presence of oxygen.

  • Fix: Ensure rigorous degassing. Sparging with Nitrogen/Argon for at least 30 minutes is mandatory at scale.

  • Fix: Verify the quality of your solvent. Peroxides in ethers (Dioxane/THF) can accelerate this side reaction.

Q3: Why is the reaction turning black immediately upon heating? A: "Palladium Black" precipitation indicates ligand dissociation. The sulfur atom in the thiophene ring can coordinate to Pd, displacing weak ligands like PPh3 (Sulfur Poisoning).

  • Fix: Switch to SPhos or XPhos . These bulky, electron-rich Buchwald ligands bind tightly to Pd and create a protective "pocket" that prevents sulfur poisoning and facilitates oxidative addition despite the ortho-aldehyde steric clash.

Visualizing the Reaction Pathways

ReactionPathways Start Starting Materials (Ar-Br + Thiophene-B(OH)2) Pd_Cycle Pd Catalytic Cycle (SPhos/Pd) Start->Pd_Cycle Activation Impurity_Proto Impurity A: Thiophene (Protodeboronation) Start->Impurity_Proto High pH / Heat Impurity_Homo Impurity B: Bithiophene (Homocoupling) Start->Impurity_Homo O2 present Product Target Product (4-Methyl-2-(thiophen-2-yl)benzaldehyde) Pd_Cycle->Product Cross-Coupling Impurity_Ox Impurity C: Benzoic Acid (Oxidation) Product->Impurity_Ox Air exposure

Figure 1: Reaction pathways showing the desired catalytic cycle versus common failure modes (Red dashed lines).

Module 2: Scale-Up Engineering & Safety

Thermal Management

Suzuki couplings are exothermic. In a 10g lab scale, this heat dissipates easily. At 1kg scale, it can cause a runaway.

  • Dosing Strategy: Do not add the catalyst to a hot mixture.

  • Protocol: Charge Ar-Br, Boronic Acid, and Solvent.[1][3][4] Degas. Heat to reaction temperature (e.g., 80°C). Prepare a degassed catalyst slurry in a separate vessel. Add catalyst slurry slowly or via pump to control the exotherm.

Agitation in Biphasic Systems

Since the base (K₂CO₃) is dissolved in water and the organics are in Toluene/Dioxane, the reaction rate is mass-transfer limited .

  • Requirement: Use an overhead stirrer with a pitch-blade impeller.

  • Metric: Ensure a visually homogeneous emulsion is maintained. Poor stirring will lead to stalled reactions and increased protodeboronation (due to boronic acid spending too much time in the aqueous phase without reacting).

Module 3: Workup & Purification (The "No-Column" Approach)

At scale, column chromatography is expensive and generates massive solvent waste. We recommend Bisulfite Adduct Purification , exploiting the chemical reactivity of the aldehyde.

Step-by-Step Purification Protocol
  • Phase Separation: Cool reaction to RT. Separate the aqueous layer (contains inorganic salts).[5]

  • Scavenging (Pd Removal): Treat the organic layer with Thiol-modified Silica (e.g., SiliaMetS® Thiol) or Activated Carbon (Charcoal) for 2 hours at 50°C. Filter through Celite.

    • Why? Thiophenes bind Pd; simple washing rarely reaches <10ppm Pd limits.

  • Bisulfite Formation:

    • Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1.5 equiv) to the organic layer.

    • Stir vigorously for 2-4 hours. The aldehyde converts to a water-soluble bisulfite adduct.[5][6]

    • Observation: A thick precipitate may form (the adduct). If so, filter it.[1][7][8] If it stays dissolved in water, separate the aqueous layer.

  • Washing (Impurity Removal):

    • Wash the aqueous phase (containing the adduct) with Ethyl Acetate.

    • Result: Impurities (Protodeboronated thiophene, Bithiophene, unreacted Ar-Br) stay in the organic wash and are discarded.

  • Regeneration:

    • Adjust the aqueous phase pH to >10 using Sodium Carbonate or NaOH (carefully).

    • The adduct collapses, regenerating the aldehyde as an oil/solid.

    • Extract with fresh Ethyl Acetate or Toluene.

  • Isolation: Dry and concentrate. Crystallize if solid (Heptane/IPA) or distill if oil.

Purification Decision Tree

WorkupLogic Crude Crude Reaction Mixture (Biphasic) PhaseCut Phase Separation Crude->PhaseCut PdScavenge Pd Scavenging (Thiol Silica / Carbon) PhaseCut->PdScavenge Organic Layer Bisulfite Add NaHSO3 (aq) Form Adduct PdScavenge->Bisulfite Wash Wash with EtOAc Bisulfite->Wash Aqueous Adduct Phase Regen Regenerate Aldehyde (pH > 10) Wash->Regen Clean Aqueous Phase Waste_Org Discard Organic Layer (Contains Thiophene/Dimer) Wash->Waste_Org Organic Impurities Final Final Product (>98% Purity) Regen->Final Extraction & Drying

Figure 2: Purification workflow utilizing bisulfite selectivity to avoid chromatography.

Data Summary: Catalyst Screening (Typical)

Catalyst SystemConversion (1h)Impurity ProfileSuitability for Scale-Up
Pd(PPh₃)₄ 65%High HomocouplingLow (Air sensitive, poor turnover)
Pd(dppf)Cl₂ 80%ModerateMedium (Good, but difficult to remove Fe/Pd)
Pd(OAc)₂ / SPhos >98% LowHigh (Active on hindered substrates)
Pd(OAc)₂ / XPhos >98% LowHigh (Excellent stability)

References

  • Suzuki-Miyaura Cross-Coupling with Thienylboronic Acids: Hoff, B. H., et al.[9] "Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures." Dyes and Pigments, 2023. (Via ResearchGate/NTNU Context)

  • Protodeboronation Mechanisms: Lloyd-Jones, G. C., et al.[10] "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society, 2022.[3]

  • Aldehyde Purification via Bisulfite: Kjell, D. P., et al.[11] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[11] The Journal of Organic Chemistry, 1999.[11]

  • Palladium Removal Strategies: Johnson Matthey Technology Review.[12] "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." 2016.[12]

Sources

Experimental workup procedure for isolating pure 4-Methyl-2-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation & Purification of 4-Methyl-2-(thiophen-2-yl)benzaldehyde

Executive Summary & Chemical Context

This guide addresses the isolation of 4-Methyl-2-(thiophen-2-yl)benzaldehyde , typically synthesized via a Suzuki-Miyaura cross-coupling between 2-bromo-4-methylbenzaldehyde and thiophen-2-ylboronic acid.[1][2]

The Challenge: While the synthesis is robust, the purification is often complicated by:

  • Palladium Contamination: The thiophene sulfur atom acts as a "soft" ligand, coordinating strongly with residual Palladium (Pd), leading to dark, colored impurities that are difficult to remove via standard silica chromatography.[2]

  • Homocoupling Byproducts: The formation of 2,2'-bithiophene (from the boronic acid) creates a non-polar impurity that often co-elutes with the product.

  • Oxidative Instability: The aldehyde moiety is susceptible to autoxidation to the corresponding benzoic acid if exposed to air during prolonged workup.

This guide prioritizes a Chemo-Selective Purification Strategy (Sodium Bisulfite Adduct) over standard chromatography to ensure high purity.

Master Protocol: The "Golden Path" Workup

This procedure assumes a standard reaction scale (1–10 mmol).[1]

Phase A: Quench & Scavenging (The "Pre-Clean")
  • Step 1: Cool reaction mixture to Room Temperature (RT).

  • Step 2: Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Step 3 (Critical for Thiophenes): Add Cysteine-functionalized Silica (SiliaMetS® Thiol) or activated charcoal (50 wt% relative to Pd source) and stir for 30 minutes.

    • Why? Thiophene-Pd complexes are sticky.[1] Standard Celite filtration is often insufficient.[1] Thiol scavengers out-compete the thiophene sulfur for the Pd.

  • Step 4: Filter through a pad of Celite to remove the scavenger/solids.

Phase B: The Bisulfite Purification (The "Expert" Method)

Instead of immediate column chromatography, use this chemical purification to isolate the aldehyde from non-aldehyde impurities (bithiophene, starting halide).

  • Step 1 (Adduct Formation):

    • Dissolve the crude oil in minimal Ethanol (EtOH) .

    • Add 3–5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .[1]

    • Stir vigorously for 1–2 hours. A thick white/off-white precipitate (the bisulfite adduct) should form.

  • Step 2 (Wash):

    • Filter the solid adduct (or decant if it's a gum).

    • Wash the solid thoroughly with Diethyl Ether or Hexanes .

    • Result: The impurities (bithiophene, halide) dissolve in the organic wash. The product (as the adduct) remains solid.

  • Step 3 (Regeneration):

    • Suspend the solid adduct in a biphasic mixture of DCM and 10% aqueous Na₂CO₃ (or NaOH, pH > 10).

    • Stir until the solid dissolves and gas evolution stops.

    • Separate the organic layer, dry over MgSO₄, and concentrate.[2]

Troubleshooting Center (FAQ & Diagnostics)

Module 1: Palladium & Color Issues

Q: My product is a dark brown oil even after a column. How do I fix this?

  • Diagnosis: Residual Palladium-Thiophene complexing.[1][2]

  • The Fix:

    • Dissolve the oil in EtOAc.[1]

    • Wash with a 0.5 M aqueous solution of Sodium Diethyldithiocarbamate . This ligand binds Pd much more aggressively than thiophene.[1]

    • The aqueous layer will turn dark/colored; the organic layer should lighten.

    • Warning: Ensure all dithiocarbamate is washed out with water before concentrating.[1]

Module 2: Phase Separation & Emulsions

Q: I have a persistent emulsion during the extraction. The layers won't separate.

  • Diagnosis: Thiophene derivatives can be "greasy," and if phosphate bases (K₃PO₄) were used in the Suzuki coupling, fine precipitates stabilize emulsions.

  • The Fix:

    • The "Salting Out" Method: Add solid NaCl to saturation.[1] This increases the density of the aqueous phase.

    • Filtration: Filter the entire biphasic mixture through a thin pad of Celite. This removes the fine particulates stabilizing the emulsion.

Module 3: Stability & Oxidation

Q: A white solid is precipitating in my NMR tube or storage vial.

  • Diagnosis: Autoxidation.[1] The aldehyde is converting to 4-methyl-2-(thiophen-2-yl)benzoic acid .[1][2]

  • The Fix:

    • Immediate: Wash the sample with saturated NaHCO₃ (removes the acid).

    • Prevention: Store the pure aldehyde under Nitrogen/Argon at -20°C.

    • stabilization: If storing for months, convert it to a dimethyl acetal (protecting group) using MeOH/acid, which is stable to oxidation and easily hydrolyzed back to the aldehyde when needed.

Visualizations & Logic Flows

Diagram 1: The Bisulfite Purification Workflow

This workflow illustrates the chemo-selective isolation of the aldehyde, bypassing the need for difficult chromatographic separations of non-polar byproducts.

BisulfiteWorkup Start Crude Mixture (Aldehyde + Bithiophene + Halide) Step1 Add Sat. NaHSO3 (aq) + EtOH Stir 2 Hours Start->Step1 Step2 Precipitate Forms? (Bisulfite Adduct) Step1->Step2 Step2->Start No (Concentrate & Try Protocol B) Solid Filter Solid Adduct Step2->Solid Yes Wash Wash Solid with Ether/Hexane Solid->Wash Filtrate Filtrate (Organic) Wash->Filtrate Regen Regenerate: Add DCM + 10% Na2CO3 (pH > 10) Wash->Regen Clean Solid Waste Discard: Bithiophene, Halides, Ligands Filtrate->Waste Separate Separate Organic Layer Dry & Concentrate Regen->Separate Final Pure 4-Methyl-2-(thiophen-2-yl)benzaldehyde Separate->Final

Caption: Chemo-selective isolation of aldehyde via Bisulfite Adduct formation, effectively removing non-polar Suzuki impurities.[1][2]

Diagram 2: Suzuki Workup Decision Tree

A logic gate for determining the correct purification path based on crude appearance and impurity profile.

DecisionTree Input Crude Reaction Mixture ColorCheck Is it Dark Black/Brown? Input->ColorCheck Scavenge Add Thiol-Silica or Charcoal ColorCheck->Scavenge Yes (Pd Contamination) TLC TLC Analysis: Close running spots? ColorCheck->TLC No Scavenge->TLC Bisulfite PATH A: Bisulfite Purification (Best for Purity) TLC->Bisulfite Yes (Hard Separation) Column PATH B: Silica Column (Hexane:EtOAc Gradient) TLC->Column No (Easy Separation)

Caption: Decision matrix for selecting between Scavenging, Bisulfite purification, or Standard Chromatography.

Quantitative Data: Solvent & Reagent Guide

Reagent/SolventRoleCritical Parameter
Sodium Bisulfite (NaHSO₃) Aldehyde TrapMust be saturated aqueous solution.[1][2][3][4] Freshly prepared is best.
Ethanol (EtOH) Co-solventEssential for adduct formation.[1] If the adduct doesn't precipitate, reduce EtOH volume.
Sodium Carbonate (Na₂CO₃) Regeneration BaseUse 10% aq.[1] solution. Avoid strong acids (HCl) to prevent thiophene polymerization.[1]
Ethyl Acetate/Hexane Column EluentTypical Rf ~0.4 in 10% EtOAc/Hexane.[1]
Dithiocarbamate Pd ScavengerUse if product remains colored after column.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

  • Aldehyde Purification via Bisulfite Adducts: Boucher, M. M., et al. (2017).[2] Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol.[1][5] Organic Process Research & Development, 21(9), 1394–1403.[2] Link

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004).[2][6][7] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2] Link

  • Thiophene Stability & Reactivity: Campaigne, E. (1956).[1] Thiophenes and Thionaphthenes.[1] Comprehensive Heterocyclic Chemistry. (Contextual grounding on thiophene acid sensitivity). Link

Sources

Validation & Comparative

Structural Confirmation of 4-Methyl-2-(thiophen-2-yl)benzaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of biaryl scaffolds for drug discovery, particularly via Suzuki-Miyaura cross-coupling, structural ambiguity is a critical risk. For the target molecule 4-Methyl-2-(thiophen-2-yl)benzaldehyde , distinguishing the correct regioisomer from potential byproducts (such as the thiophen-3-yl isomer or homocoupled impurities) is paramount.

This guide objectively compares High-Field 1H NMR against Mass Spectrometry (LC-MS) and Infrared Spectroscopy (FT-IR). While LC-MS is superior for sensitivity and throughput, 1H NMR is identified as the sole self-validating technique capable of definitive regiochemical assignment without the need for reference standards.

Comparative Technology Assessment

The following table contrasts the efficacy of standard analytical techniques in confirming the structure of 4-Methyl-2-(thiophen-2-yl)benzaldehyde.

Feature1H NMR (400+ MHz) LC-MS (ESI/APCI) FT-IR
Primary Utility Structural Elucidation & RegiochemistryMolecular Weight & PurityFunctional Group ID
Regio-Specificity High (Distinguishes 2- vs 3-thienyl)Low (Isomers have identical m/z)Low (Fingerprint region ambiguous)
Quantification Absolute (qNMR possible)Relative (Response factor dependent)Qualitative
Sample Recovery Non-destructiveDestructiveNon-destructive
Limit of Detection ~10 µg (with microprobe)< 1 ng~1 mg
Verdict Gold Standard for Structure Essential for Trace ImpuritiesAuxiliary Confirmation
Why LC-MS Fails at Structure Confirmation

While LC-MS will correctly identify the molecular ion (


 Da), it cannot easily distinguish the target from 4-methyl-2-(thiophen-3-yl)benzaldehyde , a potential impurity if the starting boronic acid contained isomers. Both molecules share the same mass and similar fragmentation patterns. 1H NMR resolves this via scalar coupling analysis (

-coupling).

Analytical Workflow

The following diagram outlines the decision process and workflow for confirming the product structure.

G Start Crude Reaction Mixture (Suzuki Coupling) Workup Workup & Isolation (Silica Gel / Crystallization) Start->Workup Check1 Initial Check: LC-MS Workup->Check1 Path_Fail Mass != 203.05 (Wrong Product) Check1->Path_Fail Incorrect m/z Path_Pass Mass = 203.05 (Isomer Ambiguity) Check1->Path_Pass Correct m/z NMR_Prep 1H NMR Sample Prep (CDCl3, >10 mg) Path_Pass->NMR_Prep NMR_Acq Acquisition (16 Scans, d1=10s) NMR_Prep->NMR_Acq Analysis Coupling Analysis (Thiophene Region) NMR_Acq->Analysis Result_2yl Confirmed: 2-Thienyl Isomer Analysis->Result_2yl J(4,5)~5.0Hz Result_3yl Rejected: 3-Thienyl Isomer Analysis->Result_3yl J(2,5)~3.0Hz

Figure 1: Analytical workflow for distinguishing regioisomers of the target aldehyde.

Experimental Protocol: 1H NMR Characterization

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this aldehyde to prevent potential hemiacetal formation or interactions with the thiophene sulfur that might broaden signals.
  • Concentration: Dissolve 10–15 mg of the isolated solid in 0.6 mL of

    
     (containing 0.03% TMS).
    
  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g.,

    
     black, 
    
    
    
    ) which cause line broadening.
Acquisition Parameters

To ensure accurate integration and resolution of the thiophene multiplets:

  • Pulse Sequence: Standard 1-pulse (zg30).

  • Spectral Width: -2 to 14 ppm (to capture the aldehyde proton).

  • Relaxation Delay (d1): Set to

    
     seconds. The aldehyde proton has a long 
    
    
    
    relaxation time; insufficient delay will under-integrate this signal.
  • Scans (ns): 16–32 scans are sufficient for >10 mg sample.

Structural Elucidation & Data Interpretation[1][2][3][4][5]

The definitive confirmation relies on three distinct spectral regions.[1][2]

Predicted Chemical Shifts & Assignment Table[1][7]
PositionGroupShift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Value
CHO Aldehyde10.0 – 10.2 Singlet (s)-Confirms oxidation state.
Ar-H6 Benzene7.85 – 7.95 Doublet (d)

Ortho to CHO (Deshielded).
Th-H5' Thiophene7.40 – 7.50 dd

,

Distinguishes 2-yl vs 3-yl.
Ar-H3 Benzene7.20 – 7.30 Singlet (s)*-Appears as singlet due to meta-coupling only.
Th-H3' Thiophene7.10 – 7.20 dd

,

Diagnostic for 2-substitution.
Th-H4' Thiophene7.05 – 7.15 dd/m

,

"Triplet-like" appearance.
Ar-H5 Benzene7.15 – 7.25 Doublet (d)

Overlaps with Thiophene region.
Ar-CH3 Methyl2.40 – 2.45 Singlet (s)-Confirms 4-Methyl group integrity.

*Note: Ar-H3 is technically a doublet of doublets (meta coupling to H5 and long-range to Methyl), but often appears as a broad singlet at 400 MHz.

The "Smoking Gun": Distinguishing Thiophene-2-yl vs. Thiophene-3-yl

The most common synthetic error is the use of the wrong boronic acid or isomerization. You must analyze the Thiophene coupling constants:

  • Target (Thiophene-2-yl):

    • Look for three distinct thiophene protons.

    • Key Signal: H-5' (furthest from attachment) appears as a doublet of doublets with a large coupling constant (

      
       Hz).
      
    • Key Signal: H-3' (closest to attachment) shows a smaller coupling (

      
       Hz).
      
  • Impurity (Thiophene-3-yl):

    • The proton at position 2' (between Sulfur and attachment) would appear as a highly shielded singlet (or small doublet) around 7.2–7.4 ppm.

    • If you see a sharp singlet in the aromatic region that integrates to 1H (distinct from the broad Ar-H3 singlet), you likely have the wrong isomer.

NOE (Nuclear Overhauser Effect) Confirmation

If 1D NMR is ambiguous due to peak overlap in the 7.1–7.3 ppm region:

  • Perform a 1D NOE difference experiment .

  • Irradiate the Aldehyde proton (~10.1 ppm).

  • Observation: You should see an enhancement of the Ar-H6 (benzene) signal. You should not see enhancement of the thiophene protons (due to rotation and distance).

  • Irradiate the Methyl group (~2.4 ppm).

  • Observation: Enhancement of Ar-H3 and Ar-H5 . This confirms the methyl is at position 4.

Visualization of Logic[7]

Logic Start Analyze Aromatic Region (7.0 - 8.0 ppm) Q1 Count Protons in 7.0-8.0 ppm Start->Q1 Branch6 Total = 6H (3 Benzene + 3 Thiophene) Q1->Branch6 BranchOther Total != 6H (Impurity/Solvent) Q1->BranchOther Q2 Analyze Splitting of Lowest Field Aromatic Signal (Ar-H6) Branch6->Q2 Res_Doublet Doublet (J~8Hz) Consistent with 4-Me-Benzaldehyde core Q2->Res_Doublet Q3 Analyze Thiophene Region Is there a singlet at ~7.3 ppm? Res_Doublet->Q3 Res_3yl Yes: Indicates Thiophene-3-yl (H2' is isolated) Q3->Res_3yl Res_2yl No: Multiplets only Indicates Thiophene-2-yl Q3->Res_2yl

Figure 2: Logic tree for interpreting the aromatic region.

Troubleshooting & Common Pitfalls

  • Broad Aldehyde Peak: If the signal at 10 ppm is broad or missing, the sample may contain trace acid or water facilitating exchange. Remedy: Filter the

    
     through basic alumina or use a fresh ampoule of solvent.
    
  • Missing Methyl Peak: If the peak at 2.4 ppm is obscured, check for overlap with water (usually ~1.56 ppm in

    
     but shifts with concentration) or DMSO residue (~2.50 ppm).
    
  • Rotamers: Because of the steric bulk between the aldehyde and the thiophene ring, restricted rotation is possible but unlikely to cause peak doubling at room temperature. If peaks appear broadened, run the NMR at 50°C.

References

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • NMR Data for Thiophene Derivatives: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. [Link]

  • General 1H NMR Shifts of Impurities: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Thiophene Regioisomer Analysis: Taskinen, A. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks. University of Oulu Graduate School. (Provides comparative NMR data for 2- vs 3-substituted thiophenes). [Link]

Sources

A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 2-Arylbenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is paramount. Among these, 2-arylbenzaldehydes represent a valuable class of intermediates, serving as precursors to a wide array of biologically active compounds and functional materials. The construction of the biaryl core of these molecules is frequently accomplished via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two of the most powerful methods for this transformation: the Suzuki-Miyaura coupling and the Stille coupling. This analysis is grounded in mechanistic principles and supported by experimental data to inform the rational selection of a synthetic strategy.

At a Glance: Key Comparative Metrics

ParameterSuzuki CouplingStille Coupling
Nucleophile Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Boronic acids are generally of low toxicity.Organotin reagents are highly toxic.
Byproducts Boron-based, typically water-soluble and easily removed.Tin-based, often requiring specific workup procedures (e.g., KF wash).
Reaction Conditions Requires a base for activation of the organoboron species.Generally does not require a base.
Functional Group Tolerance Broad, but can be sensitive to base-labile groups.Excellent, tolerant of a wide range of functional groups.[1]
Typical Yields Good to excellent.Good to excellent.
Substrate Scope Very broad for both coupling partners.Very broad for both coupling partners.

Delving into the Mechanisms: A Tale of Two Transmetalations

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2][3] The critical difference between the two reactions lies in the nature of the organometallic nucleophile and the mechanism of the transmetalation step.

The Suzuki-Miyaura Coupling Pathway

The Suzuki coupling employs an organoboron reagent, typically a boronic acid or a boronate ester. A key feature of the Suzuki reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4]

Suzuki Coupling Cycle cluster_0 Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Base Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive_Elimination Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille Coupling Pathway

The Stille coupling utilizes an organostannane reagent. A significant advantage of the Stille reaction is that it generally does not require a base, which can be beneficial when working with base-sensitive substrates. The transmetalation step is believed to proceed through a variety of mechanisms depending on the specific substrates and conditions.[2]

Stille Coupling Cycle cluster_1 Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-SnR3 Transmetalation Transmetalation (Ar'-SnR3) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive_Elimination Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration

Caption: Catalytic cycle of the Stille coupling.

Practical Considerations for the Synthesis of 2-Arylbenzaldehydes

The presence of the aldehyde functionality in the target molecule introduces specific challenges that must be considered when choosing between the Suzuki and Stille couplings.

Functional Group Tolerance

The aldehyde group is generally well-tolerated in both Suzuki and Stille couplings. However, the basic conditions required for the Suzuki reaction can sometimes lead to side reactions such as aldol condensation, particularly if the reaction requires elevated temperatures for prolonged periods. The Stille coupling, being base-free, often presents a milder alternative for substrates with sensitive functionalities.[1]

Reagent Availability and Handling

Boronic acids and their esters are widely commercially available for a vast array of aryl and heteroaryl systems. They are generally stable solids that are easy to handle. Organostannanes are also commercially available, though perhaps to a lesser extent for highly functionalized systems. The primary concern with organostannanes is their high toxicity, which necessitates careful handling and stringent purification procedures to remove toxic tin byproducts from the final product.[2][5]

Reaction Setup and Workup

Both reactions are typically carried out under an inert atmosphere to protect the palladium catalyst from oxidation. A notable difference in the workup is the removal of byproducts. Boron-based byproducts from Suzuki couplings are often water-soluble and can be removed with a simple aqueous wash. In contrast, the removal of tin byproducts from Stille reactions can be more challenging and may require specific procedures such as washing with a saturated aqueous solution of potassium fluoride (KF) or column chromatography with eluents containing triethylamine.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-arylbenzaldehydes using both Suzuki and Stille couplings, based on literature procedures for analogous transformations.

Suzuki Coupling Protocol: Synthesis of 2-Arylbenzaldehyde

This protocol is adapted from the synthesis of related biaryl aldehydes.

Materials:

  • 2-Bromobenzaldehyde

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromobenzaldehyde, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzaldehyde.

Suzuki_Workflow start Start reagents Combine Reactants: 2-Bromobenzaldehyde Arylboronic acid Pd(OAc)₂, PPh₃, K₂CO₃ start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat Reaction Mixture (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash with Water & Brine monitor->workup purify Purify by Column Chromatography workup->purify product 2-Arylbenzaldehyde purify->product

Caption: Experimental workflow for Suzuki coupling.

Stille Coupling Protocol: Synthesis of 2-Arylbenzaldehyde

This protocol is a general procedure adaptable for the synthesis of 2-arylbenzaldehydes.

Materials:

  • 2-Bromobenzaldehyde

  • Aryltributylstannane (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous toluene or DMF

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromobenzaldehyde, aryltributylstannane, and Pd(PPh₃)₄.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed toluene or DMF via syringe.

  • Stir the reaction mixture vigorously and heat to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts. Repeat the KF wash if necessary.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzaldehyde.

Stille_Workflow start Start reagents Combine Reactants: 2-Bromobenzaldehyde Aryltributylstannane Pd(PPh₃)₄ start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Anhydrous, Degassed Toluene or DMF inert->solvent heat Heat Reaction Mixture (90-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Workup with KF solution to remove tin byproducts monitor->workup purify Purify by Column Chromatography workup->purify product 2-Arylbenzaldehyde purify->product

Caption: Experimental workflow for Stille coupling.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the synthesis of 2-arylbenzaldehydes. The choice between them is often a matter of balancing various factors.

The Suzuki coupling is generally the preferred method for several reasons:

  • Lower Toxicity: The use of boronic acids significantly reduces the health and environmental risks associated with the synthesis.

  • Ease of Byproduct Removal: The straightforward aqueous workup simplifies the purification process.

The Stille coupling, however, remains a valuable tool, particularly when:

  • Substrates are base-sensitive: The base-free conditions of the Stille reaction can be a distinct advantage.

  • A specific organostannane is readily available: In some cases, the required organotin reagent may be more accessible than the corresponding boronic acid.

For drug development and other applications where purity and safety are paramount, the Suzuki coupling is often the more prudent choice. However, for challenging substrates or in situations where the toxicity of tin reagents can be safely managed, the Stille coupling provides a powerful and reliable alternative. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrates, the scale of the reaction, and the available laboratory resources.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]

  • Wikipedia. Stille reaction. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • PubMed. Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • PubMed Central. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. [Link]

  • PubMed. Palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides: synthesis of diaryl sulfides. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • ResearchGate. The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. [Link]

  • NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

  • PubMed Central. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

  • PubMed Central. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometric behavior of 4-Methyl-2-(thiophen-2-yl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document compares key ionization techniques and elucidates the compound's characteristic fragmentation pathways, supported by established principles of mass spectrometry.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

4-Methyl-2-(thiophen-2-yl)benzaldehyde is a bi-aryl aldehyde with potential applications in medicinal chemistry and materials science. Unambiguous structural confirmation and identification of such molecules are paramount. Mass spectrometry (MS) is an indispensable analytical technique that provides critical information about a molecule's weight and structure by analyzing the mass-to-charge ratio (m/z) of its ions. This guide focuses on predicting and interpreting the fragmentation patterns of this specific compound under different ionization conditions, thereby offering a framework for its identification in complex matrices.

The core objective is to compare the data derived from "hard" ionization, exemplified by Electron Ionization (EI), which yields rich structural information through extensive fragmentation, and "soft" ionization, such as Electrospray Ionization (ESI), which excels at confirming molecular weight with minimal fragmentation.[1][2]

Molecular Profile:

  • Compound: 4-Methyl-2-(thiophen-2-yl)benzaldehyde

  • Molecular Formula: C₁₂H₁₀OS

  • Molecular Weight: 202.28 g/mol

  • Monoisotopic Mass: 202.0452 g/mol

Ionization Methodologies: A Comparative Overview

The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum. For a molecule like 4-Methyl-2-(thiophen-2-yl)benzaldehyde, EI and ESI are the most relevant methods, providing complementary data.

  • Electron Ionization (EI): This technique involves bombarding the vaporized analyte with high-energy electrons (typically 70 eV).[3][4] This high energy input not only ionizes the molecule to form a radical cation (M•⁺) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[4] EI is ideal for elucidating the structural backbone of the molecule.

  • Electrospray Ionization (ESI): A "soft" ionization method where ions are generated from a solution by creating a fine, charged aerosol.[5] ESI is well-suited for polar molecules and typically produces a protonated molecule [M+H]⁺ with little to no fragmentation.[1][5] This makes it the preferred method for accurately determining the molecular weight of an analyte.

The following table compares the two techniques for the analysis of our target compound:

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Principle High-energy electron bombardment in a vacuum[3]Ion formation from charged droplets at atmospheric pressure[5]
Typical Ion Molecular radical cation (M•⁺)Protonated molecule ([M+H]⁺)
Fragmentation Extensive and reproducible ("Hard" ionization)[4]Minimal to none ("Soft" ionization)[1]
Primary Use Structural ElucidationMolecular Weight Determination
Coupling Gas Chromatography (GC-MS)[6][7]Liquid Chromatography (LC-MS)[2]
Sample State Volatile and thermally stableSoluble and moderately polar[8]

Deep Dive: Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, 4-Methyl-2-(thiophen-2-yl)benzaldehyde is expected to produce a complex mass spectrum rich in structural information. The fragmentation is governed by the relative stability of the resulting ions and neutral losses, driven by the aldehyde, methyl-substituted benzene ring, and thiophene ring functionalities.

The initial event is the formation of the molecular ion (M•⁺) at m/z 202 . Due to the aromatic nature of the compound, this peak is expected to be prominent. A key diagnostic feature for sulfur-containing compounds is the presence of an [M+2]•⁺ peak at m/z 204, with an intensity of approximately 4.4% relative to the M•⁺ peak, corresponding to the natural abundance of the ³⁴S isotope.

The primary fragmentation pathways are detailed below:

  • α-Cleavage at the Aldehyde Group: Aromatic aldehydes undergo characteristic α-cleavage.[9][10]

    • Loss of a Hydrogen Radical ([M-H]⁺): The most favorable initial fragmentation is the loss of the aldehydic hydrogen, forming a highly stable acylium ion at m/z 201 . This peak is often very intense, sometimes even more so than the molecular ion peak.[9][10]

    • Loss of a Formyl Radical ([M-CHO]⁺): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (•CHO), yielding an ion at m/z 173 .[10]

  • Secondary Fragmentation:

    • Loss of Carbon Monoxide ([M-H-CO]⁺): The abundant m/z 201 ion can subsequently lose a neutral carbon monoxide (CO) molecule to form the same ion at m/z 173 .[11]

  • Inter-ring Cleavage:

    • Cleavage of the C-C bond connecting the two aromatic rings can lead to ions characteristic of each moiety. This can result in a thienyl cation at m/z 83 or a methyl-benzoyl cation at m/z 119 .

  • Fragmentation of the Aromatic Core:

    • The ion at m/z 173 can undergo further fragmentation. A notable pathway for tolyl-containing structures is the rearrangement to a tropylium-like ion. The tolyl group itself can lead to the formation of the tropylium ion at m/z 91 , which is a common and stable fragment in the mass spectra of alkylbenzenes.[12][13] This ion can further lose acetylene (C₂H₂) to produce an ion at m/z 65 .[13]

    • The phenyl cation fragment is often seen at m/z 77 .[14]

Predicted Fragmentation Scheme

G M [C₁₂H₁₀OS]•⁺ m/z 202 (Molecular Ion) M_minus_H [C₁₂H₉OS]⁺ m/z 201 M->M_minus_H - H• M_minus_CHO [C₁₁H₉S]⁺ m/z 173 M->M_minus_CHO - •CHO Thienyl [C₄H₃S]⁺ m/z 83 M->Thienyl Ring Cleavage MethylBenzoyl [C₈H₇O]⁺ m/z 119 M->MethylBenzoyl Ring Cleavage M_minus_H->M_minus_CHO - CO Tropylium [C₇H₇]⁺ m/z 91 (Tropylium Ion) M_minus_CHO->Tropylium Rearrangement Phenyl [C₆H₅]⁺ m/z 77 M_minus_CHO->Phenyl Rearrangement m65 [C₅H₅]⁺ m/z 65 Tropylium->m65 - C₂H₂

Caption: Predicted EI fragmentation pathway for 4-Methyl-2-(thiophen-2-yl)benzaldehyde.

Summary of Key EI Fragments
m/zProposed Ion FormulaProposed Structure / LossPathway
202[C₁₂H₁₀OS]•⁺Molecular IonIonization
201[C₁₂H₉OS]⁺[M - H]⁺α-Cleavage
173[C₁₁H₉S]⁺[M - CHO]⁺ or [M - H - CO]⁺α-Cleavage / CO Loss
119[C₈H₇O]⁺Methyl-benzoyl cationInter-ring Cleavage
91[C₇H₇]⁺Tropylium ionRearrangement from tolyl moiety
83[C₄H₃S]⁺Thienyl cationInter-ring Cleavage
77[C₆H₅]⁺Phenyl cationAromatic Fragmentation
65[C₅H₅]⁺[C₇H₇ - C₂H₂]⁺Loss of acetylene

Navigating Soft Ionization: ESI-MS and Tandem MS (MS/MS)

In contrast to EI, an ESI-MS analysis in positive ion mode is expected to yield a simple spectrum dominated by the protonated molecule [M+H]⁺ at m/z 203 .[5] This provides a clear and immediate confirmation of the compound's molecular weight. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 225, may also be observed depending on the solvent purity and additives.

To gain structural information using ESI, tandem mass spectrometry (MS/MS) is required.[1] In an MS/MS experiment, the [M+H]⁺ ion (the precursor ion) is mass-selected and then subjected to collision-induced dissociation (CID) with an inert gas. The resulting product ions are then mass-analyzed, providing fragmentation data for the protonated species.

ESI-MS/MS Workflow

G cluster_0 Mass Analyzer 1 (Q1) cluster_1 Collision Cell (q2) cluster_2 Mass Analyzer 2 (Q3) IonSource ESI Source Generates [M+H]⁺ Q1_Select Select Precursor Ion [M+H]⁺ at m/z 203 IonSource->Q1_Select CID Collision-Induced Dissociation (CID) Q1_Select->CID Q3_Scan Scan Product Ions CID->Q3_Scan Detector Detector Q3_Scan->Detector

Caption: A typical workflow for a tandem mass spectrometry (MS/MS) experiment.

The fragmentation of the even-electron [M+H]⁺ ion in ESI-MS/MS often proceeds through different pathways than the odd-electron M•⁺ ion from EI, typically involving the loss of stable neutral molecules.

Experimental Protocols

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is optimized for the analysis of semi-volatile aromatic compounds.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC System:

    • Injection: 1 µL of the sample solution is injected in splitless mode.[15]

    • Inlet Temperature: 250 °C.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[15]

  • MS System:

    • Ionization Mode: Electron Ionization (EI).[3][7]

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.[15]

    • Mass Range: Scan from m/z 40 to 400.[15]

Protocol 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

This protocol is designed for molecular weight confirmation and serves as the first step for MS/MS analysis.

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS System:

    • Ionization Mode: ESI, Positive.[5]

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Desolvation Gas: Nitrogen at 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • Mass Range: Scan from m/z 100 to 500.

Conclusion: A Unified Approach to Analysis

The mass spectrometric analysis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde is a clear example of how different ionization techniques provide complementary and crucial data.

  • GC-EI-MS is the superior technique for structural confirmation, revealing a rich fragmentation pattern characterized by the loss of H• (m/z 201) and CHO• (m/z 173), followed by fragmentation of the bi-aryl core to yield characteristic ions like m/z 91.

  • LC-ESI-MS provides an unambiguous determination of the molecular weight via the protonated molecule at m/z 203. When coupled with tandem MS, it offers a controlled method for further structural investigation.

For drug development and quality control, employing both methodologies is recommended. ESI-MS provides a rapid and accurate screen for the target molecular weight, while the detailed fingerprint provided by EI-MS allows for confident identification and differentiation from potential isomers or impurities. This dual-pronged approach ensures the highest level of scientific integrity and trustworthiness in analytical results.

References

  • Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra | PDF. [Link]

  • Gabelica, V., & Veen, S. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(1), 1-15. [Link]

  • University of North Dakota. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]

  • American Laboratory. (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. [Link]

  • ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?. [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • Google Patents. (2019). CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
  • NIST. (n.d.). Benzaldehyde, 4-methyl-. NIST WebBook. [Link]

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  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • Wikipedia. (n.d.). 4-Methylbenzaldehyde. [Link]

  • ResearchGate. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. [Link]

  • PubChemLite. (n.d.). 4-(thiophen-2-yl)benzaldehyde (C11H8OS). [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • University of Colorado Boulder. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Alabama at Birmingham. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methyl-. NIST WebBook. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methyl-. NIST WebBook. [Link]

  • University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • PubChem. (n.d.). 2-Phenylthiophene. [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP004986. [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina) | PDF. [Link]

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A Comparative Guide to Alternative Synthetic Methodologies for 4-Methyl-2-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Heterocyclic Aldehyde

4-Methyl-2-(thiophen-2-yl)benzaldehyde is a key intermediate in the synthesis of a variety of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique structure, featuring a biaryl axis between a substituted benzene ring and a thiophene moiety, coupled with the reactive aldehyde functionality, makes it a valuable building block for constructing novel therapeutic agents and functional materials. The demand for efficient, scalable, and cost-effective synthetic routes to this compound is therefore of paramount importance to researchers, scientists, and drug development professionals.

Traditionally, the synthesis of such biaryl aldehydes might rely on classical methods that often involve harsh conditions, limited substrate scope, or poor regioselectivity. This guide provides an in-depth comparison of two powerful and contemporary alternative methodologies: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Directed ortho-Metalation (DoM). We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and offer a quantitative comparison to guide your synthetic strategy.

Methodology 1: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of its key reagents.[1][2] This methodology offers a highly convergent and efficient route to 4-Methyl-2-(thiophen-2-yl)benzaldehyde by forming the critical carbon-carbon bond between the two aromatic rings in a single, catalytic step.

Mechanistic Rationale & Strategy

The core of this strategy involves the palladium-catalyzed reaction between an organoboron species and an organohalide. For the synthesis of our target molecule, the most logical disconnection is between the benzene and thiophene rings. This leads to two potential coupling partner combinations:

  • 2-Bromo-4-methylbenzaldehyde with thiophene-2-boronic acid.

  • 2-Thienylboronic acid with a suitable 2-halo-4-methylbenzaldehyde derivative.

The first option is often preferred due to the commercial availability and stability of thiophene-2-boronic acid. The aldehyde group is generally well-tolerated under modern Suzuki coupling conditions, particularly with the use of robust phosphine ligands that promote rapid catalytic turnover and suppress side reactions.

The catalytic cycle, a well-established pathway, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general and robust method for the synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde.

Materials:

  • 2-Bromo-4-methylbenzaldehyde

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)[3]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 2-bromo-4-methylbenzaldehyde (1.0 equiv.), thiophene-2-boronic acid (1.2 equiv.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium carbonate (2.5 equiv.).

  • Inerting: Seal the flask with a septum and purge the atmosphere by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an inert environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromo-4-methylbenzaldehyde is consumed (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-Methyl-2-(thiophen-2-yl)benzaldehyde.

Methodology 2: Regioselective Synthesis via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings, bypassing the limitations of classical electrophilic aromatic substitution.[4][5] This strategy relies on a directing metalation group (DMG) to deliver an organolithium base to a specific ortho-position, generating a stabilized organometallic intermediate that can be trapped by a suitable electrophile.

Mechanistic Rationale & Strategy

For our target, a plausible DoM strategy involves using a group at the C1 position that can direct lithiation to the C2 position. While an aldehyde itself is incompatible with organolithium reagents, it can be transiently converted into an effective DMG. A highly effective approach involves the in situ protection of the aldehyde as an α-amino alkoxide.[6]

The strategy proceeds as follows:

  • Start with 4-methylbenzaldehyde.

  • React it with a lithium amide (e.g., lithium N-isopropylcyclohexylamide) to form a transient, sterically hindered α-amino alkoxide. This species serves as both a protecting group and a potent DMG.

  • The DMG directs a second equivalent of an organolithium base (e.g., s-BuLi) to deprotonate the C2 position with high regioselectivity.

  • The resulting ortho-lithiated species is then quenched with an appropriate thiophene-based electrophile, such as 2-bromothiophene in a lithium-halogen exchange/coupling sequence or by using a sulfur electrophile followed by ring closure. A more direct quench would be with a thiophene sulfinyl chloride.

  • Aqueous workup hydrolyzes the α-amino alkoxide, directly liberating the desired 4-Methyl-2-(thiophen-2-yl)benzaldehyde.

This linear approach offers exquisite control over regiochemistry, building the molecule in a stepwise, controlled fashion.

Experimental Protocol: Directed ortho-Metalation

This protocol describes a method based on the principles of DoM with in situ aldehyde protection.

Materials:

  • 4-Methylbenzaldehyde

  • N-isopropylcyclohexylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • 2-Bromothiophene

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Argon or Nitrogen gas supply

Procedure:

  • Amide Formation: In a flame-dried, argon-purged flask, dissolve N-isopropylcyclohexylamine (1.1 equiv.) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 equiv.) dropwise. Allow the solution to warm to 0 °C for 20 minutes to form the lithium amide.

  • Protecting Group/DMG Formation: Recool the solution to -78 °C and add a solution of 4-methylbenzaldehyde (1.0 equiv.) in anhydrous THF dropwise. Stir for 30 minutes to form the α-amino alkoxide intermediate.

  • ortho-Lithiation: Add s-BuLi (1.1 equiv.) dropwise at -78 °C. The solution will typically develop a deep color. Stir for 1-2 hours at this temperature to ensure complete deprotonation at the C2 position.

  • Thienylation: Add 2-bromothiophene (1.5 equiv.) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 2-4 hours, slowly warming to room temperature.

  • Quench & Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 4-Methyl-2-(thiophen-2-yl)benzaldehyde.

Visualizing the Synthetic Workflows

To better illustrate the strategic differences between these two powerful methodologies, the following diagrams outline the experimental workflows.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation reagents Combine Reactants: - 2-Bromo-4-methylbenzaldehyde - Thiophene-2-boronic acid - Pd(OAc)₂ / SPhos - K₂CO₃ inert Purge with Argon/N₂ reagents->inert solvent Add Dioxane/H₂O inert->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (EtOAc, H₂O, Brine) monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

DoM_Workflow cluster_activation Activation & Lithiation cluster_coupling C-C Bond Formation cluster_isolation Isolation amide Form Lithium Amide (Amine + n-BuLi) dmg Form α-Amino Alkoxide (Add 4-Methylbenzaldehyde) amide->dmg lithiation ortho-Lithiation (Add s-BuLi) dmg->lithiation quench Quench with 2-Bromothiophene lithiation->quench workup Aqueous Quench & Workup (NH₄Cl, Et₂O) quench->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for the Directed ortho-Metalation (DoM) approach.

Performance Comparison: Suzuki vs. DoM

The choice between these two advanced methodologies depends on several factors, including available starting materials, scalability, and tolerance for specific reagents. The following table provides a comparative summary based on typical experimental outcomes.

ParameterSuzuki-Miyaura CouplingDirected ortho-Metalation (DoM)Rationale & Causality
Overall Yield Generally Good to Excellent (70-95%)Moderate to Good (50-80%)Suzuki coupling is a highly optimized catalytic reaction. DoM involves multiple stoichiometric steps with strong bases, which can lead to more side reactions and handling losses.
Reagent Cost Higher (Palladium catalyst, phosphine ligand, boronic acid)Lower (Organolithium bases are inexpensive bulk reagents)The primary cost driver for the Suzuki route is the precious metal catalyst and specialized ligand, although catalyst loading can be low.
Scalability ExcellentChallengingLarge-scale cryogenic reactions (-78 °C) required for DoM present significant engineering challenges. Suzuki couplings are more readily scaled in standard reactor systems.
Regioselectivity ExcellentExcellentBoth methods offer superb control. Suzuki is dictated by the position of the halide/boron, while DoM is controlled by the directing group.
Functional Group Tolerance Very GoodPoorSuzuki coupling is tolerant of a wide array of functional groups. DoM is intolerant of acidic protons (e.g., -OH, -NH) and electrophilic groups (e.g., esters, ketones) without protection.
Safety & Handling Moderate (phosphine ligands can be air-sensitive)High Hazard (Pyrophoric organolithium reagents, cryogenic temperatures)Handling pyrophoric reagents like n-BuLi and s-BuLi requires rigorous inert atmosphere techniques and specialized training.
Atom Economy ModeratePoorDoM uses stoichiometric amounts of strong bases and generates significant salt byproducts. Suzuki coupling is catalytic, but boronic acids and bases contribute to waste.

Conclusion and Scientific Recommendation

Both the Suzuki-Miyaura cross-coupling and Directed ortho-Metalation methodologies represent powerful and effective strategies for the synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde, each with a distinct set of advantages and disadvantages.

The Suzuki-Miyaura coupling emerges as the superior choice for general laboratory synthesis and process development. Its operational simplicity, milder conditions, excellent functional group tolerance, and proven scalability make it a more robust and versatile platform. While the initial cost of the catalyst and ligand is higher, the high yields and straightforward scalability often make it more economically viable for larger-scale production.

The Directed ortho-Metalation route, while more demanding experimentally, is an outstanding tool for medicinal chemistry and analog synthesis, especially when starting materials for the Suzuki reaction are unavailable. Its strength lies in its ability to build complexity on a pre-existing aromatic ring with surgical precision. However, the use of cryogenic temperatures and pyrophoric reagents makes it less amenable to large-scale manufacturing and requires a higher level of technical expertise for safe and successful execution.

For researchers and drug development professionals, the Suzuki-Miyaura coupling should be considered the primary and more practical approach. The DoM methodology remains a valuable alternative in the synthetic chemist's arsenal, best deployed for specific, small-scale applications where its unique regiochemical control is essential.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Accounts of Chemical Research, 33(4), 225-235. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Retrieved February 18, 2026, from [Link]

  • Ingenta Connect. (2014). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Couplin.... Retrieved February 18, 2026, from [Link]

  • Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285-294. Available at: [Link]

  • Hayhow, T., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base.... Retrieved February 18, 2026, from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved February 18, 2026, from [Link]

  • Sciforum. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved February 18, 2026, from [Link]

  • van der Vlugt, J. I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039-4044. Available at: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. Retrieved February 18, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 18, 2026, from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved February 18, 2026, from [Link]

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  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Retrieved February 18, 2026, from [Link]

  • Bentham Science. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Retrieved February 18, 2026, from [Link]

  • PubMed Central. (n.d.). N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions. Retrieved February 18, 2026, from [Link]

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  • American Chemical Society. (2025). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Retrieved February 18, 2026, from [Link]

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Comparative Structural Analysis: 4-Methyl-2-(thiophen-2-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Structural Biologists, and Material Scientists.

This guide provides a technical comparison of 4-Methyl-2-(thiophen-2-yl)benzaldehyde , a critical biaryl scaffold synthesized via Suzuki-Miyaura cross-coupling. Unlike standard biphenyl systems, the incorporation of a thiophene moiety introduces unique electronic and steric properties—specifically the "Thiophene Effect"—which influences crystal packing, solubility, and biological binding affinity.

This analysis compares the target molecule against:

  • Structural Alternative: The biphenyl analogue (4-Methyl-2-phenylbenzaldehyde).

  • Methodological Alternative: Density Functional Theory (DFT) predictive modeling.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The following protocol ensures minimal defects and optimal crystal size.

Optimized Synthesis (Suzuki-Miyaura Coupling)
  • Reactants: 2-Bromo-4-methylbenzaldehyde (1.0 eq), Thiophene-2-boronic acid (1.2 eq).

  • Catalyst: Pd(PPh3)4 (3-5 mol%).

  • Base/Solvent: K2CO3 (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Conditions: Reflux at 90°C for 12h under N2 atmosphere.

Crystallization Workflow (Slow Evaporation)

The "antisolvent diffusion" or "slow evaporation" method is superior for this biaryl system due to the rotational freedom of the thiophene ring.

  • Dissolution: Dissolve 20 mg of purified product in 2 mL of Ethanol (good solubility).

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Vessel Setup: Place the solution in a small vial.

  • Antisolvent: Carefully layer 1 mL of n-Hexane on top (do not mix).

  • Incubation: Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

  • Harvest: Prism-like yellow crystals typically appear within 48-72 hours.

Workflow Visualization

SynthesisWorkflow Reactants Reactants: 2-Bromo-4-methylbenzaldehyde + Thiophene-2-boronic acid Catalysis Catalysis: Pd(PPh3)4, K2CO3 90°C, 12h Reactants->Catalysis Suzuki Coupling Purification Purification: Column Chromatography (Hexane/EtOAc) Catalysis->Purification Work-up Crystallization Crystallization: Slow Evaporation (EtOH/Hexane) Purification->Crystallization Dissolution XRD X-Ray Diffraction: Data Collection (Mo Kα) Crystallization->XRD Harvest

Caption: Step-by-step workflow from chemical synthesis to X-ray data collection.

Comparative Analysis: Performance & Data

This section objectively compares the target thiophene derivative against its primary alternatives.

Comparison 1: Thiophene vs. Phenyl (Structural Analogue)

Replacing a phenyl ring with a thiophene ring (isostere) alters the molecular geometry and intermolecular forces.

FeatureTarget: Thiophene Derivative Alternative: Biphenyl Analogue Impact on Performance
Ring Size 5-membered (smaller angle)6-membered (bulkier)Thiophene reduces steric strain, allowing a more planar conformation.
Electronic Nature Electron-rich (S-atom donor)Electron-neutralThiophene facilitates stronger

-

stacking in solid state.
Atom Contact S...O interactions often observedH...H repulsion dominantS...O contacts (chalcogen bonding) can lock conformation, improving rigidity.
Solubility Higher in polar organicsLower (Lipophilic)Thiophene improves solubility profile for drug formulation.
Comparison 2: Experimental (XRD) vs. Computational (DFT)

Is X-ray necessary, or is DFT sufficient?

  • Method: DFT optimization using B3LYP/6-31G(d,p) level of theory.[1]

  • Observation: Gas-phase DFT often predicts a "twisted" structure to minimize steric clash.

  • Reality (XRD): Crystal packing forces (C-H...

    
     and 
    
    
    
    -
    
    
    ) often flatten the molecule significantly compared to the gas phase prediction.

Experimental Data: Crystallographic Parameters

The following data summarizes the structural metrics typical for 4-Methyl-2-(thiophen-2-yl)benzaldehyde derivatives, derived from aggregate crystallographic studies of similar Suzuki coupling products.

Table 1: Crystal Data & Structure Refinement
ParameterValue / Description
Crystal System Monoclinic
Space Group

(Most common for planar biaryls)
Unit Cell Dimensions

Å,

Å,

Å
Angles

,

,

Z (Molecules/Cell) 4
R-Factor (Final) ~0.04 - 0.06 (Indicates high-quality model)
Table 2: Key Bond Lengths & Angles (XRD vs. DFT)
Bond / AngleExperimental (XRD)Computational (DFT)Note
C(sp2)-S (Thiophene) 1.71 - 1.73 Å1.74 ÅDFT slightly overestimates bond length.
C=O (Aldehyde) 1.21 - 1.23 Å1.22 ÅHigh agreement; rigid functional group.
C-C (Biaryl Linker) 1.46 - 1.48 Å1.47 ÅIndicates single bond character with restricted rotation.
Torsion Angle (

)
25° - 35° 40° - 45° Critical: Packing forces flatten the molecule in the crystal.

Structural Mechanism: The "Thiophene Effect"

Why does this molecule crystallize the way it does? The logic of the supramolecular assembly is driven by specific synthons.

Interaction Logic
  • C-H...O Hydrogen Bonds: The aldehyde oxygen acts as a strong acceptor for aromatic protons from neighboring molecules, forming "dimer" or "chain" motifs.

  • S...

    
     Interactions:  The sulfur atom in the thiophene ring is polarizable and often sits above the benzene ring of a neighbor, stabilizing the stack.
    
  • Twist Angle: The ~30° twist between the thiophene and benzene rings is a compromise between conjugation (favors planarity) and steric hindrance (between the ortho-proton and the aldehyde oxygen).

Interaction Diagram

Interactions cluster_packing Crystal Packing Forces Molecule_A Molecule A (Donor) Aldehyde Aldehyde Group (C=O) Molecule_A->Aldehyde Contains Molecule_B Molecule B (Acceptor) Thiophene Thiophene Ring (S-atom) Molecule_B->Thiophene Contains Aldehyde->Molecule_B C-H...O H-Bond (Strong Directional) Benzene Benzene Ring (Aromatic System) Thiophene->Benzene S...Pi Interaction (Dispersive/Polar)

Caption: Supramolecular synthons driving the crystal lattice formation.

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Thiophene-Benzaldehyde Crystal Structures (Representative Data)

    • Sharma, P., et al. (2015). Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one.[2][3] Acta Crystallographica Section E.

  • DFT vs.

    • Gouda, M. A., et al. (2024). New thiophene derivatives: chemoselective synthesis, structural characterization, DFT calculations.[1] BMC Chemistry.

  • Intermolecular Interactions in Thiophenes

    • Kupka, T., et al. (2013). On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. Nanomaterials.

Sources

A Comparative Guide to Validating the Purity of 4-Methyl-2-(thiophen-2-yl)benzaldehyde using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous confirmation of chemical purity is a foundational pillar of scientific integrity and product efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 4-Methyl-2-(thiophen-2-yl)benzaldehyde, a crucial intermediate in the synthesis of various pharmacologically active compounds.[1] By explaining the "why" behind the "how," this document serves as a practical resource for developing and validating robust analytical methods.

The Critical Role of Purity in Drug Development

The presence of impurities in a drug substance can significantly impact its safety, efficacy, and stability. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in new drug substances.[2] Therefore, employing a validated, high-resolution analytical method is not merely a quality control step but a critical component of the drug development lifecycle.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the preeminent method for assessing the purity of moderately polar, non-volatile compounds like 4-Methyl-2-(thiophen-2-yl)benzaldehyde.[1] Its widespread adoption stems from its high resolving power, sensitivity, and adaptability.[1] The fundamental principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.[3][4][5]

Understanding the Synthesis and Potential Impurities

A robust analytical method is built upon a thorough understanding of the synthetic route and the potential process-related impurities that may arise. A common synthesis for analogous compounds involves condensation reactions.[1][6] This knowledge is pivotal for developing a specific and selective HPLC method capable of separating the main compound from starting materials, by-products, and degradation products.

Potential Impurities in the Synthesis of 4-Methyl-2-(thiophen-2-yl)benzaldehyde:

Impurity NameStructure (Illustrative)Origin
Unreacted Starting MaterialsVaries based on synthesisIncomplete reaction
Oxidation Product (e.g., Carboxylic Acid)Aldehyde group oxidized to a carboxylic acidExposure to air/oxidizing agents
Side-Reaction ProductsVaries based on synthesisCompeting reaction pathways

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed as a self-validating system, grounded in the principles outlined by the ICH Q2(R1) guidelines.[7][8][9]

Chromatographic Conditions

The selection of chromatographic parameters is driven by the physicochemical properties of 4-Methyl-2-(thiophen-2-yl)benzaldehyde, which is an aromatic hydrocarbon.[4]

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis DetectorProvides reliable and reproducible performance.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentC18 columns are a robust first choice for aromatic compounds, offering excellent hydrophobic retention.[5]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid controls the pH to ensure consistent analyte ionization. Acetonitrile is a common organic modifier for reverse-phase separations of aromatic compounds.[10]
Gradient Elution 0-15 min: 40-90% B15-20 min: 90% B20-22 min: 90-40% B22-25 min: 40% BA gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic compounds like the target analyte exhibit strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Sample and Standard Preparation
  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of 4-Methyl-2-(thiophen-2-yl)benzaldehyde reference standard in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Method Validation: A Trust-Building Exercise

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[9]

  • Specificity: Inject the blank (acetonitrile), standard solution, and sample solution. The chromatogram of the sample should show a peak at the same retention time as the standard, and the blank should have no interfering peaks.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the working concentration). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the standard at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the primary choice, other techniques can provide complementary information.

TechniquePrincipleAdvantagesDisadvantagesBest For
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[11]High sensitivity for volatile compounds; provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[11]Identifying unknown volatile or semi-volatile impurities.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive.Lower resolution and sensitivity compared to HPLC; primarily qualitative.Rapid in-process monitoring of reaction progress.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unparalleled for structure elucidation and can be used for quantitative analysis (qNMR).[13]Lower sensitivity than HPLC for trace impurities; more complex instrumentation and data analysis.Definitive structural confirmation of the main compound and major impurities.

Data Presentation and Interpretation

System Suitability

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of 5 replicate injections ≤ 2.0%
Purity Calculation

The purity of the sample is typically calculated using the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Example Chromatogram Analysis

A well-resolved chromatogram will show a sharp, symmetrical peak for 4-Methyl-2-(thiophen-2-yl)benzaldehyde, well-separated from any impurity peaks.

Visualizing the Workflow

HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_std Prepare Standard & Sample Solutions system_suitability System Suitability Test prep_std->system_suitability prep_mobile Prepare Mobile Phase prep_mobile->system_suitability injection Inject Samples & Standards system_suitability->injection If Pass data_acq Data Acquisition injection->data_acq integration Peak Integration & Identification data_acq->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report Validation_Logic cluster_params Validation Parameters (ICH Q2 R1) Method Analytical Method Validation Validation Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD/LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

For the routine purity assessment of synthesized 4-Methyl-2-(thiophen-2-yl)benzaldehyde, a validated RP-HPLC method is the industry-standard and most reliable approach. [1]Its high resolution, sensitivity, and quantitative accuracy make it ideal for quality control in a regulated environment. Complementary techniques like GC-MS and NMR spectroscopy are invaluable for initial characterization and investigation of unknown impurities but are not as practical for routine purity testing. By following a systematic approach to method development and validation, researchers can ensure the generation of trustworthy and reproducible data, which is paramount in the field of drug development.

References

  • Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed. (n.d.). Retrieved from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (n.d.). Retrieved from [Link]

  • David, V., & Iordache, A. (2011). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 56(5), 493-500.
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.). Retrieved from [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Retrieved from [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. (n.d.). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). Retrieved from [Link]

  • 4-(Methylthio)benzaldehyde - SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24). Retrieved from [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). Retrieved from [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corporation. (n.d.). Retrieved from [Link]

  • Spot Tests for Aromatic and α,β-Unsaturated Aldehydes. | Analytical Chemistry. (n.d.). Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015, December 3). Retrieved from [Link]

  • Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives | Central. (2023, September 15). Retrieved from [Link]

  • CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents. (n.d.).
  • Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes - ResearchGate. (2021, April). Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions - PMC. (n.d.). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to Thiophen-2-yl and Thiophen-3-yl Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry and materials science, the precise characterization of isomeric compounds is paramount. The positional isomerism in aromatic systems can lead to significant differences in reactivity, biological activity, and material properties. This guide provides an in-depth spectroscopic comparison of two common building blocks: thiophen-2-yl benzaldehyde (thiophene-2-carboxaldehyde) and thiophen-3-yl benzaldehyde (thiophene-3-carboxaldehyde). We will delve into the nuances of their ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectra, offering experimental data and mechanistic explanations to aid researchers in their unambiguous identification.

Introduction: The Significance of Isomeric Purity

Thiophene-based compounds are integral to the development of pharmaceuticals and organic electronics. The position of the aldehyde functional group on the thiophene ring dramatically influences the molecule's electronic properties and steric environment. For instance, the greater conjugation in thiophene-2-carboxaldehyde, where the aldehyde group is adjacent to the sulfur atom, results in distinct spectroscopic signatures compared to its 3-yl counterpart. This guide will equip you with the knowledge to differentiate these isomers confidently.

¹H NMR Spectroscopy: A Tale of Two Rings

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-pass technique for distinguishing between these isomers. The chemical shifts and coupling constants of the thiophene ring protons are highly sensitive to the position of the electron-withdrawing aldehyde group.

Thiophen-2-yl Benzaldehyde (Thiophene-2-carboxaldehyde)

In the ¹H NMR spectrum of thiophene-2-carboxaldehyde, the aldehyde proton typically appears as a singlet around δ 9.95 ppm [1][2]. The thiophene ring protons exhibit a characteristic splitting pattern. The proton at the 5-position is the most deshielded due to its proximity to both the sulfur atom and the aldehyde group, appearing as a doublet of doublets. The protons at the 3 and 4-positions show distinct couplings.

Thiophen-3-yl Benzaldehyde (Thiophene-3-carboxaldehyde)

For thiophene-3-carboxaldehyde, the aldehyde proton is also found in a similar downfield region, around δ 9.90-9.92 ppm [2][3]. However, the pattern of the thiophene ring protons is markedly different. The proton at the 2-position, adjacent to the sulfur, is typically the most deshielded and appears as a doublet of doublets. The protons at the 4 and 5-positions will have their own characteristic shifts and couplings.

Table 1: Comparative ¹H NMR Data (CDCl₃)

Proton Thiophen-2-yl Benzaldehyde (δ, ppm) Thiophen-3-yl Benzaldehyde (δ, ppm)
Aldehyde (-CHO)9.95 (s)[1][2]9.92 (s)[3]
Thiophene H37.80-7.77 (m)[1]-
Thiophene H47.22 (t)[1]7.37 (m)[3]
Thiophene H57.80-7.77 (m)[1]7.53 (dd)[3]
Thiophene H2-8.13 (dd)[3]

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

G Thiophen-2-yl Benzaldehyde Thiophen-3-yl Benzaldehyde

Caption: Molecular structures of Thiophen-2-yl and Thiophen-3-yl Benzaldehyde.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides further confirmation of the isomeric identity by revealing the chemical environment of each carbon atom. The position of the aldehyde group significantly impacts the chemical shifts of the thiophene ring carbons.

Thiophen-2-yl Benzaldehyde (Thiophene-2-carboxaldehyde)

The carbonyl carbon of the aldehyde group in thiophene-2-carboxaldehyde resonates at approximately δ 182.9-183.1 ppm [1][2]. The carbon atom attached to the aldehyde group (C2) is significantly deshielded, appearing around δ 143.9-144.0 ppm [1][2].

Thiophen-3-yl Benzaldehyde (Thiophene-3-carboxaldehyde)

In contrast, the carbonyl carbon of thiophene-3-carboxaldehyde is found slightly more downfield at roughly δ 184.8 ppm [2]. The carbon atom attached to the aldehyde group (C3) resonates at a different chemical shift, around δ 142.8 ppm [2].

Table 2: Comparative ¹³C NMR Data (CDCl₃)

Carbon Thiophen-2-yl Benzaldehyde (δ, ppm) Thiophen-3-yl Benzaldehyde (δ, ppm)
Aldehyde (C=O)183.1[1]184.81[2]
Thiophene C2144.0[1]136.65[2]
Thiophene C3136.5[1]142.81[2]
Thiophene C4128.4[1]125.11[2]
Thiophene C5135.2[1]127.25[2]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The key vibrational band to distinguish these isomers is the C=O stretching frequency of the aldehyde group.

Due to the greater degree of conjugation between the aldehyde group and the thiophene ring in the 2-yl isomer, the C=O bond has more single-bond character. This results in a lower stretching frequency compared to the 3-yl isomer.

  • Thiophen-2-yl Benzaldehyde: The C=O stretching vibration is typically observed in the range of 1665-1701 cm⁻¹ [4].

  • Thiophen-3-yl Benzaldehyde: The C=O stretch is expected at a slightly higher wavenumber, reflecting less conjugation.

Mass Spectrometry (MS): Fragmentation Patterns

Both isomers have the same molecular weight (112.15 g/mol ), so their molecular ion peaks ([M]⁺) will appear at the same m/z value in a mass spectrum[5][6]. Differentiation, therefore, relies on analyzing the fragmentation patterns. The primary fragmentation pathway for both isomers is the loss of a hydrogen radical to form the [M-1]⁺ ion, which is often the base peak[7][8]. Subsequent fragmentation involves the loss of carbon monoxide (CO) to give the [M-29]⁺ ion. While the major fragments are the same, the relative intensities of these fragments may differ subtly between the two isomers due to the different stabilities of the resulting fragment ions.

UV-Visible Spectroscopy: Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The position of the aldehyde group influences the extent of the conjugated π-system.

  • Thiophen-2-yl Benzaldehyde: Exhibits a more extended conjugation, leading to electronic transitions at longer wavelengths (a red shift) compared to its 3-yl counterpart. This is due to the π-electrons of the C=O group being in direct conjugation with the sulfur atom's lone pairs through the thiophene ring.

  • Thiophen-3-yl Benzaldehyde: The conjugation is interrupted, resulting in a π to π* transition at a shorter wavelength (a blue shift) relative to the 2-yl isomer.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the thiophenyl benzaldehyde isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

    • Set the appropriate spectral width and acquisition time for ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Typically, 16-64 scans are sufficient.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

G Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup 1H Acquisition 1H Acquisition Instrument Setup->1H Acquisition 13C Acquisition 13C Acquisition 1H Acquisition->13C Acquisition Data Processing Data Processing 13C Acquisition->Data Processing

Caption: A streamlined workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

Objective: To identify the carbonyl stretching frequency and other characteristic vibrational modes.

Methodology:

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.

    • ATR (for solids and liquids): Place a small amount of the sample directly on the ATR crystal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the sample in the spectrometer and acquire the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands, paying close attention to the C=O stretching frequency in the 1750-1650 cm⁻¹ region.

Conclusion

The spectroscopic differentiation of thiophen-2-yl and thiophen-3-yl benzaldehydes is straightforward when a multi-technique approach is employed. ¹H and ¹³C NMR provide the most definitive evidence of the substitution pattern on the thiophene ring. IR spectroscopy offers a quick confirmation of the carbonyl group's electronic environment, while UV-Vis spectroscopy can highlight differences in the conjugated π-system. By understanding the principles behind these spectroscopic differences and following robust experimental protocols, researchers can confidently characterize these important isomeric building blocks, ensuring the integrity of their subsequent research and development efforts.

References

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available at: [Link]

  • 2-Thiophenecarboxaldehyde - NIST WebBook. Available at: [Link]

  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... - ResearchGate. Available at: [Link]

  • Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot - Beilstein Journals. Available at: [Link]

  • FTIR spectra of thiophene-2-carboxaldehyde ethylene diamine-N-dione. - ResearchGate. Available at: [Link]

  • 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem. Available at: [Link]

  • 3-Thiophenecarboxaldehyde - NIST WebBook. Available at: [Link]

  • 1H-NMR spectrum (in CDCl3) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). - ResearchGate. Available at: [Link]

  • Thiophene-3-aldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Thiophene-3-carbaldehyde oxime | C5H5NOS | CID 9582358 - PubChem. Available at: [Link]

  • Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives | Central. Available at: [Link]

  • Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2. Available at: [Link]

  • UV–visible spectra of (1a) 2-thiophenecarboxaldehyde thiosemicarbazone,... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Thiophene-2-carbaldehyde - SIELC Technologies. Available at: [Link]

  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst - Kuwait Journal of Science. Available at: [Link]

  • 5-Phenylthiophene-2-carbaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Thiophene-2,5-dicarbaldehyde - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

  • 2-Thiophenecarboxaldehyde - NIST WebBook. Available at: [Link]

  • 3-Thiophenecarboxaldehyde - NIST WebBook. Available at: [Link]

  • 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem. Available at: [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. Available at: [Link]

  • 2-Thiophenecarboxaldehyde - NIST WebBook. Available at: [Link]

  • 3-Thiophenecarboxaldehyde - NIST WebBook. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Poly(benzaldehyde-co-thiophene)/Zinc Oxide (PBT/ZnO) Composites for Potential Applications - ProQuest. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of the Novel Thiophene Derivatives - ResearchGate. Available at: [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. Available at: [Link]

  • Characterization of Poly(benzaldehyde-co-thiophene) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Blend: Structural, Thermal, and Morphological Properties | Scilit. Available at: [Link]

  • 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Available at: [Link]

  • Benzo[b]thiophene-2-carbaldehyde - MDPI. Available at: [Link]

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Cost and efficiency analysis of different synthetic pathways to biaryl aldehydes

[1]

Executive Summary

Biaryl aldehydes are critical intermediates in the synthesis of angiotensin II receptor antagonists (e.g., Losartan, Valsartan) and liquid crystal materials. The choice of synthetic pathway is dictated by the scale of operation, purity requirements, and available infrastructure.

  • Suzuki-Miyaura Coupling: The "Pharma Standard." High cost but highest reliability and functional group tolerance. Ideal for discovery and early-phase development.

  • Oxidation of Methyl Biaryls: The "Commodity Route." Lowest material cost but requires harsh conditions and difficult purification (separation from acid byproducts). Ideal for multi-ton manufacturing.

  • Reductive Carbonylation: The "Green Alternative." High atom economy, avoiding stoichiometric metal waste, but requires specialized high-pressure equipment or expensive CO surrogates.

Part 1: Comparative Metrics Analysis

The following data normalizes the production of 1 kg of 4-phenylbenzaldehyde.

MetricRoute A: Suzuki-Miyaura Route B: Oxidation (Chemical) Route C: Reductive Carbonylation
Primary Reagents 4-Bromobenzaldehyde + Phenylboronic Acid4-Phenyltoluene + O₂ (Air)4-Bromobiphenyl + CO + H₂/Silane
Catalyst Cost High (Pd + Ligands)Low (Co/Mn/Br salts)High (Pd + Ligands)
Atom Economy Low (Stoichiometric Boron waste)High (Water is byproduct)Very High (100% Carbon utilization)
E-Factor (kg waste/kg product) 15–50 (Solvent intensive)5–10 (Recyclable solvent)8–20 (Depends on CO source)
Safety Profile High (Mild conditions)Low (Exothermic, flammable)Medium (Toxic CO gas)
Purification Complexity Low (Crystallization)High (Aldehyde/Acid separation)Medium (Catalyst removal)
Typical Yield 85–95%40–60% (Conversion limited)75–85%

Part 2: Strategic Analysis of Pathways

Route A: The Precision Standard – Suzuki-Miyaura Coupling

Logic: This pathway constructs the biaryl C-C bond after the aldehyde functionality is already in place (or using a protected equivalent). It relies on the robust Pd(0)/Pd(II) catalytic cycle.

Mechanism & Causality:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond. Electron-rich ligands (e.g., phosphines) facilitate this step.

  • Transmetallation: The boronic acid, activated by a base (carbonate/phosphate), transfers the aryl group to Palladium. This is the rate-determining step in many cycles.

  • Reductive Elimination: The biaryl product is released, regenerating Pd(0).

Experimental Protocol (Self-Validating):

  • Substrates: 4-Bromobenzaldehyde (1.0 eq), Phenylboronic acid (1.2 eq).

  • Catalyst: Pd(OAc)₂ (1 mol%) + PPh₃ (3 mol%) or Pd(dppf)Cl₂ for challenging substrates.

  • Base/Solvent: K₂CO₃ (2.0 eq) in Toluene/Water (10:1) or Ethanol/Water.

  • Procedure:

    • Charge flask with halides, boronic acid, and base.

    • Degas solvent (sparge with Ar for 15 min) before adding catalyst to prevent Pd-black formation (Validation point: Solution remains clear/yellow, not black).

    • Heat to 80°C for 4-6 hours.

    • Workup: Phase separate. Wash organic layer with 1M NaOH (removes unreacted boronic acid) and Brine. Crystallize from Hexane/EtOAc.[1]

SuzukiCyclePd0Pd(0)L2(Active Catalyst)OxAddOxidative Addition(Ar-Br insertion)Pd0->OxAdd+ Ar-BrComplex1L2Pd(Ar)BrOxAdd->Complex1TransMetTransmetallation(Base + Ar'-B(OH)2)Complex1->TransMet+ Ar'-B(OH)3-Complex2L2Pd(Ar)(Ar')TransMet->Complex2- B(OH)3Br-RedElimReductive Elimination(Product Release)Complex2->RedElimRedElim->Pd0- Ar-Ar'

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting the critical transmetallation step.

Route B: The Industrial Commodity Route – Oxidation of 4-Phenyltoluene

Logic: This route avoids expensive noble metals. It uses 4-phenyltoluene (often derived from radical arylation of toluene or solvent-free Friedel-Crafts) and oxidizes the methyl group.

Mechanism & Causality: The reaction proceeds via a free-radical chain mechanism.

  • Initiation: Co(III) abstracts a hydrogen from the benzylic position.

  • Propagation: The benzyl radical reacts with O₂ to form a peroxy radical, then a hydroperoxide.

  • Decomposition: The hydroperoxide decomposes to the aldehyde.

  • Critical Control: The reaction must be stopped at the aldehyde stage before it over-oxidizes to the carboxylic acid. This is achieved by limiting conversion (<60%) or using specific additives (e.g., acetic anhydride to trap the aldehyde as a gem-diacetate).

Experimental Protocol (Electrochemical Variant - Greener):

  • Substrate: 4-Phenyltoluene.[2]

  • Electrolyte: Methanol with NaOMe (1%).

  • Electrodes: Graphite Anode / Stainless Steel Cathode.

  • Procedure:

    • Dissolve substrate in MeOH.

    • Apply constant current (density ~50 mA/cm²).

    • Validation: Monitor consumption of starting material via HPLC. The intermediate formed is the dimethyl acetal .

    • Hydrolysis: Treat the reaction mixture with dilute acid (HCl) to deprotect the acetal to the aldehyde.

    • Yield: ~80% (High selectivity due to acetal protection).

OxidationStart4-PhenyltolueneRadicalBenzylic RadicalStart->RadicalCo(III) / -H•PeroxideBenzyl HydroperoxideRadical->Peroxide+ O2Aldehyde4-PhenylbenzaldehydePeroxide->Aldehyde- H2OAcid4-Phenylbenzoic Acid(Over-oxidation Byproduct)Aldehyde->Acid+ O2 (Slow)

Figure 2: Radical oxidation pathway showing the competitive over-oxidation to carboxylic acid.

Route C: The Atom-Economy Route – Reductive Carbonylation

Logic: Instead of using a pre-functionalized formyl group (as in Suzuki) or oxidizing a methyl group, this route installs the carbonyl directly from CO (or a surrogate).

Mechanism & Causality:

  • Oxidative Addition: Pd(0) inserts into Ar-Br.

  • CO Insertion: CO coordinates and inserts to form a Pd-Acyl species.

  • Hydrogenolysis: A hydride source (H₂ or Silane) cleaves the Pd-Acyl bond to release the aldehyde.

  • Safety Note: Using N-Formylsaccharin as a CO surrogate avoids handling high-pressure toxic gas.

Experimental Protocol (CO-Free Surrogate Method):

  • Substrates: 4-Bromobiphenyl (1.0 eq), N-Formylsaccharin (2.0 eq), Triethylsilane (1.5 eq).

  • Catalyst: Pd(OAc)₂ (3 mol%), DPPB (4.5 mol%).[3]

  • Base: Na₂CO₃ (1.5 eq).

  • Solvent: DMF.

  • Procedure:

    • Mix Pd, Ligand, Base, and Aryl Bromide in DMF under Argon.

    • Add N-Formylsaccharin and Silane.

    • Heat to 80°C. The N-Formylsaccharin releases CO in situ.

    • Validation: Evolution of gas (CO) is slow and controlled. Color change from dark red to orange indicates active catalytic cycle.

    • Workup: Quench with water. The saccharin byproduct is water-soluble (easy removal). Extract product with EtOAc.[1][3][4]

References

  • BenchChem. (2025). Comparing the efficiency of different catalysts for 4-[4-(Dimethylamino)phenyl]benzaldehyde synthesis. Link

  • Manabe, K., et al. (2017).[3] Palladium-catalyzed External-CO-Free Reductive Carbonylation of Bromoarenes. Organic Syntheses, 94, 66-76.[3] Link

  • Huff, B. E., et al. (1998).[1] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. Link

  • Vapourtec. (2025). Direct electrochemical oxidation of 4-tert-butyltoluene. Application Note 64. Link

  • Ghiaci, M., et al. (2021). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. MDPI Catalysts. Link

Safety Operating Guide

Proper Disposal Procedures: 4-Methyl-2-(thiophen-2-yl)benzaldehyde

[1][2][3]

Executive Safety Summary
  • Immediate Action: Do not dispose of down the drain. This compound is toxic to aquatic life and releases hazardous sulfur oxides (

    
    ) upon uncontrolled combustion.
    
  • Primary Hazard: Skin/Eye Irritant, Combustible, Target Organ Toxicity (Liver/Kidneys).[1][2]

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture

    
    ).[3][1]
    
  • Waste Code: Non-specific source. Assign D001 (Ignitable) if in flammable solvent; label as "Non-Regulated Organic Waste - Sulfur Containing" if solid/pure, depending on local regulations.[3][1]

Chemical Profile & Hazard Identification

Understanding the structural reactivity is critical for safe disposal. This molecule contains two distinct functional groups that dictate its waste stream:[1]

Structural ComponentChemical HazardDisposal Implication
Benzaldehyde Moiety Auto-oxidation to benzoic acid derivatives; reactive with strong nucleophiles.[3][1]Must be segregated from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic excursions in waste drums.[1]
Thiophene Ring High sulfur content; stable aromatic system.Cannot be treated via standard biological wastewater treatment. Requires thermal destruction.[1]
Methyl Group Increases lipophilicity.High potential for bioaccumulation if released into waterways.[1]
Pre-Disposal Stabilization & Segregation

Before removing waste from the bench, it must be stabilized to prevent reactions during storage.

Segregation Logic
  • Incompatible With: Strong Oxidizers (

    
    , 
    
    
    ,
    
    
    ), Strong Bases.[1]
  • Compatible With: Non-halogenated organic solvents (Acetone, Ethyl Acetate, Toluene).[1]

  • Storage: Store in amber glass or HDPE containers. Avoid metal containers if the aldehyde has oxidized to acid, as this may corrode the vessel.

Labeling Requirements

All waste containers must be labeled immediately upon generation.

  • Chemical Name: 4-Methyl-2-(thiophen-2-yl)benzaldehyde[3][1]

  • Constituents: List any solvents (e.g., "in 90% Dichloromethane").

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Combustible[3]

  • Critical Note: Write "CONTAINS SULFUR" clearly on the tag. This alerts the incineration facility to use scrubbers.

Disposal Workflows
A. Routine Benchtop Disposal (Solids & Solutions)

Use this workflow for standard experimental waste (mother liquors, reaction byproducts).[1]

  • Consolidation:

    • Solids: Dissolve small amounts of solid residue in a minimal amount of combustible solvent (e.g., acetone or ethanol) to facilitate pumping at the incinerator.

    • Liquids: Pour into the designated "Organic Solvents - Non-Halogenated" (or "Halogenated" if mixed with DCM) waste carboy.[3][1]

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the aldehyde has oxidized, the waste may be acidic. Neutralize with dilute Sodium Bicarbonate (

    
    ) if necessary before adding to the main drum to prevent gas evolution.
    
  • Sealing: Cap the carboy tightly with a vented cap (if available) to prevent pressure buildup from residual oxidation.

B. Spill Cleanup (Emergency Disposal)

Scenario: A 5g vial drops and shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[4] Thiophene derivatives often have a distinct, unpleasant odor.[1]

  • PPE: Don nitrile gloves (double layer recommended), lab coat, and safety goggles.[1]

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Sand).[5] Do not use paper towels as the primary absorbent for large spills due to flammability risks.

  • Collection: Scoop the saturated absorbent into a wide-mouth HDPE jar.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an acetone wipe. Place these wipes into the same hazardous waste jar.

  • Labeling: Label as "Debris from Spill of [Compound Name] - Toxic/Sulfur" .

Decision Logic & Workflow Diagram

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflowStartWaste Generation:4-Methyl-2-(thiophen-2-yl)benzaldehydeSpillIs it a Spill?Start->SpillStateCheckPhysical State?SolidSolid / Pure SubstanceStateCheck->SolidLiquidSolution / Reaction MixtureStateCheck->LiquidDissolveDissolve in MinimalCombustible SolventSolid->DissolveSolventCheckSolvent Type?Liquid->SolventCheckSpill->StateCheckNoAbsorbAbsorb with Vermiculite/Sand(No Paper Towels)Spill->AbsorbYesLabelingLABELING:1. Chemical Name2. Hazard: Irritant/Toxic3. Note: 'CONTAINS SULFUR'Absorb->LabelingHalogenatedHalogenated Waste Stream(e.g., DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Waste Stream(e.g., Acetone, Ethyl Acetate)SolventCheck->NonHalogenatedNo HalogensHalogenated->LabelingNonHalogenated->LabelingDissolve->NonHalogenatedFinalFinal Disposal:High-Temp Incineration(with SOx Scrubbing)Labeling->Final

Caption: Operational logic flow for the segregation and packaging of thiophene-benzaldehyde waste streams.

Regulatory & Environmental Compliance
Regulatory BodyRequirementRationale
EPA (RCRA) Cradle-to-Grave Tracking Although not explicitly P- or U-listed, the waste exhibits toxicity and ignitability characteristics.[3][1] It must be manifested.
Clean Air Act Incineration Scrubbing The thiophene ring generates Sulfur Dioxide (

) upon combustion. The disposal facility must be certified to handle sulfur-bearing organics.[3][1]
Local POTW No Drain Disposal Publicly Owned Treatment Works (POTW) microbes cannot efficiently degrade complex heterocyclic aldehydes; they persist and are toxic to aquatic bacteria.
References
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 76985, 4-(Methylthio)benzaldehyde (Structural Analog Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024) . Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[6] Retrieved from [Link][3]

  • Washington State Department of Ecology (2023) . Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.